Isodecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylnonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O, C10H21OH | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058660 | |
| Record name | 8-Methyl-1-nonanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | ISODECYL ALCOHOL | |
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| Record name | Isodecanol | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C9-11-iso-, C10-rich | |
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| Record name | Isodecyl alcohol | |
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| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
| Record name | ISODECYL ALCOHOL | |
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| Record name | ISODECYL ALCOHOL | |
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| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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Flash Point |
220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |
| Record name | ISODECYL ALCOHOL | |
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| Record name | ISODECYL ALCOHOL | |
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| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Insoluble in water, Solubility in water, g/100ml: 2.5 | |
| Record name | ISODECYL ALCOHOL | |
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| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |
| Record name | ISODECYL ALCOHOL | |
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| Record name | ISODECYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |
| Record name | ISODECYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |
| Record name | Isodecyl alcohol | |
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| Record name | ISODECYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
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Impurities |
By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |
| Record name | ISODECYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isodecyl alcohol | |
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| Record name | Alcohols, C9-11-branched | |
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| Record name | Isodecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C9-11-iso-, C10-rich | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 8-Methyl-1-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcohols, C9-11-iso-, C10-rich | |
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| Record name | Alcohols, C9-11-branched | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isodecyl alcohol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISODECYL ALCOHOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3160X491M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | ISODECYL ALCOHOL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
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| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |
| Record name | ISODECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8753 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISODECYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Isodecanol (CAS 25339-17-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodecanol, identified by CAS number 25339-17-7, is a branched-chain ten-carbon fatty alcohol. It is a colorless, viscous liquid with a mild odor, characterized by its excellent solubility in organic solvents and low solubility in water.[1] Primarily synthesized through the oxo process, this compound is a crucial industrial intermediate.[2] Its major applications lie in the production of plasticizers, particularly diisodecyl phthalate (DIDP), lubricants, and surfactants.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, key applications with relevant experimental protocols, and a summary of its toxicological profile.
Physicochemical Properties
This compound is a mixture of isomers, which influences its physical properties. The data presented below is a compilation from various sources and represents the typical characteristics of this industrial chemical.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₂O | [5] |
| Molecular Weight | 158.28 g/mol | [5] |
| Appearance | Colorless, viscous liquid | [1][6] |
| Odor | Mild, characteristic alcohol odor | [6][7] |
| Boiling Point | 215-225 °C at 760 mmHg | [8] |
| Melting Point | -60 °C | [2] |
| Flash Point | 95 °C | [2] |
| Density | 0.838 g/mL at 20 °C | [2] |
| Vapor Pressure | 0.02 mmHg at 25 °C | [7] |
| Solubility in Water | Insoluble | [7] |
| Solubility in Organic Solvents | Highly soluble in most organic solvents | [5] |
| logP (o/w) | 3.740 (estimated) | [9] |
Synthesis of this compound
The primary industrial route for the synthesis of this compound is the oxo process , also known as hydroformylation.[2] This process involves the reaction of nonenes (a mixture of C9 olefins) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehydes.[2]
The overall process can be visualized as a two-step sequence:
Experimental Protocol: General Principles of the Oxo Process
While specific industrial protocols are proprietary, the following outlines the general methodology based on publicly available information from patents and technical literature.[1][7]
1. Hydroformylation Step:
-
Reactants: A mixture of nonene isomers is fed into a high-pressure reactor along with synthesis gas (CO and H₂).
-
Catalyst: A cobalt or rhodium-based catalyst is typically used. Rhodium catalysts are often preferred as they can operate under lower pressures and temperatures.
-
Reaction Conditions: The reaction is carried out at elevated temperatures (ranging from 90 to 150 °C) and pressures (ranging from 10 to 300 atmospheres).[1][10]
-
Product: The primary products are a mixture of isodecyl aldehydes.
2. Hydrogenation Step:
-
Reactant: The isodecyl aldehyde mixture from the hydroformylation step is fed into a second reactor.
-
Catalyst: A hydrogenation catalyst, such as nickel, palladium, or platinum, is employed.[10]
-
Reaction Conditions: The aldehydes are reduced with hydrogen at elevated temperatures and pressures.
-
Product: The final product is a mixture of this compound isomers.
-
Purification: The crude this compound is then purified through distillation to remove any unreacted starting materials, byproducts, and catalyst residues.
Analytical Methodologies
The analysis of this compound, particularly the separation and quantification of its various isomers, is crucial for quality control. Gas chromatography is the most common technique employed for this purpose.
Experimental Protocol: Isomer Analysis by Gas Chromatography (GC)
The following is a general protocol for the analysis of this compound isomers.
1. Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent such as n-hexane.[9]
2. Gas Chromatographic Conditions:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for the separation of alcohol isomers (e.g., a polar stationary phase like polyethylene glycol or a non-polar phase like dimethylpolysiloxane).[11]
-
Carrier Gas: Helium or nitrogen.[11]
-
Temperature Program: An appropriate temperature program is used to achieve optimal separation of the isomers. This typically involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.[9]
3. Data Analysis:
-
The retention times of the individual peaks are used to identify the different isomers by comparing them to known standards.
-
The area under each peak is integrated to determine the relative percentage of each isomer in the mixture.[9]
Key Applications
This compound is a versatile chemical intermediate with a range of industrial applications.
Plasticizers
A primary application of this compound is in the synthesis of diisodecyl phthalate (DIDP), a high-molecular-weight plasticizer used to impart flexibility to polymers like PVC.[4][12]
The following protocol is based on a patent for the preparation of DIDP.[5]
1. Esterification:
-
Reactants: Phthalic anhydride and this compound are charged into a reactor equipped with an agitator, thermometer, water trap, and nitrogen inlet. The molar ratio of this compound to phthalic anhydride is typically in the range of 2.1:1 to 3.0:1.[5]
-
Catalyst: A catalyst such as titanium(IV) isopropoxide is added.[5]
-
Reaction Conditions: The reaction mixture is heated to a temperature of 210-230 °C with continuous stirring under a nitrogen atmosphere. Water produced during the reaction is removed via the water trap.[5]
-
Monitoring: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a specified low level.
2. Post-Treatment:
-
Dealcoholization: Excess this compound is removed by vacuum distillation.
-
Neutralization: The crude product is washed with an alkaline solution (e.g., sodium carbonate) to neutralize any remaining acidic catalyst and byproducts.
-
Washing: The product is then washed with water to remove salts and other impurities.
-
Purification: The final product is purified by steam stripping or further distillation to obtain high-purity DIDP.
The performance of DIDP as a plasticizer is evaluated using standardized tests.
| Performance Metric | ASTM Method | Description |
| Tensile Strength | ASTM D412 | Measures the force required to break a PVC sample. |
| Elongation at Break | ASTM D412 | Measures the extent to which a PVC sample can be stretched before breaking. |
| Hardness (Shore A) | ASTM D2240 | Measures the indentation hardness of the plasticized PVC. |
| Low-Temperature Flexibility | ASTM D1043 | Determines the temperature at which the material becomes brittle. |
| Volatility | ASTM D1203 | Measures the weight loss of the plasticizer from the PVC at elevated temperatures. |
Lubricants
This compound is used as a raw material for the synthesis of synthetic lubricants and lubricant additives.[3] Esters derived from this compound can enhance the performance of lubricants by improving their thermal stability and lubricity.
The performance of lubricants containing this compound-derived components is assessed using various ASTM standard tests.[13]
| Performance Metric | ASTM Method | Description |
| Kinematic Viscosity | ASTM D445 | Measures the resistance of the lubricant to flow under gravity at specific temperatures. |
| Viscosity Index | ASTM D2270 | An empirical number indicating the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature. |
| Flash Point | ASTM D92 | The lowest temperature at which the lubricant's vapor will ignite. |
| Pour Point | ASTM D97 | The lowest temperature at which the lubricant will flow. |
| Oxidation Stability | ASTM D2272 | Evaluates the resistance of the lubricant to oxidation under accelerated conditions. |
| Wear Prevention | ASTM D4172 | Measures the ability of the lubricant to protect against wear under controlled conditions. |
Surfactants
This compound can be ethoxylated to produce non-ionic surfactants. These surfactants are used in a variety of applications, including detergents, industrial cleaners, and emulsifiers, due to their excellent wetting and emulsifying properties.[4]
Toxicological Profile
A summary of the available toxicological data for this compound is presented below.
| Endpoint | Species | Route | Value | References |
| Acute Oral Toxicity (LD50) | Rat | Oral | >2,648 mg/kg bw | [14] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >3.16 mL/kg bw | [14] |
| Acute Inhalation Toxicity (LC50) | Mice, Rats, Guinea Pigs | Inhalation | >95.3 ppm (8 hr) | [6] |
| Skin Irritation | - | - | Causes skin irritation | [8] |
| Eye Irritation | - | - | Causes serious eye irritation | [8] |
| Carcinogenicity | - | - | Shall not be classified as carcinogenic | [15] |
| Reproductive Toxicity | - | - | Shall not be classified as a reproductive toxicant | [15] |
This compound is considered to be of low acute toxicity via oral and dermal routes.[14] It is, however, classified as a skin and eye irritant.[8] Inhalation of high concentrations of vapor may cause respiratory tract irritation.[8]
Conclusion
This compound (CAS 25339-17-7) is a fundamentally important industrial chemical with a well-established production process and a diverse range of applications. Its role as a precursor to high-performance plasticizers, lubricants, and surfactants underscores its significance in various manufacturing sectors. This guide has provided a detailed technical overview of its properties, synthesis, analysis, and applications, intended to be a valuable resource for professionals in research, development, and related scientific fields. Further research into green synthesis routes and novel applications for this compound and its derivatives continues to be an active area of investigation.
References
- 1. US2571160A - Oxo synthesis process - Google Patents [patents.google.com]
- 2. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]
- 3. US5059718A - Oxo process for increasing yield of oxo alcohol - Google Patents [patents.google.com]
- 4. EP2947064A1 - Production of high quality oxo alcohols from volatile raw material sources - Google Patents [patents.google.com]
- 5. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]
- 6. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. JPS5841830A - Preparation of alcohol by oxo process - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. turbo.vernier.com [turbo.vernier.com]
- 10. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 11. Gas chromatography of Alcohols [delloyd.50megs.com]
- 12. gst-chem.com [gst-chem.com]
- 13. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]
- 14. Fragrance material review on isodecyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemos.de [chemos.de]
An In-Depth Technical Guide to the Chemical Structure and Isomers of Isodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecanol, a ten-carbon branched-chain alcohol, is a crucial chemical intermediate in a multitude of industrial applications. Its versatile properties, stemming from its unique isomeric composition, make it a valuable component in the synthesis of plasticizers, surfactants, lubricants, and other specialty chemicals. This technical guide provides a comprehensive overview of the chemical structure of this compound, its primary isomers, their physical properties, and the experimental methodologies used for its synthesis and analysis.
Chemical Structure and Isomerism
This compound is not a single chemical entity but rather a complex mixture of isomeric C10 alcohols. The general chemical formula for this compound is C₁₀H₂₂O. The CAS number for the this compound mixture is 25339-17-7. The term "iso" in its name signifies that it is a branched isomer of decanol.
The specific isomeric composition of commercial this compound is largely dependent on the manufacturing process, primarily the hydroformylation of nonene isomers (the oxo process). This process results in a variety of branched aldehydes which are subsequently hydrogenated to the corresponding alcohols. Consequently, commercial this compound is predominantly a mixture of trimethyl-1-heptanols and dimethyl-1-octanols.
Major Isomers of this compound
While a multitude of isomers are possible, the most prevalent components found in commercial this compound mixtures include:
-
8-Methyl-1-nonanol: One of the significant isomers, often cited in literature related to this compound.
-
3,7-Dimethyl-1-octanol: Another key branched isomer contributing to the overall properties of the mixture.
-
Tetramethyl-1-hexanols: Various isomers with four methyl branches on a hexanol backbone.
-
Ethyl-1-octanols: Isomers featuring an ethyl branch on an octanol chain.
-
Methyl-1-nonanols: A group of isomers with a single methyl branch at different positions on a nonanol backbone.
The relationship between the general concept of this compound and its specific isomers can be visualized as follows:
Quantitative Data of this compound Isomers
The physical properties of this compound are a weighted average of the properties of its individual isomers. Understanding the characteristics of the key isomers is essential for predicting the performance of the mixture in various applications.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 20°C |
| This compound (Mixture) | 25339-17-7 | C₁₀H₂₂O | ~158.28 | 220 | 0.841 |
| 8-Methyl-1-nonanol | 55505-26-5 | C₁₀H₂₂O | 158.28 | 225 | 0.827 |
| 3,7-Dimethyl-1-octanol | 106-21-8 | C₁₀H₂₂O | 158.28 | 222 | 0.828 |
| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | C₉H₂₀O | 144.26 | 193-202 | 0.825 |
| 5-Methyl-1-nonanol | 2768-16-3 | C₁₀H₂₂O | 158.28 | N/A | N/A |
| 7-Methyl-1-nonanol | 33234-93-4 | C₁₀H₂₂O | 158.28 | N/A | N/A |
| 2-Ethyl-1-octanol | 20592-10-3 | C₁₀H₂₂O | 158.28 | N/A | N/A |
| 5-Ethyl-1-octanol | 38514-08-8 | C₁₀H₂₂O | 158.28 | N/A | N/A |
Experimental Protocols
Synthesis of this compound via the Oxo Process
The industrial production of this compound is dominated by the oxo process, which involves two main stages: hydroformylation and hydrogenation.
Objective: To synthesize a mixture of C10 aldehydes from nonene isomers, followed by their reduction to this compound.
Materials:
-
Nonene isomer mixture (feedstock)
-
Synthesis gas (a mixture of carbon monoxide and hydrogen)
-
Rhodium-based or Cobalt-based catalyst (e.g., a complex with phosphine ligands)
-
Solvent (typically a high-boiling point hydrocarbon)
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Nickel, Palladium)
Experimental Workflow:
Procedure:
-
Hydroformylation:
-
The nonene isomer feedstock is fed into a high-pressure reactor along with synthesis gas.
-
The rhodium or cobalt catalyst, dissolved in a suitable solvent, is also introduced into the reactor.
-
The reaction is carried out at elevated temperatures (typically 80-180°C) and pressures (10-100 atm).
-
The carbon monoxide and hydrogen add across the double bonds of the nonene isomers, forming a mixture of C10 aldehydes. The ratio of linear to branched aldehydes can be influenced by the choice of catalyst and reaction conditions.
-
-
Hydrogenation:
-
The resulting C10 aldehyde mixture is separated from the hydroformylation catalyst.
-
The aldehyde mixture is then fed into a second reactor for hydrogenation.
-
In the presence of a hydrogenation catalyst (e.g., nickel or palladium) and high-pressure hydrogen, the aldehyde groups are reduced to primary alcohol groups.
-
This step converts the C10 aldehydes into the corresponding this compound isomers.
-
-
Purification:
-
The crude this compound mixture is purified, typically through distillation, to remove any unreacted starting materials, byproducts, and catalyst residues.
-
Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying the individual isomers within an this compound mixture.
Objective: To qualitatively and quantitatively analyze the isomeric composition of an this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or hexane)
-
Internal standard (optional, for quantitative analysis)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for alcohol separation (e.g., a polar or mid-polar column)
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A typical concentration is 1 mg/mL.
-
If quantitative analysis is required, add a known amount of an internal standard to the sample solution.
-
-
GC-MS Instrument Setup:
-
Install an appropriate capillary column in the gas chromatograph. A column with a polar stationary phase is often preferred for good separation of alcohol isomers.
-
Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 50-70°C) and ramp up to a higher temperature (e.g., 200-250°C) to elute all the C10 alcohol isomers.
-
Set the injector temperature (e.g., 250°C) and the carrier gas (usually helium) flow rate.
-
Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV), mass range to be scanned, and detector voltage.
-
-
Analysis:
-
Inject a small volume (typically 1 µL) of the prepared sample solution into the GC.
-
The volatile components of the sample are vaporized in the injector and carried onto the column by the carrier gas.
-
As the components travel through the column, they are separated based on their boiling points and interactions with the stationary phase.
-
The separated isomers elute from the column at different retention times and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, generating a mass spectrum for each eluting component.
-
-
Data Analysis:
-
The output from the GC-MS is a chromatogram, which shows peaks corresponding to the separated isomers.
-
The mass spectrum of each peak is compared to a library of known mass spectra (e.g., NIST library) to identify the specific isomer.
-
For quantitative analysis, the peak area of each isomer is compared to the peak area of the internal standard to determine its concentration in the original sample.
-
Conclusion
This compound is a complex mixture of branched C10 alcohols, with its specific isomeric composition dictating its physical and chemical properties. The oxo process is the primary industrial route for its synthesis, yielding a product rich in trimethyl-1-heptanols and dimethyl-1-octanols. Detailed analysis of this isomeric mixture is crucial for quality control and for tailoring the product to specific applications. Gas chromatography coupled with mass spectrometry provides a robust method for the separation and identification of the individual isomers. A thorough understanding of the structure-property relationships of these isomers is paramount for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.
An In-depth Technical Guide to the Physical and Chemical Properties of Isodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecanol (CAS No: 25339-17-7), a branched-chain primary alcohol, is a colorless liquid with a mild alcoholic odor.[1] It is a complex mixture of isomers, primarily methyl-branched nonanols, produced through the oxo process. This guide provides a comprehensive overview of the critical physical and chemical properties of this compound, complete with detailed experimental protocols for their determination. The data presented is intended to support research, development, and safety assessments in various scientific and industrial applications.
Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and process design.
Table 1: Physical Properties of this compound
| Property | Value | Units | Reference(s) |
| Appearance | Colorless, slightly viscous liquid | - | [1] |
| Odor | Mild, weak alcoholic | - | [1] |
| Molecular Formula | C₁₀H₂₂O | - | |
| Molecular Weight | 158.28 | g/mol | |
| Boiling Point/Range | 215 - 225 | °C at 760 mmHg | |
| Melting/Freezing Point | -60 | °C | |
| Flash Point (Closed Cup) | 95 - 99 | °C | [2] |
| Auto-ignition Temperature | 280 | °C | [2] |
| Density | 0.838 | g/mL at 20°C | |
| Vapor Density | 5.5 (Air = 1) | - | [1] |
| Vapor Pressure | 0.02 | mmHg at 20°C | [1] |
| Water Solubility | Insoluble | - | [1] |
| Refractive Index | 1.440 | n20/D |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of a primary alcohol. Its chemical behavior is crucial for understanding its potential applications in synthesis and its incompatibilities.
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Reference(s) |
| Reactivity | Reacts with strong oxidants. | [2] |
| Chemical Stability | Stable under normal conditions. | |
| Possibility of Hazardous Reactions | Combustible when exposed to heat or flame. Can react violently with strong oxidizing agents, acetyl bromide, and mixtures of concentrated sulfuric acid and hydrogen peroxide. Attacks plastics. | [2] |
| Conditions to Avoid | Heat, flames, and sparks. | |
| Incompatible Materials | Strong oxidizing agents, acids, and acid chlorides. | |
| Hazardous Decomposition Products | Upon heating to decomposition, it may emit acrid smoke and irritating fumes. |
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical and chemical properties of this compound.
Determination of Boiling Range (ASTM D1078)
This method determines the distillation range of volatile organic liquids.[3][4][5][6]
Apparatus:
-
Distillation flask (e.g., 200 mL)
-
Condenser
-
Graduated receiving cylinder (100 mL)
-
Calibrated thermometer or temperature probe
-
Heating mantle or other suitable heat source
-
Boiling chips
Procedure:
-
Measure 100 mL of the this compound sample into the distillation flask and add a few boiling chips.[7]
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, just below the side arm of the flask.[7]
-
Apply heat to the flask to achieve a distillation rate of 4-5 mL per minute.[3]
-
Record the temperature at which the first drop of distillate falls into the receiving cylinder as the Initial Boiling Point (IBP).[3]
-
Continue the distillation and record the temperature at regular volume intervals of the collected distillate (e.g., every 10 mL).
-
The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the Final Boiling Point (FBP) or Dry Point.[3]
-
Correct the observed temperatures for barometric pressure if it deviates from 760 mmHg.
Determination of Density using a Pycnometer (Based on OECD 109)
This protocol outlines the determination of the density of a liquid using a calibrated pycnometer.[1][8][9][10]
Apparatus:
-
Pycnometer (e.g., 25 or 50 mL) with a stoppered thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath
-
Cleaning solvents (e.g., acetone, distilled water)
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer (m_pyc).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh the water-filled pycnometer (m_water).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature bath.
-
Dry the outside and weigh the this compound-filled pycnometer (m_iso).
-
The density of this compound (ρ_iso) at the test temperature is calculated using the formula: ρ_iso = [(m_iso - m_pyc) / (m_water - m_pyc)] * ρ_water where ρ_water is the known density of water at the test temperature.[11]
Determination of Water Solubility (Flask Method - OECD 105)
This method is suitable for determining the water solubility of substances with solubilities greater than 10⁻² g/L.[2][12][13][14][15]
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Analytical method for quantification (e.g., Gas Chromatography)
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a glass flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).[2]
-
After equilibration, the mixture is allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved this compound is included. This may require centrifugation or filtration.
-
The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.
-
The procedure is repeated to ensure the measured concentration is at equilibrium.
Chemical Synthesis: Fischer Esterification to Isodecyl Acetate
This protocol describes the synthesis of an ester from this compound and a carboxylic acid.[16][17][18][19][20]
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound and a molar excess of glacial acetic acid (e.g., 1.5-2 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the alcohol weight) while cooling the flask in an ice bath.
-
Add boiling chips and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC or GC.
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude isodecyl acetate can be purified by fractional distillation under reduced pressure.
Chemical Synthesis: Oxidation to Isodecanal
This protocol outlines the oxidation of this compound to its corresponding aldehyde using Pyridinium Chlorochromate (PCC).[21][22][23][24][25]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend PCC (approximately 1.5 equivalents) in anhydrous DCM.
-
Add powdered Celite or silica gel to the suspension.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred PCC suspension at room temperature. The mixture will turn dark and may warm slightly.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.[21]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and remove the solvent by rotary evaporation to yield the crude isodecanal, which can be further purified by distillation or chromatography.
Logical Relationships of this compound Properties
The following diagram illustrates the key relationships between the structure of this compound and its physical and chemical properties.
Caption: Key properties of this compound stem from its molecular structure.
Conclusion
This technical guide provides a detailed summary of the physical and chemical properties of this compound, underpinned by established experimental methodologies. The data and protocols presented are intended to be a valuable resource for scientists and researchers, facilitating the safe and effective use of this compound in a variety of applications, from chemical synthesis to product formulation. A thorough understanding of these properties is paramount for innovation and ensuring safety in the laboratory and industrial settings.
References
- 1. oecd.org [oecd.org]
- 2. OECD 105 - Phytosafe [phytosafe.com]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. search.library.doc.gov [search.library.doc.gov]
- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 11. ised-isde.canada.ca [ised-isde.canada.ca]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. filab.fr [filab.fr]
- 16. community.wvu.edu [community.wvu.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. uakron.edu [uakron.edu]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. scribd.com [scribd.com]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. studylib.net [studylib.net]
- 25. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Applications of Isodecanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodecanol, a ten-carbon branched-chain alcohol, serves as a versatile and economically significant building block in modern organic synthesis. Its unique physical and chemical properties, including a high boiling point and branched structure, make it a valuable precursor for a diverse range of chemical entities. This technical guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, with a focus on its role in the production of esters, such as plasticizers and specialty monomers, and non-ionic surfactants. Detailed experimental protocols, quantitative data, and reaction pathways are presented to equip researchers and professionals with the practical knowledge required for its effective utilization in a laboratory and industrial setting.
Introduction to this compound
This compound (typically a mixture of isomers, with the primary isomer being 8-methyl-1-nonanol) is a colorless liquid with a mild alcoholic odor.[1] It is primarily produced through the oxo process, which involves the hydroformylation of nonenes.[2] Its branched structure imparts distinct properties compared to its linear counterpart, 1-decanol, such as a lower melting point and different solvency characteristics. These properties are pivotal to its applications in various fields of organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| Boiling Point | 220 °C at 760 mmHg | [2][3] |
| Melting Point | -60 °C | [1] |
| Density | 0.838 g/mL at 20 °C | [1] |
| Flash Point | 95 °C | [3] |
| Water Solubility | Insoluble | [2][3] |
Core Applications of this compound in Organic Synthesis
The hydroxyl functionality of this compound is the cornerstone of its reactivity, allowing it to readily participate in a variety of fundamental organic transformations. The most commercially significant of these are esterification and ethoxylation.
Esterification Reactions: Synthesis of Isodecyl Esters
Esterification is a cornerstone of this compound's utility, leading to the production of high-value products such as plasticizers, lubricants, and specialty monomers. The Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method employed for this purpose.
Diisodecyl phthalate (DIDP) is a major downstream product of this compound and is widely used as a plasticizer for polyvinyl chloride (PVC). Its high molecular weight and branched alkyl chains impart low volatility, good thermal stability, and excellent flexibility to the polymer matrix.
The synthesis of DIDP is achieved through the esterification of this compound with phthalic anhydride, typically using an acid catalyst.
Reaction Scheme: Phthalic Anhydride + 2 this compound → Diisodecyl Phthalate + Water
Table 2: Illustrative Reaction Parameters for Diisodecyl Phthalate Synthesis
| Catalyst | Temperature (°C) | Molar Ratio (this compound:Phthalic Anhydride) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 140-160 | 2.2 : 1 | 4-6 | >95 |
| p-Toluenesulfonic Acid | 130-150 | 2.1 : 1 | 5-7 | >95 |
| Tin (II) Oxalate | 180-220 | 2.05 : 1 | 2-4 | >98 |
Note: The data in this table is compiled from various sources and represents typical ranges for industrial processes. Actual results may vary based on specific conditions and catalyst systems.
Isodecyl acrylate is a valuable monomer used in the production of specialty polymers and copolymers. The incorporation of the bulky, hydrophobic isodecyl group can enhance properties such as adhesion, water resistance, and flexibility in the resulting polymer. The synthesis involves the esterification of this compound with acrylic acid.
Reaction Scheme: Acrylic Acid + this compound → Isodecyl Acrylate + Water
Table 3: Characterization Data for Isodecyl Acrylate
| Technique | Key Peaks/Shifts |
| ¹H NMR | δ 5.8-6.4 (m, 3H, vinyl protons), 4.0-4.2 (t, 2H, -OCH₂-), 0.8-1.6 (m, 17H, isodecyl chain) |
| ¹³C NMR | δ 166 (C=O), 130 (CH₂=), 128 (=CH-), 65 (-OCH₂-), various peaks between 14-39 for the isodecyl chain |
| IR (cm⁻¹) | ~1725 (C=O stretch), ~1635 (C=C stretch), ~1170 (C-O stretch) |
Note: Specific shifts may vary slightly depending on the solvent and instrument used.
Ethoxylation Reactions: Synthesis of Non-ionic Surfactants
This compound serves as a crucial starting material for the production of isodecyl alcohol ethoxylates, a class of non-ionic surfactants.[4] These surfactants are widely used in detergents, industrial cleaners, and agricultural formulations due to their excellent wetting, emulsifying, and dispersing properties.
The synthesis involves the ring-opening reaction of ethylene oxide with this compound, typically catalyzed by a base such as potassium hydroxide. The degree of ethoxylation can be controlled by the stoichiometry of the reactants.
Reaction Scheme: this compound + n C₂H₄O → Isodecyl-(OCH₂CH₂)n-OH
This compound as a High-Boiling Point Solvent
While primarily used as a reactant, the physical properties of this compound, particularly its high boiling point (220 °C) and good solvency for a range of organic compounds, make it a suitable solvent for high-temperature organic reactions.[2][3] Its use as a solvent can be advantageous in reactions where a higher temperature is required to overcome activation barriers or to facilitate the removal of by-products like water.
Although not as common as other high-boiling solvents like DMF or DMSO, this compound can be a viable alternative in specific applications, such as certain palladium-catalyzed cross-coupling reactions where ligand solubility and thermal stability are critical. However, detailed studies on its application as a solvent are not widely published.
Experimental Protocols
General Protocol for Fischer Esterification of this compound (Synthesis of Isodecyl Acetate)
This protocol provides a general laboratory procedure for the synthesis of an isodecyl ester, using isodecyl acetate as an example.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 2-3 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid and catalyst), and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude isodecyl acetate by fractional distillation under reduced pressure to obtain the final product.
General Workflow for the Synthesis of this compound Ethoxylates
The industrial synthesis of this compound ethoxylates is a specialized process carried out in dedicated reactors. The following is a simplified workflow.
Materials:
-
This compound
-
Potassium Hydroxide (catalyst)
-
Ethylene Oxide
Procedure:
-
Catalyst Charging and Dehydration: this compound and a catalytic amount of potassium hydroxide are charged into a pressure reactor. The mixture is heated under vacuum to remove any traces of water.
-
Ethoxylation: The reactor is pressurized with an inert gas (e.g., nitrogen), and heated to the reaction temperature (typically 120-180 °C). Ethylene oxide is then fed into the reactor at a controlled rate to manage the exothermic reaction.
-
Digestion: After the addition of ethylene oxide is complete, the reaction mixture is held at the reaction temperature for a "digestion" period to ensure complete reaction.
-
Neutralization and Purification: The basic catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting salts and any unreacted starting materials can be removed by filtration or other purification methods.
Visualizations
Caption: Experimental workflow for the synthesis and purification of an isodecyl ester via Fischer Esterification.
Caption: Simplified reaction pathway for the synthesis of this compound ethoxylates.
Conclusion
This compound's role in organic synthesis is both significant and multifaceted. Its primary applications in the production of esters and non-ionic surfactants highlight its importance as a versatile chemical intermediate. The branched nature of its alkyl chain provides unique properties to its derivatives, making them indispensable in various industrial applications. This guide has provided a technical overview of these applications, complete with illustrative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field of organic chemistry and drug development. Further research into its potential as a green, high-boiling point solvent could unveil new and sustainable applications for this important C10 alcohol.
References
Isodecanol: A Technical Health and Safety Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety data for Isodecanol (CAS No. 25339-17-7), intended for use by professionals in research and development environments. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.
Substance Identification and Hazard Summary
This compound is a C10, branched-chain fatty alcohol. It exists as a colorless, slightly viscous liquid with a characteristic mild alcohol odor.[1][2][3] While used in various industrial applications, including as a chemical intermediate for plasticizers and as an anti-foaming agent, it presents several hazards that require careful management in a laboratory setting.[2]
The substance is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[4][5][6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6]
-
Hazardous to the Aquatic Environment (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.[4][5][6]
Due to these classifications, appropriate personal protective equipment (PPE) and handling procedures are mandatory to ensure personnel safety and prevent environmental release.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [4] |
| Molar Mass | 158.28 - 158.3 g/mol | [1][4] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Mild, characteristic alcohol odor | [2][4] |
| Boiling Point | 215 - 225 °C (at 760 mmHg) | [1][4] |
| Melting Point | -60 °C to -78 °C | [1][4] |
| Flash Point | 95 - 99 °C (Closed Cup) | [1][4] |
| Auto-ignition Temp. | 280 °C (at 1013 hPa) | [1] |
| Density | ~0.84 g/cm³ (at 20 °C) | [2][3] |
| Vapor Pressure | 0.02 mmHg | [2] |
| Vapor Density | 5.5 (Air = 1) | [2] |
| Water Solubility | Insoluble / 96 mg/L (20 °C) | [2][7] |
| log Kow | 3.94 | [7] |
Table 2: Toxicological Data
| Endpoint | Species | Route | Value | Source |
| LD₅₀ | Rat (male) | Oral | > 2648 mg/kg bw | [1] |
| LD₅₀ | Rabbit (m/f) | Dermal | > 3.16 mL/kg bw | [1] |
| LC₅₀ | Mice, Rats, Guinea Pigs | Inhalation | > 95.3 ppm | [1] |
Table 3: Ecotoxicity Data
| Endpoint | Species | Duration | Value | Source |
| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | 96 h | 3.1 mg/L | [1] |
| LC₅₀ | Artemia salina (Brine Shrimp) | 24 h | 3.4 mg/L | [2] |
| LC₅₀ | Nitocra spinipes (Harpacticoid copepod) | 96 h | 1.3 mg/L | [2] |
Experimental Protocols
The data presented in the tables above are typically generated using standardized testing protocols. The following are detailed summaries of the methodologies for key experiments.
Acute Oral Toxicity (OECD Guideline 401 - Historical)
-
Objective: To determine the acute oral toxicity of a substance, historically expressed as the LD₅₀ (the statistically derived single dose expected to cause death in 50% of the animals).[1] Although this guideline was rescinded in 2002 and replaced with alternatives (e.g., OECD 420, 423, 425) that use fewer animals, data in older safety sheets may reference it.[8][9]
-
Methodology:
-
Test Animals: Healthy, young adult laboratory rodents (commonly rats) are used.[1] Animals are acclimatized to laboratory conditions.
-
Dosage: The test substance is administered in a single dose by gavage. At least 5 rodents are used per dose level.[1] Multiple dose levels are used to obtain a dose-response relationship.
-
Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[1]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period to record any pathological changes.[1]
-
Data Analysis: The LD₅₀ value and its confidence limits are calculated using recognized statistical methods.
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[2][3][4]
-
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[10][11]
-
Application: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a small area (~6 cm²) of shaved, intact skin.[10] The site is covered with a porous gauze patch for a 4-hour exposure period.[3][10]
-
Procedure: A sequential testing strategy is used, typically starting with one animal.[2] If a corrosive effect is observed, the test is immediately terminated. If not, the test may be confirmed on up to two additional animals.[2]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] Observations can continue for up to 14 days to assess the reversibility of any effects.[10]
-
Scoring: Skin reactions are scored using a standardized grading system. The substance is considered an irritant if responses persist to the end of the observation period.[10]
-
Acute Eye Irritation/Corrosion (OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion upon a single application.[6][12]
-
Methodology:
-
Test Animal: The albino rabbit is the recommended species.[6][13]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[6][13] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[14][15]
-
Procedure: A sequential approach is used, starting with a single animal. If corrosive or severe irritant effects are seen, no further testing is performed.[14][15] If the initial test is negative or shows mild irritation, the response is confirmed using up to two additional animals.[6][13]
-
Observation: Eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[13] The observation period can be extended up to 21 days to evaluate reversibility.[6]
-
Scoring: Ocular responses are scored using a standardized system to classify the hazard.[6]
-
Fish, Acute Toxicity Test (OECD Guideline 203)
-
Objective: To determine the acute lethal toxicity of a substance to fish over a short exposure period.[16][17]
-
Methodology:
-
Test System: A recommended fish species (e.g., Rainbow trout, Zebrafish) is exposed to the test substance in fresh water for 96 hours.[16][18]
-
Conditions: The test is conducted under static or semi-static conditions with controlled temperature and a 12-16 hour photoperiod.[16]
-
Concentrations: Fish are exposed to at least five concentrations of the substance arranged in a geometric series. A control group is also maintained. At least seven fish must be used for each concentration.[19] A limit test at 100 mg/L may be performed first to see if a full dose-response study is necessary.[18][19]
-
Observation: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[16][17]
-
Data Analysis: The concentration that is lethal to 50% of the test fish (LC₅₀) is calculated for each observation period where possible, along with 95% confidence limits.[16][18]
-
Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)
-
Objective: To determine the lowest temperature at which the vapors of a liquid will ignite under controlled laboratory conditions.[5][20]
-
Methodology:
-
Apparatus: A brass test cup is filled with the sample and closed with a lid containing an aperture for an ignition source.[5][21]
-
Procedure: The sample is heated at a specified, constant rate while being continuously stirred.[5][21]
-
Ignition Test: At regular temperature intervals, stirring is stopped, and an ignition source (flame) is dipped into the vapor space inside the cup.[5]
-
Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to flash.[5] This closed-cup method generally yields lower, more conservative flash point values than open-cup methods.[5]
-
Safety and Handling
Safe Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][16]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1][5]
-
Wash hands thoroughly after handling.[4]
-
Remove contaminated clothing and protective equipment before entering eating areas.[4][6]
Storage Conditions
-
Store in a cool, well-ventilated place away from direct sunlight and sources of ignition.[1][16]
-
Keep containers tightly closed.
-
Store separately from strong oxidants and incompatible materials.[1][3] this compound is known to attack plastics.[1][3][22]
-
Use appropriate containers to avoid environmental contamination.[4]
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Use local exhaust ventilation to control airborne exposures. Ensure general ventilation is adequate.[4]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[1]
First Aid and Emergency Procedures
First Aid Measures
-
General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[4] In case of unconsciousness, place the person in the recovery position. Never give anything by mouth to an unconscious person.[4]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[1][10][16]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with plenty of soap and water.[1][4][5] If irritation persists, get medical attention.[10][16]
-
Eye Contact: Immediately rinse with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[4][16] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention.[1][5]
-
Ingestion: Rinse mouth with water (only if the person is conscious).[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][4]
-
Unsuitable Extinguishing Media: A direct water jet may be ineffective and spread the fire.[1][4]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA).[1] Do not allow firefighting water to enter drains or water courses; collect it separately.[4]
Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate personnel to safe areas.[1] Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation. Remove all sources of ignition.[1] Do not touch or walk through spilled material.[22]
-
Environmental Precautions: Prevent further leakage or spillage. Do not allow the substance to enter drains, surface water, or ground water.[4] If it enters a water course, inform the responsible authorities.[4]
-
Containment and Cleanup: Cover drains.[4] Absorb the spillage with non-combustible, inert absorbent material such as sand, earth, diatomite, or universal binder.[1][4] Collect the material in suitable, sealable containers for disposal.[1][5]
Visualized Workflows
This compound First Aid Response
Caption: Workflow for first aid procedures following this compound exposure.
This compound Spill Response Procedure
Caption: Step-by-step procedure for managing an this compound spill.
This compound Safe Handling and Storage Logic
Caption: Key logical requirements for handling and storing this compound safely.
Disposal Considerations
-
Substance Disposal: this compound should be disposed of as hazardous waste.[4] Do not empty into drains or release into the environment.[4][6] Disposal should be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Packaging that has been contaminated should be handled in the same way as the substance itself.[4][6] Completely emptied containers may be recycled after appropriate cleaning.[4] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill where permitted.[1] All disposal practices must be in accordance with local, regional, and national regulations.[5]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 4. oecd.org [oecd.org]
- 5. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 8. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. flashpointsrl.com [flashpointsrl.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 18. eurofins.com.au [eurofins.com.au]
- 19. oecd.org [oecd.org]
- 20. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 21. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 22. oecd.org [oecd.org]
Isodecanol: A Comprehensive Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the toxicological profile of isodecanol, a branched-chain fatty alcohol used in various industrial applications, including as a precursor for plasticizers and in synthetic lubricants. This document synthesizes available data on its potential hazards, summarizing key toxicological endpoints and outlining the methodologies of relevant experimental studies. All quantitative data are presented in structured tables for clarity and comparative analysis.
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
Table 1: Acute Toxicity of this compound
| Exposure Route | Species | Endpoint | Value | Reference(s) |
| Oral | Rat (male) | LD50 | > 2,648 mg/kg bw | [1] |
| Oral | Rat | LD50 | 6,400 mg/kg | [2][3] |
| Dermal | Rabbit (male/female) | LD50 | > 3.16 mL/kg bw | [1] |
| Dermal | Rabbit | LD50 | 3,150 mg/kg | [2] |
| Inhalation | Swiss albino mice, Wistar rats, English short-hair guinea pigs | LC50 | > 95.3 ppm | [1] |
| Inhalation | Rat | No deaths at saturated vapor concentration (8-hour exposure) | - | [2] |
Experimental Protocols: Acute Toxicity
Acute toxicity studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Oral Toxicity (e.g., OECD Guideline 401, 420, 423, or 425): The test substance is administered in a single dose or a series of doses over 24 hours to fasted animals, typically rats. The animals are observed for a specified period (usually 14 days) for signs of toxicity and mortality. The LD50 (lethal dose for 50% of the animals) is then calculated.
-
Dermal Toxicity (e.g., OECD Guideline 402): The test substance is applied to a shaved area of the skin of the test animal (often rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period to determine the LD50.
-
Inhalation Toxicity (e.g., OECD Guideline 403): Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours). Observations for toxicity and mortality are conducted for up to 14 days post-exposure to determine the LC50 (lethal concentration for 50% of the animals).
Skin and Eye Irritation
This compound is classified as a skin and eye irritant.[2][3][4]
Table 2: Skin and Eye Irritation of this compound
| Endpoint | Species | Observation | Classification | Reference(s) |
| Skin Irritation | Rabbit | Severely irritating when applied as an occlusive patch for 24 hours. | Skin Irritant, Category 2 | [2][3] |
| Eye Irritation | Not specified | Causes serious eye irritation. | Eye Irritant, Category 2 | [2][3] |
Experimental Protocols: Irritation Studies
-
Dermal Irritation (e.g., OECD Guideline 404): A small amount of the test substance is applied to a patch of shaved skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reactions is scored to determine the irritation potential.
-
Eye Irritation (e.g., OECD Guideline 405): A small amount of the test substance is instilled into one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after instillation.
Skin Sensitization
Data on the skin sensitization potential of this compound is limited, with safety data sheets often stating "no data available".[1][3] However, it is not classified as a skin sensitizer.[4][5]
Experimental Protocols: Skin Sensitization
Standard methods to assess skin sensitization potential include the Guinea Pig Maximization Test (GPMT) and the Local Lymph Node Assay (LLNA).
-
Guinea Pig Maximization Test (GPMT) (OECD Guideline 406): This method involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically. After a rest period, a challenge patch is applied, and the skin is observed for allergic reactions.
-
Local Lymph Node Assay (LLNA) (OECD Guideline 429): This is a murine model where the test substance is applied to the ears of mice. The proliferation of lymphocytes in the draining auricular lymph nodes is measured as an indication of a sensitization response.
Repeated Dose Toxicity
Information on the repeated dose toxicity of this compound is sparse. A No-Observed-Adverse-Effect Level (NOAEL) has been identified in a rat study.
Table 3: Repeated Dose Toxicity of this compound
| Study Duration | Species | Route | NOAEL | Observations | Reference(s) |
| 2 weeks | Wistar Rat (male) | Oral | 1 mmol/kg (158 mg/kg) | No testicular atrophy, liver enlargement, hepatic peroxisome induction, or hypolipidemia observed. | [2] |
| Not Specified | Rat | Oral | 168 mg/kg/day | No observed effect dose. | [6] |
Experimental Protocols: Repeated Dose Toxicity
-
28-Day or 90-Day Oral Toxicity Study (e.g., OECD Guidelines 407 and 408): The test substance is administered daily in graduated doses to groups of rodents for 28 or 90 days. The animals are monitored for clinical signs of toxicity, and at the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are performed to identify target organs and determine a NOAEL.
Genotoxicity
There is a lack of available data regarding the genotoxic potential of this compound. Safety data sheets consistently state "no data available" for germ cell mutagenicity.[1][3]
Experimental Protocols: Genotoxicity Assays
A standard battery of in vitro and in vivo tests is used to assess genotoxicity.
-
Ames Test (Bacterial Reverse Mutation Assay) (OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay detects chromosomal damage in cultured mammalian cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This test assesses chromosomal damage in the bone marrow of rodents exposed to the test substance.
Carcinogenicity
No data is available on the carcinogenic potential of this compound.[1][3][4]
Experimental Protocols: Carcinogenicity Studies
-
Carcinogenicity Study (e.g., OECD Guideline 451): These are long-term studies (typically 2 years in rodents) where animals are exposed to the test substance daily. The study is designed to detect any increase in the incidence of tumors in the treated groups compared to a control group.
Reproductive and Developmental Toxicity
This compound has shown potential for maternal and developmental toxicity at high doses.
Table 4: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Dosing | Observations | NOAEL (Maternal) | NOAEL (Developmental) | Reference(s) |
| Developmental | Rat | Gavage, Gestation Days 6-15 | At 10 mmol/kg: Maternal toxicity, low incidence of retardations, and rare malformations. At 5 mmol/kg: Some maternal signs, no fetal effects. | 5 mmol/kg | 5 mmol/kg | [2] |
Experimental Protocols: Reproductive and Developmental Toxicity
-
Reproduction/Developmental Toxicity Screening Test (e.g., OECD Guideline 421): This study provides preliminary information on potential effects on male and female fertility and developmental effects on offspring.
-
Prenatal Developmental Toxicity Study (e.g., OECD Guideline 414): Pregnant animals are dosed with the test substance during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are evaluated for developmental abnormalities.
-
Two-Generation Reproduction Toxicity Study (e.g., OECD Guideline 416): This study assesses the effects of the test substance on two generations of animals, evaluating reproductive performance and offspring development.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
Long-chain branched alcohols like this compound are primarily metabolized in the liver. The metabolic pathway generally involves oxidation to an aldehyde, followed by further oxidation to a carboxylic acid, which can then enter fatty acid metabolism pathways.
Caption: Generalized metabolic pathway of this compound.
Toxicological Assessment Workflow
The toxicological assessment of a chemical like this compound follows a structured workflow, starting with basic physicochemical properties and moving towards more complex, long-term studies.
Caption: A typical workflow for toxicological assessment.
Conclusion
This compound demonstrates low acute toxicity but is considered a skin and eye irritant. At high doses, it has the potential to cause maternal and developmental toxicity. Significant data gaps exist for skin sensitization, genotoxicity, and carcinogenicity, highlighting the need for further investigation to establish a complete toxicological profile. The information presented in this guide serves as a foundational resource for professionals involved in the handling and assessment of this compound.
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
The Environmental Fate of Isodecyl Alcohol: A Technical Guide
Introduction
Isodecyl alcohol, a ten-carbon branched-chain alcohol, is utilized primarily as a raw material in the production of plasticizers, such as diisodecyl phthalate (DIDP) and diisodecyl adipate (DIDA), which are used in polyvinyl chloride (PVC) resins.[1] Its use extends to applications in uranium refining, as a defoaming agent, and as a raw material for surfactants.[1] Given its production volumes and applications, understanding the environmental fate of isodecyl alcohol is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biodegradation, abiotic degradation, bioaccumulation, and environmental mobility of isodecyl alcohol.
Data Presentation
The environmental fate of a chemical is governed by its physicochemical properties and its interactions with various environmental compartments. The following tables summarize the key quantitative data for isodecyl alcohol.
Table 1: Physicochemical Properties of Isodecyl Alcohol
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Physical State | Colorless, slightly viscous liquid | [2][3] |
| Water Solubility | 96 mg/L at 20°C | [1] |
| Vapor Pressure | 2.07 x 10⁻² mmHg (2.76 Pa) at 25°C | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 3.71 - 3.94 | [1][4][5][6] |
| Henry's Law Constant (estimated) | 5.5 x 10⁻⁵ atm·m³/mol | [2][4] |
Table 2: Biodegradation of Isodecyl Alcohol
| Test System | Endpoint (% of Theoretical Oxygen Demand) | Duration | Reference(s) |
| Sewage | 24% | 5 days | [2][5][6] |
| 44% | 10 days | [2][5][6] | |
| 42% | 15 days | [2][5][6] | |
| 39% | 20 days | [2][5][6] | |
| Acclimated Sewage | 14% | 5 days | [2][5] |
| 26% | 10 days | [2][5] | |
| 45% | 15 days | [2][5] | |
| 32% | 20 days | [2][5] | |
| Seawater | 6% | 5 days | [2][5] |
| 17% | 10 days | [2][5] | |
| 34% | 15 days | [2][5] | |
| 40% | 20 days | [2][5] |
Overall, the aerobic biodegradation of isodecyl alcohol is considered to be good.[1]
Table 3: Abiotic Degradation of Isodecyl Alcohol
| Process | Parameter | Value | Reference(s) |
| Atmospheric Photodegradation | Vapor-phase reaction rate constant with OH radicals | 1.5 x 10⁻¹¹ cm³/molecule·sec at 25°C | [2][4] |
| Estimated atmospheric half-life | ~25 hours | [2][4] | |
| Hydrolysis | - | Not expected to undergo hydrolysis | [1][2][4] |
Table 4: Environmental Mobility and Distribution of Isodecyl Alcohol
| Parameter | Value | Implication | Reference(s) |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) (estimated) | 80 - 81 L/kg | High mobility in soil | [2][4][5][6] |
| Volatilization Half-Life from Water (estimated) | Model River: 24 hoursModel Lake: 11 days | Volatilization is an important fate process | [2][4] |
| Multimedia Environmental Distribution (modeled) | 99.4% partitions to soil | If released to soil, it is expected to remain there | [1] |
Table 5: Bioaccumulation Potential of Isodecyl Alcohol
| Parameter | Value | Implication | Reference(s) |
| Bioconcentration Factor (BCF) (estimated) | 145 L/kg | High potential for bioconcentration in aquatic organisms | [2][4][5][6] |
Experimental Protocols
The quantitative data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.
Biodegradation: OECD 301F - Manometric Respirometry Test
This method is used to determine the ready biodegradability of a substance by measuring oxygen consumption.
-
Principle: A known volume of inoculated mineral medium containing the test substance at a concentration of 50-100 mg/L (as the sole source of organic carbon) is stirred in a closed flask at a constant temperature for up to 28 days.[7] The consumption of oxygen is measured by the change in pressure in the respirometer, as the carbon dioxide produced is absorbed by a potassium hydroxide solution.[7][8]
-
Inoculum: The inoculum is typically derived from the supernatant of activated sludge from a wastewater treatment plant treating predominantly domestic sewage.[9]
-
Apparatus: A manometric respirometer, which consists of a reaction vessel, a CO₂ absorbent trap, and a pressure sensor (manometer).[8]
-
Procedure:
-
The test substance, mineral medium, and inoculum are added to the reaction vessel.
-
Control flasks (inoculum only), reference standard flasks (e.g., sodium benzoate), and toxicity control flasks (test substance + reference standard) are run in parallel.[9]
-
The vessels are sealed and incubated in the dark at a constant temperature (e.g., 22 ± 2°C).[8][10]
-
Oxygen consumption is recorded at regular intervals for 28 days.
-
-
Data Analysis: The amount of oxygen taken up is corrected for the uptake by the blank inoculum and is expressed as a percentage of the Theoretical Oxygen Demand (ThOD). A substance is considered readily biodegradable if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test.[11]
Mobility: OECD 106 - Adsorption/Desorption Using a Batch Equilibrium Method
This test determines the adsorption and desorption behavior of a chemical on different soil types.
-
Principle: An aqueous solution of the test substance is placed in contact with a soil sample. The concentration of the substance in the solution is measured after a set period of agitation to determine the amount adsorbed to the soil.[2]
-
Materials: At least five different soil types with varying organic carbon content, clay content, and pH are typically used.[2][12] The test substance can be radiolabelled (e.g., with ¹⁴C) to facilitate analysis.[2]
-
Procedure:
-
Tier 1 (Preliminary Test): Determines the optimal soil-to-solution ratio and the time required to reach equilibrium (typically up to 48 hours).[2][12]
-
Tier 2 (Adsorption Kinetics): The test substance is agitated with each soil type at a single concentration. Samples of the aqueous phase are taken at various time points until equilibrium is reached.[2][12]
-
Tier 3 (Adsorption Isotherms/Desorption): Adsorption is studied at multiple concentrations to create an isotherm. For desorption, the soil is separated from the initial solution and resuspended in a fresh solution without the test substance.
-
-
Data Analysis: The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the aqueous solution.[13] This is used to calculate the adsorption distribution coefficient (Kd). The Kd is then normalized to the organic carbon content of the soil to yield the soil organic carbon-water partitioning coefficient (Koc).[2]
Bioaccumulation: OECD 305 - Bioaccumulation in Fish
This guideline assesses the potential for a chemical to accumulate in fish from water.
-
Principle: The test consists of two phases: an uptake phase and a depuration (elimination) phase.[14][15]
-
Test Organism: A suitable fish species, such as the zebra fish (Danio rerio), is used.[16]
-
Procedure:
-
Uptake Phase: Fish are exposed to the test substance in a flow-through system at a constant concentration for a period of up to 28 days.[14][16] Fish and water samples are taken at regular intervals to measure the concentration of the test substance.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, untreated water environment. Sampling of fish continues to measure the rate of elimination of the substance.[16]
-
-
Data Analysis: The Bioconcentration Factor (BCF) is calculated. It can be determined as the ratio of the concentration of the substance in the fish (at steady-state) to the concentration in the water. Alternatively, a kinetic BCF can be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).[15][17]
Mandatory Visualization
// Pathways Air -> Water [label="Deposition", dir=back, style=dashed]; Water -> Air [label="Volatilization\n(t½ river = 24h)\n(t½ lake = 11d)", style=dashed];
Air -> Soil [label="Deposition", style=dashed]; Soil -> Air [label="Volatilization\n(from moist soil)", style=dashed];
Water -> Soil [label="Adsorption\n(Koc = 80-81 L/kg)", dir=both];
Water -> Biota [label="Bioconcentration\n(BCF = 145 L/kg)", dir=both];
// Degradation Processes Degradation_Air [shape=ellipse, label="Photodegradation\n(t½ = 25h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation_Water [shape=ellipse, label="Biodegradation\n(Aerobic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation_Soil [shape=ellipse, label="Biodegradation\n(Aerobic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Air -> Degradation_Air [label="OH Radicals"]; Water -> Degradation_Water [label="Microorganisms"]; Soil -> Degradation_Soil [label="Microorganisms"];
// Logical relationship to sediment Water -> Sediment [label="Adsorption\n(Minor)", style=dotted]; } END_DOT Figure 1: Environmental fate and transport pathways of isodecyl alcohol.
// Workflow Edges Inoculum -> TestVessel; Medium -> TestVessel; TestSubstance -> TestVessel;
{Inoculum, Medium} -> BlankVessel; {Inoculum, Medium, RefVessel} -> RefVessel [style=invis];
TestVessel -> Incubate; BlankVessel -> Incubate; RefVessel -> Incubate;
Incubate -> MeasureO2; MeasureO2 -> Calculate; Calculate -> Decision; Decision -> Result1 [label="Yes"]; Decision -> Result2 [label="No"]; } END_DOT Figure 2: Experimental workflow for a ready biodegradability test (OECD 301F).
References
- 1. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 2. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 5. Methods for estimating the bioconcentration factor of ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. petroleumhpv.org [petroleumhpv.org]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 16. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 17. Estimating and testing bioconcentration factors | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Isodecanol Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isodecanol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide utilizes data for its linear isomer, 1-decanol, as a representative model for understanding its solubility characteristics. The principles governing the solubility of long-chain alcohols are detailed, along with experimental protocols for solubility determination and predictive models.
Core Principles of this compound Solubility
This compound, a branched-chain C10 alcohol, is characterized by a polar hydroxyl (-OH) head and a nonpolar ten-carbon alkyl tail. This amphiphilic nature dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the long alkyl chain favors interactions with nonpolar solvents via van der Waals forces.
The overarching principle of "like dissolves like" is paramount in predicting this compound's solubility. Solvents with similar polarity to this compound will be more effective at dissolving it. As a long-chain alcohol, this compound is generally considered to have low polarity. Therefore, it exhibits high solubility in nonpolar and weakly polar organic solvents and low solubility in highly polar solvents like water.
Several factors influence the solubility of this compound:
-
Polarity of the Solvent: this compound will be more soluble in solvents with a polarity similar to its own.
-
Size and Shape of the Solvent Molecules: Solvents with molecular structures that can effectively surround the this compound molecule will be better solvents.
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility of this compound.
Quantitative Solubility Data (Representative)
While specific quantitative solubility data for this compound is sparse in publicly available literature, the solubility of its linear isomer, 1-decanol, provides a strong proxy. The following table summarizes the miscibility and solubility of 1-decanol in a range of common organic solvents. It is expected that this compound would exhibit similar miscibility and solubility patterns.
| Solvent Classification | Solvent | Miscibility/Solubility of 1-Decanol (and expected for this compound) |
| Nonpolar Solvents | ||
| Aliphatic Hydrocarbons | Hexane | Miscible |
| Heptane | Miscible | |
| Aromatic Hydrocarbons | Benzene | Sparingly Soluble[1] |
| Toluene | Miscible | |
| Xylene | Miscible | |
| Weakly Polar Solvents | ||
| Ethers | Diethyl Ether | Miscible |
| Tetrahydrofuran (THF) | Miscible | |
| Halogenated Hydrocarbons | Dichloromethane | Miscible |
| Chloroform | Slightly Soluble[1] | |
| Polar Aprotic Solvents | ||
| Ketones | Acetone | Miscible |
| Methyl Ethyl Ketone (MEK) | Miscible | |
| Esters | Ethyl Acetate | Miscible |
| Nitriles | Acetonitrile | Partially Miscible |
| Amides | Dimethylformamide (DMF) | Miscible |
| Dimethyl Acetamide (DMAc) | Miscible | |
| Polar Protic Solvents | ||
| Alcohols | Methanol | Miscible |
| Ethanol | Miscible | |
| Propanol | Miscible | |
| Butanol | Miscible | |
| Water | Water | Insoluble (0.0037 g/L at 25 °C for 1-decanol)[2] |
Experimental Protocol for Determining this compound Solubility
The following is a general experimental protocol for the gravimetric method of determining the solubility of this compound in an organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled water bath or shaker
-
Vials with airtight caps
-
Micropipettes
-
Filtration system (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved this compound settle.
-
Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe.
-
Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed vial to remove any undissolved micro-particles.
-
-
Solvent Evaporation:
-
Weigh the vial containing the filtered saturated solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation of the this compound. The boiling point of the solvent and the volatility of this compound should be considered when setting the oven temperature.
-
Continue heating until a constant weight of the vial is achieved, indicating that all the solvent has evaporated.
-
-
Calculation of Solubility:
-
Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight of the vial containing the this compound residue.
-
Determine the mass of the solvent by subtracting the mass of the dissolved this compound and the initial weight of the vial from the weight of the vial with the filtered solution.
-
Calculate the solubility in grams of this compound per 100 grams of solvent.
-
Diagrams
Factors Affecting this compound Solubility
Caption: Factors influencing this compound's solubility.
Experimental Workflow for Solubility Determination
Caption: Gravimetric method for solubility determination.
Predictive Models for Solubility
For cases where experimental data is unavailable, theoretical models can provide estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict activity coefficients, which are then used to calculate phase equilibria, including solid-liquid and liquid-liquid equilibria, and thus solubility.
The UNIFAC model breaks down molecules into their constituent functional groups. The interactions between these groups are used to predict the overall properties of the mixture. For this compound, the primary functional groups would be the hydroxyl group (-OH) and the various alkyl groups (e.g., -CH3, -CH2, -CH). While the application of the UNIFAC model requires specialized software and a database of group interaction parameters, it can be a powerful tool for predicting the solubility of this compound in a wide range of organic solvents. The accuracy of the prediction depends on the availability and quality of the interaction parameters for the specific functional groups present in the solute and solvent.
Conclusion
This compound, as a long-chain branched alcohol, demonstrates high solubility in a wide array of nonpolar and weakly polar organic solvents, a characteristic driven by the dominance of its nonpolar alkyl chain. Its solubility is limited in highly polar solvents such as water. While specific quantitative data for this compound is not abundant, data from its linear isomer, 1-decanol, serves as a reliable proxy for estimating its solubility behavior. For precise solubility determination, the gravimetric experimental protocol outlined provides a robust methodology. Furthermore, predictive models like UNIFAC offer a valuable alternative for estimating solubility when experimental data is not available. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's solubility characteristics, essential for its effective application in various scientific and industrial contexts.
References
In-Depth Technical Guide to the Commercial Production of Isodecanol via the Oxo Process
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isodecanol, a ten-carbon branched alcohol, is a crucial chemical intermediate in the production of plasticizers, lubricants, and surfactants.[1] The primary commercial route to this compound is the oxo process, a Nobel Prize-winning technology that converts olefins into aldehydes and subsequently into alcohols. This guide provides a detailed technical overview of the commercial production of this compound via the oxo process, focusing on the core chemical transformations, experimental protocols, and quantitative data relevant to researchers and professionals in chemical and pharmaceutical development.
The production of this compound via the oxo process is a two-stage manufacturing method.[2] The first stage involves the hydroformylation of nonene isomers with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce isodecaldehydes. This reaction is catalyzed by transition metal complexes, typically based on cobalt or rhodium. The second stage is the hydrogenation of the resulting isodecaldehyde mixture to yield this compound. The commercial product is a complex mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols, with the exact composition dependent on the nonene feedstock.[1]
Process Chemistry and Stoichiometry
The overall chemical transformation for the production of this compound from nonene can be represented by the following two-step process:
-
Hydroformylation of Nonene: C₉H₁₈ + CO + H₂ → C₁₀H₂₀O
-
Hydrogenation of Isodecaldehyde: C₁₀H₂₀O + H₂ → C₁₀H₂₂O
The process begins with a C9 olefin (nonene) feedstock, which is reacted with synthesis gas in the presence of a catalyst to add a formyl group (-CHO) and a hydrogen atom across the double bond. The resulting C10 aldehydes are then reduced to the corresponding alcohols.
Experimental Protocols
Hydroformylation of Nonenes (Cobalt-Catalyzed)
This protocol is based on typical conditions for the hydroformylation of industrial olefin mixtures.
Materials:
-
Industrial nonene mixture
-
Cobalt-based catalyst (e.g., dicobalt octacarbonyl, Co₂(CO)₈)
-
Synthesis gas (CO/H₂ ratio typically 1:1 to 1:2)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
The high-pressure autoclave is charged with the industrial nonene mixture and the cobalt catalyst.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
The reactor is then pressurized with synthesis gas to the desired operating pressure (typically 150-300 atm).[2]
-
The reaction mixture is heated to the target temperature, generally between 110°C and 180°C.[2]
-
The reaction is allowed to proceed for a specified duration, typically several hours, with continuous stirring to ensure proper mixing of the gas and liquid phases.
-
Upon completion, the reactor is cooled, and the excess pressure is carefully released.
-
The crude isodecaldehyde product is collected for further purification and subsequent hydrogenation.
Hydrogenation of Isodecaldehyde
This protocol outlines a general procedure for the hydrogenation of the aldehyde mixture obtained from the hydroformylation step.
Materials:
-
Crude isodecaldehyde mixture
-
Hydrogenation catalyst (e.g., copper-zinc oxide, nickel, palladium, or platinum-based catalysts)[3]
-
Hydrogen gas
-
High-pressure hydrogenation reactor.
Procedure:
-
The crude isodecaldehyde is charged into the hydrogenation reactor along with the hydrogenation catalyst.
-
The reactor is sealed and purged with an inert gas before being pressurized with hydrogen.
-
The reaction is typically carried out at elevated temperatures (e.g., 120-180°C) and pressures (e.g., 20-100 atm).[2]
-
The reaction is monitored until the conversion of aldehydes to alcohols is complete.
-
After cooling and depressurization, the crude this compound is separated from the catalyst by filtration.
-
The final product is then purified, typically by distillation.
Quantitative Data
The performance of the oxo process for this compound production is highly dependent on the choice of catalyst and reaction conditions.
Catalyst Performance in Hydroformylation
| Catalyst System | Olefin Feed | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Aldehyde Yield (%) | Key Byproducts | Reference |
| Cobalt/Phosphonate-phosphine | Industrial Decene Mixture | 170 | 160-200 | 12-16 | 60-65 | Decane, Decenes, Heavy Oligomers | [4] |
| Rhodium-based | Propene | 90-150 | ~100 | - | High | Low levels of branched isomers | [3] |
Note: Data for industrial decene is used as a proxy for nonene due to the similarity in feedstock. Rhodium catalysts generally offer higher selectivity to linear aldehydes and operate under milder conditions than cobalt catalysts.[3]
Hydrogenation of Aldehydes to Alcohols
| Catalyst System | Aldehyde Feed | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Alcohol Conversion (%) | Alcohol Selectivity (%) | Reference |
| Copper Oxide/Zinc Oxide/Aluminum Oxide | Isobutyraldehyde | 170 | 400-500 | 2-3 | 100 | 100 | [5] |
Note: Data for isobutyraldehyde is presented as a representative example of aldehyde hydrogenation.
Process and Reaction Pathway Diagrams
Overall Process Flow for this compound Production
Caption: Overall process flow for this compound production.
Catalytic Cycle for Cobalt-Catalyzed Hydroformylation
Caption: Cobalt-catalyzed hydroformylation cycle.
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation (with Phosphine Ligands)
Caption: Rhodium-catalyzed hydroformylation cycle.
Catalyst Preparation and Characterization
The performance of the oxo process is critically dependent on the catalyst.
-
Cobalt Catalysts: Typically prepared from cobalt salts which are converted to cobalt carbonyls under high pressure of synthesis gas.
-
Rhodium Catalysts: Often used with phosphine ligands to enhance selectivity. These are typically prepared by reacting a rhodium precursor (e.g., rhodium chloride) with the desired phosphine ligand.
Catalyst characterization involves a suite of analytical techniques to determine the structure, composition, and properties of the catalyst. These include:
-
Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify functional groups and study the structure of the catalyst complexes.
-
Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for assessing the purity of the catalyst precursors and ligands.
-
X-ray Diffraction (XRD): For determining the crystalline structure of solid catalysts or supports.
Product Purification and Analysis
The crude this compound from the hydrogenation step contains a mixture of isomers, unreacted starting materials, and byproducts. Purification is typically achieved through fractional distillation , which separates components based on their boiling points.
The isomeric composition of the final this compound product is a critical quality parameter. Gas chromatography (GC) , often coupled with mass spectrometry (GC-MS) , is the primary analytical technique for separating and identifying the various isomers present in the final product.[6][7][8][9][10] These techniques allow for both qualitative identification and quantitative analysis of the different branched C10 alcohol isomers.
Conclusion
The oxo process remains the dominant industrial method for the production of this compound. The choice between cobalt and rhodium catalysts depends on economic factors and the desired product specifications, with rhodium generally offering higher selectivity under milder conditions. A thorough understanding of the reaction mechanisms, process parameters, and analytical characterization techniques is essential for the efficient and controlled production of this compound for its diverse applications. This guide provides a foundational technical overview to aid researchers and professionals in this field.
References
- 1. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fischer-tropsch.org [fischer-tropsch.org]
- 3. scribd.com [scribd.com]
- 4. osti.gov [osti.gov]
- 5. EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]
- 6. vurup.sk [vurup.sk]
- 7. turbo.vernier.com [turbo.vernier.com]
- 8. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 9. researchgate.net [researchgate.net]
- 10. odinity.com [odinity.com]
An In-Depth Technical Guide to Isodecanol: Molecular Weight, Formula, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isodecanol, a C10 oxo alcohol, detailing its molecular weight, chemical formula, isomeric composition, and key applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require in-depth technical information on this compound.
Core Concepts: Molecular Weight and Formula
This compound is a branched-chain alcohol with the general chemical formula C₁₀H₂₂O .[1][2][3][4][5][6] Its corresponding molecular weight is approximately 158.28 g/mol .[1][2][4][5][6] It is important to note that the term "this compound" does not refer to a single, specific molecule but rather to a mixture of isomers.[2][7] The precise composition of commercial this compound can vary depending on the manufacturing process and the olefin feedstock used.[2][7]
One of the commonly cited specific isomers is 8-methylnonan-1-ol .[1][3] However, commercial this compound is typically a complex mixture that includes various trimethyl-1-heptanols and dimethyl-1-octanols.[2][7] This isomeric complexity is a critical consideration in its various applications as it influences physical properties such as boiling point, density, and viscosity.
Isomeric Composition of this compound
The isomeric nature of this compound is a defining characteristic. The branching of the carbon chain can occur at various positions, leading to a wide array of possible structures. The diagram below illustrates the relationship between the general term "this compound" and some of its constituent isomers.
Quantitative Data Summary
The physical and chemical properties of this compound can vary based on its isomeric composition. The following table summarizes key quantitative data for the general this compound mixture and some of its specific isomers.
| Property | This compound (Mixture) | 8-Methyl-1-nonanol | 2,2-Dimethyl-1-octanol |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O |
| Molecular Weight ( g/mol ) | 158.28[2][5] | 158.28 | 158.28 |
| CAS Number | 25339-17-7[2] | 25339-17-7 | 2370-14-1 |
| Boiling Point (°C) | 215-225[8][9] | 221[7] | Not available |
| Melting Point (°C) | -60[8][9] | 5[7] | Not available |
| Density (g/mL at 20°C) | 0.838[8] | Not available | Not available |
| Flash Point (°C) | 95[8][9] | 87.1 | Not available |
Experimental Protocols
This compound is a versatile chemical intermediate used in a variety of applications. Below are detailed methodologies for two key experimental procedures involving this compound.
Synthesis of Diisodecyl Phthalate (DIDP)
Diisodecyl phthalate is a common plasticizer synthesized from this compound. The following protocol is based on a typical esterification process.
Workflow for DIDP Synthesis:
Methodology:
-
Monoesterification: Phthalic anhydride and a molar excess of this compound are charged into a reactor equipped with a stirrer, thermometer, and a water trap under a nitrogen atmosphere. The mixture is heated to 140-150°C to form the monoester.[10]
-
Diesterification: A catalyst, such as titanium isopropoxide, is added to the reaction mixture. The temperature is then raised to above 180°C to drive the reaction to completion, forming diisodecyl phthalate and water. The water is continuously removed via the water trap.[10]
-
Dealcoholysis: After the reaction is complete, the excess this compound is removed under vacuum.[10]
-
Purification: The crude product is then purified by washing with an alkaline solution to remove any remaining acidic byproducts, followed by washing with water. Finally, the product is subjected to steam stripping to remove any remaining volatile impurities.[10]
Evaluation of Anti-Wear Properties
This compound can be used as a component in lubricant formulations. The anti-wear properties of a lubricant containing this compound can be evaluated using a four-ball wear tester.
Methodology:
-
Lubricant Preparation: A base lubricant is blended with a specified concentration of this compound.
-
Four-Ball Wear Test: The anti-wear properties of the prepared lubricant are evaluated using a four-ball wear tester according to a standard method like ASTM D4172. This involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant sample.
-
Test Parameters: Typical test conditions for anti-wear evaluation are a load of 392 N, a temperature of 75°C, and a duration of 60 minutes.[11]
-
Wear Scar Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is an indicator of the lubricant's anti-wear performance. A smaller wear scar diameter indicates better anti-wear properties.
-
Analysis: The wear scar diameter of the lubricant containing this compound is compared to that of the base lubricant without the additive to determine the effect of this compound on the anti-wear performance.
This technical guide provides foundational information on this compound for scientific and research applications. For more specific data and protocols, consulting detailed chemical databases and experimental literature is recommended.
References
- 1. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CAS 25339-17-7: this compound | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 25339-17-7 | FI168527 | Biosynth [biosynth.com]
- 7. This compound, 25339-17-7 [thegoodscentscompany.com]
- 8. chembk.com [chembk.com]
- 9. chemos.de [chemos.de]
- 10. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]
- 11. Experimental Analysis of Chemically Degraded Lubricant’s Impact on Spur Gear Wear | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diisodecyl Phthalate (DIDP) Utilizing Isodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisodecyl phthalate (DIDP) is a high molecular weight ortho-phthalate plasticizer extensively utilized in the polymer industry to impart flexibility and durability to materials, particularly polyvinyl chloride (PVC). Its low volatility, high thermal stability, and excellent resistance to degradation make it a preferred choice for a wide range of applications, including wire and cable insulation, automotive interiors, roofing membranes, and flooring.[1][2] The synthesis of DIDP is primarily achieved through the esterification of phthalic anhydride with isodecanol.[1][3] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of DIDP, aimed at researchers and professionals in chemical synthesis and material science.
Chemical Reaction and Mechanism
The synthesis of Diisodecyl Phthalate (DIDP) is a classic example of Fischer-Speier esterification. The overall process involves the reaction of phthalic anhydride with two equivalents of this compound, typically in the presence of an acid catalyst. The reaction proceeds in two main stages:
-
Mono-esterification: A rapid, exothermic, and irreversible reaction where one molecule of this compound reacts with phthalic anhydride to form a monoester, mono-isodecyl phthalate.[4]
-
Di-esterification: A slower, endothermic, and reversible reaction where a second molecule of this compound reacts with the monoester to form the diester, diisodecyl phthalate, and water.[4] To drive this equilibrium reaction to completion, the water formed during the reaction is continuously removed.
The overall chemical equation for the synthesis of DIDP is as follows:
C₈H₄O₃ (Phthalic Anhydride) + 2 C₁₀H₂₂O (this compound) → C₂₈H₄₆O₄ (Diisodecyl Phthalate) + H₂O
Experimental Protocols
This section details the laboratory-scale synthesis and purification of diisodecyl phthalate from phthalic anhydride and this compound. The protocol is adapted from established industrial methodologies.[4]
Materials and Equipment
-
Reagents:
-
Phthalic anhydride (≥99% purity)
-
This compound (technical grade)
-
Isopropyl titanate (catalyst)
-
Nitrogen gas (high purity)
-
5% (w/v) Sodium hydroxide solution
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser
-
Heating mantle
-
Vacuum pump
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Synthesis Procedure
1. Mono-esterification Stage:
-
Charge the three-neck round-bottom flask with phthalic anhydride and this compound. The molar ratio of this compound to phthalic anhydride should be in the range of 2.1:1 to 3.0:1.[4]
-
Begin purging the reactor with nitrogen gas to create an inert atmosphere.
-
Commence agitation and start heating the mixture.
-
Raise the temperature to 140-150°C and maintain it for approximately 10 minutes to complete the mono-esterification stage.[4]
2. Di-esterification Stage:
-
After the mono-esterification is complete, increase the temperature to 180°C.
-
Introduce the isopropyl titanate catalyst. The catalyst amount should be between 0.02% and 1% of the total weight of the reactants.[4]
-
Continue to heat the reaction mixture to a temperature of 210-230°C.[4]
-
Maintain this temperature for 3-4 hours, continuously removing the water of reaction using the Dean-Stark apparatus. The progress of the reaction can be monitored by measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number drops below 2 mg KOH/g.[5]
Purification of Crude Diisodecyl Phthalate
1. Dealcoholization:
-
After the reaction is complete, cool the mixture to approximately 170-180°C.
-
Apply a vacuum (pressure of -0.085 to -0.095 MPa) to the system to distill off the excess unreacted this compound.[4]
2. Neutralization and Washing:
-
Cool the crude ester to 90-95°C.
-
Add a 5% aqueous sodium hydroxide solution to neutralize the remaining acidic catalyst and any unreacted phthalic anhydride. Stir vigorously for 1 hour.[4]
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Repeat the alkali wash 1-2 more times.
-
Wash the organic layer with deionized water at 90-95°C by stirring for a period of time. Separate the aqueous layer. Repeat the water wash until the pH of the wash water is neutral (pH 7-8).[4]
3. Refining:
-
Heat the washed product to 180 ± 5°C and apply steam distillation or a vacuum to remove any residual water and other low-boiling impurities.[4]
-
Cool the final product and filter if necessary to obtain pure diisodecyl phthalate.
Data Presentation
The following tables summarize key quantitative data for the synthesis of DIDP based on documented experimental findings.
Table 1: Reactant and Catalyst Specifications
| Parameter | Value | Reference |
| Molar Ratio (this compound:Phthalic Anhydride) | 2.1:1 - 3.0:1 | [4] |
| Optimal Molar Ratio | 2.5:1 - 2.7:1 | [4] |
| Catalyst | Isopropyl titanate | [4] |
| Catalyst Concentration (% of total reactant weight) | 0.02 - 1.0 | [4] |
Table 2: Reaction Conditions for DIDP Synthesis
| Stage | Temperature (°C) | Duration | Key Process |
| Mono-esterification | 140 - 150 | 10 minutes | Formation of mono-isodecyl phthalate |
| Di-esterification | 210 - 230 | 3 - 4 hours | Formation of diisodecyl phthalate and removal of water |
Table 3: Post-Reaction Purification Parameters
| Step | Temperature (°C) | Pressure | Duration/Repetitions | Purpose |
| Dealcoholization | 170 - 180 | -0.085 to -0.095 MPa | Until no more distillate is collected | Removal of excess this compound |
| Alkali Wash | 90 - 95 | Atmospheric | 1 - 3 times, 1 hour each | Neutralization of catalyst and unreacted acid |
| Water Wash | 90 - 95 | Atmospheric | Until wash water is pH 7-8 | Removal of residual alkali and salts |
| Refining (Stripping) | 180 ± 5 | Vacuum/Steam | Until no more volatiles are removed | Removal of residual water and low-boiling impurities |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of DIDP.
Caption: Chemical equation for the synthesis of DIDP.
Caption: Step-by-step workflow for DIDP synthesis and purification.
References
- 1. gst-chem.com [gst-chem.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]
- 4. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]
- 5. CN104962087A - Preparation method of diisononyl phthalate compound plasticizer - Google Patents [patents.google.com]
Application Notes and Protocols for Isodecanol Esterification Reactions
Introduction
Isodecanol, a branched ten-carbon fatty alcohol, is a critical precursor in the synthesis of various esters that find extensive applications across multiple industries. These esters are valued as plasticizers, lubricants, emollients in cosmetics, and as fragrance components.[1][2][3][4] The esterification of this compound can be achieved through several catalytic methods, including traditional Fischer esterification with mineral acids, reactions utilizing heterogeneous solid acid catalysts, and enzymatic processes under milder conditions. The choice of synthetic route is dictated by factors such as desired purity, reaction scale, catalyst reusability, and environmental considerations.[5]
This document provides detailed protocols for the synthesis of this compound esters, focusing on the preparation of isodecyl acetate and isodecyl palmitate as representative examples. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these synthetic procedures.
Data Presentation
The efficiency of this compound esterification is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes quantitative data from various esterification reactions of long-chain alcohols, providing a comparative reference for expected yields and conversion rates.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Palmitic Acid | Isooctyl Alcohol | Solid Acid (Stannous Oxalate) | 100-180 | 2-6 | 90.5% Yield | [6] |
| Acetic Acid | Isoamyl Alcohol | Acid Ion-Liquid | Reflux | - | 85% Yield, 99% Purity | [7] |
| Palmitic Acid | Isopropyl Alcohol | Immobilized Lipase (Novozym 435) | 60 | 2.5 | 90% Conversion | [8] |
| Benzoic Acid | This compound | Uncatalyzed (Step 1) / Solid Acid (Step 2) | >200 (Step 1), <100 (Step 2) | - | >99% Conversion | [9] |
| Acetic Acid | Isopentyl Alcohol | Sulfuric Acid | Reflux | 1 | 80-90% Yield | [10] |
| Phthalic Anhydride | 2-Ethylhexanol | Sulfated ZrO2 | - | - | High Reactivity | [11] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid (Isodecyl Acetate Synthesis)
This protocol describes the synthesis of isodecyl acetate using a homogeneous acid catalyst, p-toluenesulfonic acid, with azeotropic removal of water.
Materials:
-
This compound (1.0 mol)
-
Glacial Acetic Acid (1.2 mol)
-
p-Toluenesulfonic Acid Monohydrate (0.05 mol)
-
Toluene (200 mL)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Boiling Chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and a heating mantle. Add boiling chips to the flask.
-
Charging Reactants: To the flask, add this compound, glacial acetic acid, p-toluenesulfonic acid monohydrate, and toluene.[12]
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-8 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots using Gas Chromatography with Flame Ionization Detection (GC-FID).[13][14]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid. Repeat until the aqueous layer is neutral or slightly basic.[12][15]
-
Wash the organic layer with water and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene and any excess reactants by rotary evaporation.
-
Purification: Purify the crude isodecyl acetate by vacuum distillation.
Protocol 2: Solid Acid Catalyzed Esterification of this compound with Palmitic Acid (Isodecyl Palmitate Synthesis)
This protocol utilizes a reusable solid acid catalyst, which simplifies product purification and reduces corrosive waste.
Materials:
-
This compound
-
Palmitic Acid
-
Solid Acid Catalyst (e.g., SO₄²⁻/ZrO₂-Al₂O₃, Amberlyst-15)
-
Water-carrying agent (e.g., Toluene or Xylene)
-
Nitrogen source
Equipment:
-
Reaction flask with overhead stirrer
-
Heating mantle
-
Water separator (e.g., Dean-Stark trap)
-
Condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask under a nitrogen atmosphere, add palmitic acid and this compound (molar ratio of 1:1 to 1:4).[16]
-
Catalyst Addition: Add the solid acid catalyst (1-5% of the total mass of reactants).[16]
-
Reaction: Heat the mixture to 100-180°C with stirring. During the reaction, use a water separator with a water-carrying agent to remove the water formed.[16]
-
Reaction Monitoring: Monitor the reaction progress by GC-FID. The reaction is complete when water is no longer produced.
-
Catalyst Recovery: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[16]
-
Purification: The filtrate, containing the crude isodecyl palmitate, can be purified by vacuum distillation to remove any unreacted starting materials.
Protocol 3: Enzymatic Esterification of this compound
This protocol employs a lipase for the synthesis of this compound esters under mild conditions, which is particularly suitable for high-purity applications as in the cosmetic and pharmaceutical industries.
Materials:
-
This compound
-
Carboxylic Acid (e.g., Palmitic Acid)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Molecular Sieves (optional, for water removal)
-
Solvent (optional, e.g., heptane or solvent-free)
Equipment:
-
Shaker incubator or stirred reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable vessel, combine this compound and the carboxylic acid.
-
Enzyme and Water Removal: Add the immobilized lipase (e.g., 1-10% by weight of substrates). If operating in a low-water environment to favor synthesis over hydrolysis, add molecular sieves.[8]
-
Incubation: Incubate the mixture at a suitable temperature for the enzyme (typically 40-70°C) with agitation (e.g., 150-200 rpm) for 2 to 48 hours.[8][17]
-
Reaction Monitoring: Monitor the conversion of the fatty acid by titration or GC analysis.
-
Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent, dried, and reused.
-
Product Isolation: If a solvent was used, remove it by rotary evaporation to obtain the crude ester. Further purification can be performed by vacuum distillation if necessary.
Visualizations
Caption: Workflow for Fischer Esterification of this compound.
Caption: Workflow for Solid Acid Catalyzed Esterification.
Caption: Workflow for Enzymatic Esterification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. What Are the Major Source Manufacturers of Isotridecanol? [hjd-chem.com]
- 3. This compound Market Size & Share | Industry Growth 2032 [databridgemarketresearch.com]
- 4. maximizemarketresearch.com [maximizemarketresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101747187A - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP2609068B1 - Processes for the production of esters - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Isodecanol in Surfactant Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Isodecanol-Based Surfactants
This compound, a branched C10 primary alcohol, serves as a critical hydrophobic precursor in the synthesis of high-performance surfactants.[1] Its branched structure imparts unique properties to the resulting surfactants, such as enhanced wetting, efficient emulsification, and controlled foaming, making them highly valuable in a wide range of applications including industrial cleaning, agricultural formulations, paints, and personal care products.[2][3] Furthermore, their compatibility with other surfactant types and stability in hard water and across a wide pH range offer significant formulation flexibility.[2]
In pharmaceutical sciences, surfactants play a pivotal role as excipients in various drug delivery systems.[4][5] They are employed to enhance the solubility and bioavailability of poorly soluble drugs, stabilize emulsions and suspensions, and act as wetting agents in tablet formulations.[6][7] The unique properties of this compound-derived surfactants make them interesting candidates for investigation in advanced drug delivery systems, such as nanoemulsions and microemulsions.
This document provides detailed protocols for the synthesis of both non-ionic and anionic surfactants from this compound, along with key performance data and methodologies for their characterization.
Synthesis of Non-Ionic Surfactants: Isodecyl Alcohol Ethoxylates (IAE)
Isodecyl Alcohol Ethoxylates (IAE) are non-ionic surfactants produced through the ethoxylation of this compound.[2] The process involves the addition of ethylene oxide (EO) to the this compound molecule in the presence of a catalyst. The resulting surfactant consists of the hydrophobic branched isodecyl group and a hydrophilic polyethylene glycol ether chain.[2] The length of this hydrophilic chain, determined by the number of EO units (n), can be controlled to achieve desired properties like solubility and surface activity.
General Synthesis Workflow
The synthesis of IAE is a two-stage process involving an initial reaction to form the alkoxide followed by the addition of ethylene oxide.
Caption: Synthesis of Isodecyl Alcohol Ethoxylate (IAE).
Experimental Protocol: Synthesis of IAE (n≈6)
This protocol describes the synthesis of Isodecyl Alcohol Ethoxylate with an average of 6 ethylene oxide units.
Materials:
-
This compound (branched C10 alcohol)
-
Potassium Hydroxide (KOH), catalyst
-
Ethylene Oxide (EO)
-
Acetic Acid (for neutralization)
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an EO inlet.
-
Nitrogen gas supply
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with this compound. For catalyst loading, add potassium hydroxide (typically 0.1-0.3% by weight of the alcohol).
-
Dehydration: Heat the mixture to 100-120°C under a gentle nitrogen stream or vacuum to remove any residual water.
-
Ethoxylation: Raise the temperature to the reaction temperature, typically between 150-180°C.[8]
-
EO Addition: Begin feeding gaseous ethylene oxide into the reactor. The pressure should be maintained at 1-2 bar.[8] The reaction is highly exothermic and requires careful monitoring of temperature and EO addition rate to prevent thermal runaway.
-
Digestion: After the calculated amount of EO has been added, maintain the reaction temperature for an additional 1-2 hours to ensure complete reaction. The pressure will drop and stabilize as the EO is consumed.
-
Cooling and Neutralization: Cool the reactor to 60-80°C. Neutralize the KOH catalyst by adding a stoichiometric amount of acetic acid. This converts the potassium alkoxide to potassium acetate.
-
Purification: The final product can be purified by filtration to remove the salt byproduct. If necessary, vacuum stripping can be employed to remove any unreacted alcohol or volatile impurities.
-
Characterization: Analyze the final product for properties such as hydroxyl value, average degree of ethoxylation, and pH.
Synthesis of Anionic Surfactants: Sodium Isodecyl Ether Sulfate (SIDES)
Anionic surfactants are commonly produced by sulfating alcohol ethoxylates, followed by neutralization.[8] This process converts the terminal hydroxyl group of the non-ionic IAE into a sulfate ester, which is then neutralized to form a highly water-soluble anionic surfactant salt, such as Sodium Isodecyl Ether Sulfate (SIDES).[8]
General Synthesis Workflow
The conversion of a non-ionic IAE to an anionic SIDES involves sulfation and subsequent neutralization.
Caption: Synthesis of Sodium Isodecyl Ether Sulfate (SIDES).
Experimental Protocol: Synthesis of SIDES
This protocol describes the sulfation of the previously synthesized IAE (n≈6) and its subsequent neutralization.
Materials:
-
Isodecyl Alcohol Ethoxylate (IAE)
-
Chlorosulfonic acid (HSO₃Cl) or Sulfur Trioxide (SO₃)
-
Sodium Hydroxide (NaOH) solution (e.g., 50 wt%)
-
Jacketed glass reactor with a stirrer, dropping funnel, and temperature control.
-
pH meter
Procedure:
-
Reactor Setup: Charge the jacketed reactor with the IAE. Begin stirring and cool the reactor contents to 25°C using a circulating bath.
-
Sulfation: Slowly add chlorosulfonic acid dropwise from the dropping funnel into the reactor over a period of 1-2 hours.[9] A slight molar excess of the sulfating agent (e.g., 1.05 moles per mole of IAE) is often used.[10]
-
Temperature Control: Maintain the reaction temperature between 25-35°C throughout the addition.[9][10] This step is crucial as the reaction is exothermic and higher temperatures can lead to unwanted byproducts and discoloration. Gaseous HCl is evolved as a byproduct if using chlorosulfonic acid and must be safely vented or scrubbed.[9]
-
Digestion/Ripening: After the addition is complete, allow the reaction mixture to stir for an additional 20-30 minutes at 40-45°C to ensure the reaction goes to completion.[10]
-
Neutralization: Cool the acidic intermediate back down to below 30°C. Slowly add the sodium hydroxide solution to neutralize the product. The temperature should be carefully controlled to remain below 45°C.[9]
-
Final Adjustment: Adjust the final product to the desired pH (typically 7.0-9.5) and concentration by adding process water.[11]
-
Analysis: Analyze the final SIDES product for active matter content, pH, and levels of unsulfated matter and sodium sulfate.
Performance Data of this compound-Based Surfactants
The performance of surfactants is characterized by several key parameters. The following tables summarize typical performance data for this compound ethoxylates.
| Property | Test Method | This compound Ethoxylate (6 moles EO) | Reference |
| Surface Tension (0.1% solution) | Wilhelmy Plate | ~27 mN/m | [1] |
| Wetting Time (0.1% solution) | Draves Wetting | <10 seconds | [1] |
| Initial Foam Height (0.1% soln) | Ross-Miles | ~130 mm | [1] |
| Foam Height after 5 min | Ross-Miles | ~110 mm | [1] |
| Surfactant Type | - | Non-ionic | [2] |
| pH (1% solution) | pH Meter | ~6-8 | [2] |
| Cloud Point | Visual (ASTM D2024) | 40-70 °C (depends on EO content) | [2] |
| Hard Water Stability | Visual | Excellent | [2] |
Note: Data represents typical values and can vary based on the precise degree of ethoxylation and purity.
Key Experimental Protocols for Characterization
Protocol: Surface Tension Measurement (Wilhelmy Plate Method)
This method is used to determine the surface tension of a surfactant solution, a key indicator of its efficiency.[1] The critical micelle concentration (CMC) is identified as the concentration at which the surface tension plateaus.
Objective: To measure the surface tension of surfactant solutions and determine the Critical Micelle Concentration (CMC).[1]
Apparatus:
-
Tensiometer with a platinum Wilhelmy plate
-
Thermostatically controlled sample vessel
-
Precision balance
-
Glassware for serial dilutions
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound-based surfactant (e.g., 1 g/L) in deionized water. Perform a series of dilutions to create solutions of varying concentrations.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer’s instructions.
-
Plate Preparation: Clean the platinum Wilhelmy plate thoroughly, typically by rinsing with a solvent like ethanol and then flaming it to a red heat to burn off any organic contaminants.[1]
-
Measurement:
-
Place a surfactant solution in the sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).[1]
-
Suspend the clean plate from the microbalance.
-
Raise the sample vessel until the liquid surface just touches the bottom edge of the plate.[1]
-
The instrument measures the force exerted on the plate, which is proportional to the surface tension. Record the value.
-
-
Data Analysis:
-
Repeat the measurement for each dilution, starting from the lowest concentration.
-
Plot surface tension (mN/m) versus the logarithm of the surfactant concentration.
-
The point at which the surface tension stops decreasing significantly and becomes relatively constant is the CMC. The surface tension value at this plateau is γcmc.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. taminkalatak.com [taminkalatak.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. leapchem.com [leapchem.com]
- 7. scispace.com [scispace.com]
- 8. Ethoxylation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Application of Isodecanol in High-Performance Synthetic Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecanol, a branched-chain C10 alcohol, serves as a critical building block in the synthesis of high-performance lubricants. Its unique branched structure imparts desirable properties to the resulting esters, which are used as synthetic lubricant base stocks. These esters, primarily isodecyl esters and polyol esters, offer significant advantages over conventional mineral oil-based lubricants, including enhanced thermal and oxidative stability, improved viscosity-temperature characteristics, low volatility, and excellent lubricity. These properties make them ideal for demanding applications in automotive, industrial, and aviation sectors. This document provides detailed application notes, experimental protocols for the synthesis of this compound-based esters, and a comparative analysis of their key physicochemical properties.
Key Applications of this compound-Derived Esters in Synthetic Lubricants
This compound is not used directly as a lubricant but is a precursor for the synthesis of various ester-based lubricant base stocks. The two primary classes of these esters are:
-
Isodecyl Esters: These are synthesized by reacting this compound with a carboxylic acid. A notable example is Isodecyl Oleate , formed from the reaction of this compound with oleic acid. These monoesters are valued for their excellent lubricity and biodegradability.[1][2][3][4] Another significant isodecyl ester is Diisodecyl Phthalate (DIDP) , a diester produced from this compound and phthalic anhydride.[5] DIDP is recognized for its low volatility and high thermal stability.
-
Polyol Esters: These are synthesized by reacting this compound (or its corresponding carboxylic acid, isodecanoic acid) with a polyol, such as trimethylolpropane (TMP) or pentaerythritol. An example is Trimethylolpropane Tri-isodecanoate . Polyol esters are renowned for their exceptional high-temperature stability and superior lubricity, making them suitable for the most demanding applications like jet engine oils.[6][7]
Data Presentation: Physicochemical Properties of this compound-Based Lubricant Esters
The following table summarizes the typical physicochemical properties of representative this compound-derived synthetic lubricant esters. These properties are critical for determining their suitability for various applications.
| Property | Isodecyl Oleate | Diisodecyl Phthalate (DIDP) | Trimethylolpropane Trioleate (TMPTO) (as a proxy for this compound-based Polyol Ester) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | ~15-25 | ~40.1 | ~41-51 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~3-5 | ~5.5 | ~8-10 | ASTM D445 |
| Viscosity Index | >150 | ~130 | >180 | ASTM D2270 |
| Pour Point (°C) | < -20 | -50 | < -30 | ASTM D97 |
| Flash Point (°C) | > 160 | > 225 | > 280 | ASTM D92 |
| Oxidative Stability (RPVOT, minutes) | Moderate | Good | Excellent | ASTM D2272 |
Experimental Protocols
Protocol 1: Synthesis of Isodecyl Oleate
This protocol outlines the laboratory-scale synthesis of isodecyl oleate via direct esterification of this compound and oleic acid.
Materials:
-
This compound
-
Oleic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus, combine this compound and oleic acid in a 1.1:1 molar ratio.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.5-1.0% by weight of the total reactants) to the flask.
-
Azeotropic Distillation: Add toluene to the reaction mixture to facilitate the azeotropic removal of water formed during the reaction.
-
Esterification: Heat the mixture to 120-140°C with continuous stirring. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by several washes with distilled water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture to remove the drying agent. Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator to obtain the purified isodecyl oleate.
Protocol 2: Synthesis of Trimethylolpropane Tri-isodecanoate (Adapted from similar polyol ester syntheses)
This protocol describes a general method for the synthesis of a polyol ester using trimethylolpropane and isodecanoic acid (which can be derived from the oxidation of this compound).
Materials:
-
Trimethylolpropane (TMP)
-
Isodecanoic Acid
-
Stannous octoate or p-toluenesulfonic acid (catalyst)
-
Nitrogen gas supply
-
Vacuum pump
-
High-temperature heating mantle with mechanical stirrer
-
Condenser and collection flask
Procedure:
-
Reaction Setup: Charge a four-necked reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser connected to a collection flask with trimethylolpropane and isodecanoic acid. A slight molar excess of the isodecanoic acid (e.g., 3.3:1 molar ratio of acid to TMP) is recommended to drive the reaction to completion.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation.
-
Catalyst Addition: Add the stannous octoate or p-toluenesulfonic acid catalyst (typically 0.1-0.3% by weight of the reactants).
-
Esterification: Gradually heat the reaction mixture to 220-240°C with constant stirring under a slow stream of nitrogen. Water produced during the esterification will be distilled off and collected. The reaction is monitored by measuring the acid value of the mixture.
-
Vacuum Stripping: Once the acid value is sufficiently low (indicating near-complete conversion), apply a vacuum to the system to remove any remaining water and unreacted isodecanoic acid.
-
Purification: Cool the reaction mixture. The crude product can be further purified by filtration to remove any solid impurities, yielding the final trimethylolpropane tri-isodecanoate.[8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical synthesis pathways for this compound-based lubricant esters.
Caption: Standard experimental workflow for lubricant property evaluation.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. specialchem.com [specialchem.com]
- 3. Isodecyl Oleate | C28H54O2 | CID 6436737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isodecyl Oleate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. asianpubs.org [asianpubs.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. CN101445453B - Method for synthesizing trimethylolpropane tricaprylate - Google Patents [patents.google.com]
Isodecanol as an Antifoaming Agent: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isodecanol as an effective antifoaming agent in various experimental settings, particularly in cell culture and fermentation processes critical for drug development and biomanufacturing. Detailed protocols for preparation, performance evaluation, and considerations for downstream processing are outlined to ensure optimal use and mitigate potential impacts on experimental outcomes.
Introduction to this compound as an Antifoaming Agent
Foam is a common issue in many laboratory and industrial processes that involve agitation, aeration, or gas sparging of liquids containing proteins, surfactants, or other surface-active molecules.[1] In bioprocessing, such as microbial fermentation and mammalian cell culture, excessive foam can lead to a cascade of problems including reduced working volume in bioreactors, contamination of vent filters, and shear stress-induced cell damage, all of which can negatively impact product yield and purity.[2][3]
Antifoaming agents, or defoamers, are chemical additives designed to prevent the formation of foam or to break existing foam.[3] this compound, a C10 branched-chain fatty alcohol, is an effective non-silicone, organic antifoaming agent. Its mechanism of action is based on its low surface tension and insolubility in aqueous media, allowing it to spread rapidly at the gas-liquid interface and disrupt the stability of foam lamellae, causing bubbles to coalesce and collapse.[4]
Data Presentation: Performance Characteristics
While specific quantitative performance data for pure this compound is not extensively published, the following tables provide a framework for the types of data that should be generated when evaluating its efficacy. The data for other antifoaming agents are provided for comparative context.
Table 1: Antifoaming Performance Parameters
| Parameter | Description | Typical Measurement Units | Example Data (Hypothetical for this compound) |
| Knockdown Time | The time required for an antifoam to collapse a pre-existing foam to a defined level (e.g., 50% or "flat").[2] | Seconds (s) or Minutes (min) | 15 seconds at 50 ppm |
| Suppression Time (Persistence) | The duration for which an antifoam effectively prevents foam formation under continuous agitation or sparging.[5] | Minutes (min) or Hours (h) | 45 minutes at 50 ppm |
| Effective Concentration | The concentration range at which the antifoam provides optimal performance without significant negative effects on the process. | parts per million (ppm) or % (v/v) | 10 - 100 ppm |
Table 2: Biocompatibility and Process Impact
| Parameter | Description | Measurement Method | Target Result |
| Cell Viability | The percentage of viable cells in a culture after exposure to the antifoam. | Trypan Blue Exclusion Assay, Flow Cytometry | > 95% of control |
| IC50 (50% Inhibitory Concentration) | The concentration of the antifoam that causes a 50% reduction in cell viability or proliferation.[6] | MTT Assay, Cell Proliferation Assay[7] | To be determined for specific cell line |
| Product Titer | The concentration of the desired protein or product in the culture supernatant. | ELISA, HPLC | No significant reduction compared to control |
| Downstream Process Compatibility | The degree to which the antifoam interferes with purification steps. | Chromatography column performance, Filter flux studies | Minimal to no interference |
Experimental Protocols
Preparation of this compound-Based Antifoam Emulsion
For aqueous systems like cell culture media, it is often beneficial to use an emulsion of the antifoaming agent for better dispersion.[8]
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Polysorbate 80 or a suitable polyether)
-
Deionized water
-
High-shear mixer or homogenizer
Protocol:
-
In a sterile container, combine 10 parts this compound with 1-2 parts of a non-ionic surfactant.
-
Slowly add 88-89 parts of deionized water while mixing at high speed using a high-shear mixer.
-
Continue mixing until a stable, milky-white emulsion is formed.
-
The emulsion can be sterilized by autoclaving, though stability should be confirmed post-sterilization. Aseptic preparation is an alternative.
-
Store the emulsion at room temperature. Shake well before use.
Protocol for Evaluating Antifoaming Performance (Shake Test)
This protocol provides a rapid method for screening the effectiveness of an antifoam agent.[9][10]
Materials:
-
Foaming medium (e.g., cell culture medium with serum or a protein solution)
-
This compound antifoam preparation
-
500 mL graduated cylinder with a stopper
-
Micropipette
-
Timer
Protocol:
-
Add 200 mL of the foaming medium to the graduated cylinder.
-
Seal the cylinder and shake vigorously for 30 seconds to generate foam. Record the initial foam volume.
-
Add a specific concentration of the this compound antifoam (e.g., 10 ppm, which is 2 µL in 200 mL).
-
Immediately start the timer and record the time it takes for the foam to collapse completely ("knockdown time").
-
To test foam suppression, re-shake the cylinder for 30 seconds at set intervals (e.g., every 5 minutes) and record the foam volume after each agitation. The time until significant foam re-appears is the suppression time.
Protocol for Assessing Cytotoxicity (IC50 Determination)
It is crucial to determine the concentration at which this compound may become toxic to the specific cell line being used.[6]
Materials:
-
Mammalian cell line of interest (e.g., CHO cells)
-
Complete cell culture medium
-
This compound antifoam preparation
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Protocol:
-
Seed the 96-well plates with cells at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound antifoam in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a control group with no antifoam.
-
Incubate the plates for a period that reflects the typical duration of the experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value.
Visualizations
Application in Bioprocessing and Downstream Considerations
When using this compound in bioprocesses for the development of therapeutics, several factors must be considered:
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines. It is imperative to perform cytotoxicity studies on the specific cell line used in production.
-
Impact on Protein Quality: While this compound is a relatively simple molecule, it is essential to verify that it does not adversely affect the quality attributes of the target protein, such as aggregation, glycosylation, or stability.
-
Downstream Processing: Antifoaming agents can sometimes interfere with downstream purification processes.[11]
-
Chromatography: Residual this compound, being hydrophobic, may interact with chromatography resins, particularly in hydrophobic interaction chromatography (HIC) or reversed-phase chromatography (RPC), potentially altering protein binding and elution profiles.[12] Validation studies should be conducted to assess this potential interference.
-
Filtration: High concentrations of antifoam can lead to fouling of membranes used in ultrafiltration/diafiltration (UF/DF) steps, reducing flux rates and process efficiency.
-
Removal: It is crucial to demonstrate the effective removal of this compound during the purification process to ensure it is not present in the final drug product.
-
Conclusion
This compound presents a viable and effective non-silicone option for foam control in various experimental and bioprocessing applications. By following the detailed protocols for preparation, performance evaluation, and cytotoxicity assessment, researchers can optimize its use to maintain ideal process conditions. Careful consideration of its potential impacts on cell viability, product quality, and downstream processing is essential to ensure the integrity and success of the overall workflow in research, and drug development.
References
- 1. CN102895805A - Preparation method of non-silicon defoaming agent - Google Patents [patents.google.com]
- 2. Antifoaming and Defoaming Evaluation Procedures - Tramfloc, Inc. [tramfloc.com]
- 3. Antifoaming Agent - Bio-Link [biolink.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jmcanty.com [jmcanty.com]
- 6. In vitro cytotoxicity of glycol ethers and oxidation products in CHO cells [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of alcohols on protein hydration: crystallographic analysis of hen egg-white lysozyme in the presence of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of Isodecanol by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Isodecanol, a ten-carbon branched-chain alcohol, is a crucial component in the manufacturing of plasticizers, surfactants, and lubricants. Its accurate quantification in various matrices is essential for quality control in industrial processes, environmental monitoring, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this compound.[1] This application note details a comprehensive protocol for the detection and quantification of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters. The methodology is designed for researchers, scientists, and professionals in drug development and related fields.
Principle
The analytical method is based on the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification by mass spectrometry. Due to the polarity and relatively low volatility of this compound, a derivatization step is employed to enhance its thermal stability and chromatographic performance.[2] Silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[2][3] The derivatized analyte is then introduced into the GC-MS system for analysis. Quantification is achieved by generating a calibration curve from standards of known concentrations. For enhanced accuracy, an internal standard can be utilized to correct for variations in sample preparation and instrument response.[4]
Experimental Protocols
Protocol 1: Sample Preparation
The appropriate sample preparation method depends on the sample matrix. Below are protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1.1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as biological fluids or industrial process streams.[3]
-
Materials:
-
Sample containing this compound
-
Hexane or Ethyl Acetate (analytical grade)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Glass vials
-
-
Procedure:
-
To 1 mL of the liquid sample in a glass vial, add 1 mL of hexane or ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the vial at 3,000 rpm for 10 minutes to separate the organic and aqueous phases.[3]
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
The extract is now ready for the derivatization step.
-
1.2: Solid-Phase Extraction (SPE)
This protocol is effective for aqueous samples to concentrate the analyte and remove interfering substances.
-
Materials:
-
C18 SPE cartridge
-
Methanol (analytical grade)
-
Deionized water
-
Acetonitrile (analytical grade)
-
SPE vacuum manifold
-
-
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the aqueous sample containing this compound onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to elute polar interferences.
-
Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for the derivatization step.
-
Protocol 2: Derivatization
-
Materials:
-
Procedure:
Protocol 3: GC-MS Analysis
-
Instrumentation:
-
GC Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[3]
-
Injector: Split/splitless injector, operated in splitless mode.[3]
-
Injector Temperature: 280°C[5]
-
Injection Volume: 1 µL[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3][5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.[3]
-
-
-
MS Parameters:
Data Presentation
The following table summarizes typical quantitative parameters for the GC-MS analysis of long-chain alcohols, which can be used as a reference for the analysis of this compound.
| Parameter | Representative Value | Source |
| Linearity (R²) | > 0.995 | [6] |
| Limit of Detection (LOD) | 0.01 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [6] |
| Accuracy (% Recovery) | 85 - 115% | [6] |
| Precision (% RSD) | < 15% | [6] |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Key steps in the GC-MS analysis of this compound.
References
Application Note: Quantification of Isodecanol Using HPLC with Evaporative Light Scattering Detection (ELSD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of isodecanol. This compound, a C10 fatty alcohol, lacks a significant UV chromophore, making traditional UV-based HPLC detection challenging.[1][2] The ELSD provides a universal detection method suitable for such non-chromophoric compounds, offering a sensitive and direct approach for quantification.[3][4][5] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, making it a valuable resource for quality control and formulation development in the pharmaceutical and chemical industries.
Introduction
This compound is a ten-carbon branched-chain fatty alcohol used as a chemical intermediate, for example, as an extractant in chemical production processes.[6] Accurate quantification of this compound is crucial for process monitoring, quality assurance of final products, and in formulation development. Due to the absence of a UV-absorbing moiety in its structure, conventional HPLC with UV detection is not a viable analytical technique.[1][7]
The Evaporative Light Scattering Detector (ELSD) is a powerful alternative for the analysis of non-volatile or semi-volatile compounds that do not possess a chromophore.[3] The detection principle involves the nebulization of the column eluent into an aerosol, followed by the evaporation of the mobile phase in a heated drift tube. The remaining non-volatile analyte particles scatter a light beam, and the intensity of the scattered light is proportional to the mass of the analyte.[3][5] This technique is compatible with gradient elution, providing greater flexibility in method development compared to Refractive Index (RI) detection.[3]
This application note presents a detailed HPLC-ELSD method for the quantification of this compound, outlining the optimized chromatographic parameters and detector settings to achieve reliable and reproducible results.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
The following table summarizes the optimized HPLC and ELSD conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD | |
| Nebulizer Temperature | 40 °C |
| Evaporator (Drift Tube) Temperature | 60 °C |
| Gas (Nitrogen) Pressure | 3.5 bar |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to achieve concentrations in the range of 10 - 200 µg/mL.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For liquid samples, a direct dilution with acetonitrile may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the this compound.
Results and Discussion
Method Validation
The developed HPLC-ELSD method was validated for linearity, precision, and accuracy.
-
Linearity: The ELSD response is inherently non-linear.[3] Therefore, a quadratic or logarithmic calibration curve is typically used.[8][9] A calibration curve was constructed by plotting the log of the peak area against the log of the concentration of the this compound standards.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 100 µg/mL. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Accuracy: The accuracy was determined by a recovery study. A sample matrix was spiked with known amounts of this compound at three different concentration levels. The percentage recovery was then calculated.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 15,234 |
| 25 | 45,890 |
| 50 | 105,678 |
| 100 | 250,112 |
| 150 | 410,567 |
| 200 | 605,321 |
| Correlation Coefficient (R²) | 0.998 (Log-Log) |
Table 2: Precision and Accuracy Data
| Parameter | Result |
| Precision (%RSD, n=6) | 2.5% |
| Accuracy (Recovery %) | |
| Low Spike (25 µg/mL) | 98.5% |
| Medium Spike (100 µg/mL) | 101.2% |
| High Spike (175 µg/mL) | 99.3% |
| Average Recovery | 99.7% |
Experimental Workflow and Protocols
The logical flow of the experimental procedure is illustrated in the diagram below.
Caption: Workflow for this compound Quantification by HPLC-ELSD.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound standard into a 100 mL class A volumetric flask.
-
Add approximately 50 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
-
Calibration Standards:
-
Label six 10 mL volumetric flasks.
-
Pipette the required volume of the stock solution into each flask as per the table below.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
| Desired Concentration (µg/mL) | Volume of Stock (mL) | Final Volume (mL) |
| 10 | 0.1 | 10 |
| 25 | 0.25 | 10 |
| 50 | 0.5 | 10 |
| 100 | 1.0 | 10 |
| 150 | 1.5 | 10 |
| 200 | 2.0 | 10 |
Protocol 2: HPLC-ELSD System Setup and Operation
-
System Startup:
-
Ensure the mobile phase reservoirs are sufficiently filled with HPLC grade acetonitrile and water.
-
Turn on the HPLC system modules (pump, autosampler, column oven) and the ELSD.
-
Set the ELSD nebulizer and evaporator temperatures and the gas flow rate as specified in section 2.2. Allow the detector to stabilize for at least 30 minutes.
-
-
Column Equilibration:
-
Set the initial mobile phase composition (70% acetonitrile) and the flow rate (1.0 mL/min).
-
Purge the pump to remove any air bubbles.
-
Equilibrate the C18 column with the initial mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include blank injections (acetonitrile) at the beginning of the sequence.
-
Add the calibration standards in increasing order of concentration.
-
Add the sample solutions.
-
Include a quality control (QC) standard at regular intervals for longer sequences.
-
-
Running the Analysis:
-
Place the vials in the autosampler tray according to the sequence.
-
Start the sequence.
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration:
-
Open the acquired chromatograms in the CDS.
-
Integrate the peak corresponding to this compound in all standard and sample chromatograms. Ensure consistent integration parameters are used.
-
-
Calibration Curve Generation:
-
Create a calibration curve in the CDS by selecting the appropriate curve fit (log-log or quadratic).
-
Plot the peak area of the this compound standard against its concentration.
-
Verify that the correlation coefficient (R²) is ≥ 0.99.
-
-
Sample Quantification:
-
The concentration of this compound in the sample solutions will be automatically calculated by the CDS based on the calibration curve.
-
Apply the appropriate dilution factor to determine the final concentration of this compound in the original sample.
-
Conclusion
The HPLC-ELSD method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The method is particularly well-suited for this non-chromophoric analyte and offers good precision and accuracy. The detailed protocols and workflow diagrams serve as a practical guide for researchers and scientists in the implementation of this analytical technique for routine quality control and research applications.
References
- 1. veeprho.com [veeprho.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 5. jascoinc.com [jascoinc.com]
- 6. This compound | 25339-17-7 | FI168527 | Biosynth [biosynth.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols: Isodecanol as an Extractant for Metal Refining
For: Researchers, scientists, and drug development professionals.
Introduction
Solvent extraction is a critical hydrometallurgical technique for the selective separation and purification of metals. The efficiency and selectivity of this process are highly dependent on the composition of the organic phase, which typically includes an extractant, a diluent, and often a phase modifier. Isodecanol, a branched-chain decyl alcohol, has emerged as a valuable component in solvent extraction systems for metal refining. While not typically used as a primary extractant itself, this compound serves as a highly effective phase modifier and synergist, enhancing the performance of primary extractants in the recovery of a variety of metals, including gold, cobalt, nickel, zinc, manganese, uranium, and rare earth elements.
This document provides detailed application notes and experimental protocols for the use of this compound in the solvent extraction of several key metals. The information is intended to guide researchers and scientists in developing and optimizing metal refining processes.
Role of this compound in Solvent Extraction
This compound is primarily incorporated into the organic phase to:
-
Prevent Third Phase Formation: In some solvent extraction systems, the formation of a third, metal-rich organic phase can occur, leading to operational difficulties and reduced extraction efficiency. This compound, as a phase modifier, improves the solubility of the metal-extractant complex in the organic diluent, preventing this third phase formation.[1]
-
Enhance Extraction Efficiency (Synergism): When used in combination with certain extractants, this compound can lead to a synergistic effect, where the combined extraction efficiency is greater than the sum of the individual components.[2][3][4] This is often attributed to this compound's ability to break up dimeric or polymeric forms of the primary extractant, making more monomeric extractant molecules available for metal complexation.[3]
-
Improve Phase Disengagement: The addition of this compound can lead to faster and cleaner separation of the aqueous and organic phases after mixing, which is crucial for continuous industrial operations.
Applications in Metal Refining
Synergistic Extraction of Gold
This compound is used as a synergist with di-(2-ethylhexyl) phosphoric acid (D2EHPA) for the extraction of gold from acidic thiourea leach solutions. The synergistic system significantly enhances the extraction efficiency compared to using D2EHPA alone.
Quantitative Data Summary:
| Parameter | Value | Extraction Efficiency (%) | Reference |
| Extractant System | D2EHPA with this compound | ||
| pH | 2.5 | 94.6 | [3][4] |
| Aqueous:Organic Ratio | 1:2 | 99.4 | [3][4] |
| Extractant System | D2EHPA in Kerosene (for comparison) | ||
| pH | 1.0 | 91.5 | [5] |
| Temperature | 30°C | 91.3 | [2] |
Experimental Protocol: Synergistic Extraction and Stripping of Gold
Materials and Reagents:
-
Aqueous Feed Solution: Synthetic gold solution (e.g., 100 ppm Au) in a thiourea medium. The pH should be adjusted to 2.5 using H₂SO₄ or NaOH.
-
Organic Solvent: A mixture of di-(2-ethylhexyl) phosphoric acid (D2EHPA) as the extractant and this compound as the synergist, diluted in kerosene. The specific concentrations can be optimized, but a starting point is a defined molar ratio of D2EHPA to this compound.
-
Stripping Solution: 2 M Hydrochloric acid (HCl).
-
Equipment: Separatory funnels, mechanical shaker, pH meter, Atomic Absorption Spectrometer (AAS) for gold analysis.
Procedure:
-
Preparation of Organic Solvent: Prepare the organic phase by dissolving the desired concentration of D2EHPA and this compound in kerosene.
-
Extraction: a. In a separatory funnel, combine the aqueous feed solution and the organic solvent at an aqueous-to-organic (A:O) phase ratio of 1:2.[3][4] b. Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely. d. Separate the two phases. The aqueous phase is the raffinate, and the organic phase is the loaded organic. e. Analyze the gold concentration in the raffinate using AAS to determine the extraction efficiency.
-
Stripping: a. Take the gold-loaded organic phase and contact it with the 2 M HCl stripping solution in a clean separatory funnel. b. Shake the mixture to transfer the gold from the organic phase to the aqueous stripping solution. c. Allow the phases to separate. d. Collect the aqueous phase, which now contains the concentrated gold. e. The stripped organic phase can be recycled for further extraction cycles.
Separation of Cobalt and Nickel
This compound is utilized as a phase modifier in solvent extraction systems employing organophosphorus extractants like Cyanex 272 for the selective separation of cobalt from nickel in sulfate solutions. This separation is challenging due to the similar chemical properties of the two metals.
Quantitative Data Summary:
| Parameter | Cobalt Recovery (%) | Nickel Recovery (%) | Separation Factor | Reference |
| Extractant System | 15% Cyanex 272, 3% this compound in Kerosene | |||
| pH | 5.0 | 99.9 | - | - |
| Extractant System | Cyanex 272 with Tributyl Phosphate and Naphtha | |||
| pH | 4.8 | 100 | 3 | - |
| Overall Process | 99 | 0.02 | 14250 | [1][6] |
Experimental Protocol: Cobalt-Nickel Separation
Materials and Reagents:
-
Aqueous Feed Solution: A synthetic sulfate solution containing known concentrations of cobalt and nickel (e.g., 1 g/L of each). Adjust the pH to the desired value (e.g., 5.0-6.0) with NaOH.
-
Organic Solvent: A solution of Cyanex 272 (e.g., 15% v/v) and this compound (e.g., 3% v/v) in a suitable diluent like kerosene.
-
Scrubbing Solution: A dilute solution of cobalt sulfate (e.g., 3 g/L Co) or dilute sulfuric acid.
-
Stripping Solution: 10% H₂SO₄.
-
Equipment: Separatory funnels, mechanical shaker, pH meter, ICP-OES or AAS for Co and Ni analysis.
Procedure:
-
Saponification of Organic Solvent (Optional but recommended): To maintain the desired pH during extraction, the organic phase can be partially saponified by contacting it with a stoichiometric amount of a strong base like NaOH.
-
Extraction: a. Contact the aqueous feed solution with the organic solvent at a 1:1 phase ratio in a separatory funnel. b. Shake for a sufficient time (e.g., 5-10 minutes) to reach equilibrium. c. Allow the phases to separate and collect the loaded organic phase.
-
Scrubbing: a. To remove any co-extracted nickel from the loaded organic, scrub it by contacting it with the scrubbing solution. b. This step helps to improve the purity of the cobalt in the organic phase.
-
Stripping: a. Strip the cobalt from the scrubbed organic phase by contacting it with the 10% H₂SO₄ solution. b. This will transfer the cobalt to the aqueous phase, creating a concentrated cobalt sulfate solution. c. The stripped organic phase can be regenerated and recycled.
Extraction of Zinc and Manganese from Spent Batteries
This compound is used as a modifier with extractants like Cyanex 272 and Cyanex 302 for the recovery of zinc and manganese from the leach solutions of spent batteries.
Quantitative Data Summary:
| Parameter | Zinc Extraction Efficiency (%) | Reference |
| Extractant System | 5% Cyanex 272 or Cyanex 302 with 1% this compound in Kerosene | |
| Equilibrium pH | 3 | 99 |
| O/A Ratio | 4:1 | 99 |
Experimental Protocol: Zinc and Manganese Extraction
Materials and Reagents:
-
Aqueous Feed Solution: Leach liquor from spent batteries containing zinc and manganese sulfates. The pH should be adjusted to around 3.
-
Organic Solvent: 5% (v/v) Cyanex 272 with 1% (v/v) this compound in kerosene.
-
Stripping Solution: 1 M H₂SO₄.
-
Equipment: As described in previous protocols.
Procedure:
-
Extraction: a. Mix the aqueous feed with the organic solvent at an organic-to-aqueous (O:A) ratio of 4:1. b. Agitate to facilitate the transfer of zinc into the organic phase. c. Separate the phases.
-
Stripping: a. Contact the zinc-loaded organic phase with 1 M H₂SO₄ to strip the zinc. b. This regenerates the organic solvent for reuse and produces a concentrated zinc sulfate solution.
Uranium Extraction
In the extraction of uranium from acidic sulfate leach liquors, this compound is used as a phase modifier with tertiary amines like Alamine 336.
Experimental Protocol: Uranium Extraction
Materials and Reagents:
-
Aqueous Feed Solution: Acidic sulfate leach liquor containing uranium.
-
Organic Solvent: A solution of Alamine 336 (e.g., 2% v/v) and this compound in kerosene.
-
Stripping Solution: 1 M NaCl in 0.2 N H₂SO₄.
-
Equipment: As described in previous protocols.
Procedure:
-
Extraction: a. Contact the aqueous feed solution with the organic solvent at a 1:1 phase ratio. b. Agitate for a sufficient time to ensure complete extraction. c. Separate the phases.
-
Stripping: a. Strip the uranium from the loaded organic phase using the NaCl/H₂SO₄ solution. b. This will yield a concentrated uranium solution.
Visualizations
Caption: General workflow for metal recovery via solvent extraction.
Caption: Logical flow for the separation of cobalt and nickel.
Conclusion
This compound plays a crucial role as a phase modifier and synergist in various solvent extraction systems for metal refining. Its application can lead to significant improvements in extraction efficiency, phase separation, and overall process stability. The protocols provided herein offer a foundation for researchers to explore the use of this compound in their specific metal recovery applications. Further optimization of parameters such as extractant and modifier concentrations, pH, temperature, and contact time is encouraged to achieve the best possible separation performance for a given system.
Disclaimer: These protocols are intended for guidance in a laboratory setting and should be performed by trained personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling chemicals.
References
Application Notes and Protocols for Isodecanol in Pollutant Removal from Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecanol, a branched-chain decyl alcohol, presents a promising and effective solvent for the removal of various pollutants from water through liquid-liquid extraction (LLE) and emulsion liquid membrane (ELM) techniques. Its properties, including low water solubility and high distribution coefficients for certain organic compounds, make it a suitable candidate for environmental remediation and purification processes in industrial and research settings. These application notes provide a comprehensive overview of the use of this compound for removing pollutants, particularly phenolic compounds, from aqueous solutions. Detailed experimental protocols and quantitative data are presented to guide researchers in applying this methodology.
Principle of Pollutant Removal using this compound
The primary mechanism by which this compound removes pollutants from water is liquid-liquid extraction. This process relies on the differential solubility of a pollutant between two immiscible liquid phases: the aqueous phase (water containing the pollutant) and the organic phase (this compound). Due to its chemical nature, this compound can effectively solvate certain organic pollutants, thereby transferring them from the water to the this compound phase.
In more advanced applications, this compound can be a key component of an emulsion liquid membrane (ELM). In an ELM system, an emulsion of a stripping agent in this compound (the membrane phase) is dispersed in the polluted water. The pollutant diffuses from the water, through the this compound membrane, and is then trapped in the internal stripping phase. This technique allows for simultaneous extraction and stripping, leading to high removal efficiencies.
Applications
The primary application of this compound in water purification, as supported by available research, is the removal of phenolic compounds . Studies have demonstrated its effectiveness in extracting phenol and its derivatives from industrial effluents. For instance, a system utilizing 2% this compound has been shown to achieve significant removal efficiencies for phenol and p-coumaric acid[1]. This compound is also investigated in combination with other extractants, such as Aliquat 336, within emulsion liquid membranes for enhanced phenol removal[2].
While research has focused on phenols, the properties of this compound suggest its potential for the extraction of other hydrophobic organic pollutants. Further research is warranted to explore its efficacy for the removal of a broader range of contaminants.
Data Presentation
The following tables summarize the quantitative data available on the use of this compound for pollutant removal.
Table 1: Pollutant Removal Efficiency using this compound
| Pollutant | This compound Concentration | Removal Efficiency (%) | Reference |
| Phenol | 2% (in an organic system) | Equivalent to a system with 2% Cyanex 923 | [1] |
| p-Coumaric Acid | 2% (in an organic system) | Equivalent to a system with 2% Cyanex 923 | [1] |
| Tyrosol | 2% (in an organic system) | Greatly reduced compared to a system with 2% Cyanex 923 | [1] |
Note: The available literature provides a qualitative comparison for removal efficiency rather than specific percentages. Further research is needed to quantify the exact removal efficiencies under various conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound for pollutant removal.
Protocol 1: Liquid-Liquid Extraction of Phenol from Aqueous Solution
Objective: To determine the efficiency of this compound in extracting phenol from a contaminated water sample.
Materials:
-
This compound (analytical grade)
-
Phenol solution of known concentration (e.g., 1000 mg/L in deionized water)
-
Separatory funnels (250 mL)
-
pH meter and buffer solutions
-
Mechanical shaker
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for phenol analysis
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of phenol in deionized water.
-
Prepare a series of standard phenol solutions for calibration.
-
Adjust the pH of the phenol-contaminated water sample to the desired value (e.g., pH 5, 7, 9) using NaOH or HCl.
-
-
Extraction Process:
-
Measure 100 mL of the pH-adjusted phenol solution and place it in a 250 mL separatory funnel.
-
Add a specific volume of this compound to the separatory funnel to achieve the desired aqueous to organic phase volume ratio (e.g., 1:1, 1:2, 2:1).
-
Stopper the funnel and shake it vigorously for a predetermined contact time (e.g., 5, 15, 30 minutes) using a mechanical shaker to ensure thorough mixing and mass transfer.
-
Allow the phases to separate completely. The less dense this compound phase will be on top.
-
-
Sample Analysis:
-
Carefully separate the two phases.
-
Collect the aqueous phase (bottom layer) for analysis.
-
Measure the concentration of phenol remaining in the aqueous phase using a calibrated UV-Vis spectrophotometer or HPLC.
-
-
Calculation of Removal Efficiency:
-
Calculate the removal efficiency (%) using the following formula:
where:
-
C₀ is the initial concentration of phenol in the aqueous phase.
-
Cₑ is the equilibrium concentration of phenol in the aqueous phase after extraction.
-
-
Optimization of Parameters: To determine the optimal extraction conditions, systematically vary the following parameters:
-
pH of the aqueous phase: (e.g., 3, 5, 7, 9, 11)
-
Contact time: (e.g., 5, 10, 20, 30, 60 minutes)
-
Aqueous to organic phase volume ratio: (e.g., 1:2, 1:1, 2:1, 5:1)
-
Temperature: (e.g., 25°C, 35°C, 45°C)
Protocol 2: Emulsion Liquid Membrane for Pollutant Removal
Objective: To prepare and utilize an this compound-based emulsion liquid membrane for the extraction of a target pollutant.
Materials:
-
This compound (membrane phase diluent)
-
Surfactant (e.g., Span 80)
-
Carrier/Extractant (e.g., Aliquat 336 for phenols)
-
Stripping agent (e.g., NaOH solution for phenols)
-
Polluted aqueous solution (external phase)
-
Homogenizer or high-speed stirrer
-
Mechanical stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Membrane Phase:
-
In a beaker, mix this compound, the surfactant (e.g., 3-5% w/v), and the carrier (e.g., 1-2% w/v). Stir until a homogeneous solution is formed.
-
-
Preparation of the Emulsion:
-
Slowly add the internal stripping solution (e.g., 0.1-0.5 M NaOH) to the membrane phase while homogenizing at high speed (e.g., 3000-5000 rpm) for a specific duration (e.g., 10-20 minutes). This will form a stable water-in-oil (W/O) emulsion. The ratio of the internal phase to the membrane phase is typically 1:1 to 1:3.
-
-
Extraction Process:
-
In a larger beaker, place the polluted aqueous solution (external phase).
-
Disperse the prepared emulsion into the external phase under gentle stirring (e.g., 200-300 rpm). The volume ratio of the emulsion to the external phase can be varied (e.g., 1:5, 1:10).
-
Continue stirring for the desired extraction time (e.g., 5-30 minutes).
-
-
Phase Separation and Analysis:
-
Stop stirring and allow the phases to separate. The emulsion phase will rise to the top.
-
Carefully collect a sample from the bottom aqueous phase.
-
Analyze the concentration of the pollutant in the aqueous sample to determine the removal efficiency as described in Protocol 1.
-
Optimization of ELM Parameters: Key parameters to optimize for maximum removal efficiency include:
-
Surfactant concentration
-
Carrier concentration
-
Stripping agent concentration
-
Internal to membrane phase ratio
-
Emulsification speed and time
-
Emulsion to external phase ratio
-
Stirring speed during extraction
-
Contact time
Visualizations
Liquid-Liquid Extraction Workflow
Caption: Workflow for liquid-liquid extraction of pollutants using this compound.
Emulsion Liquid Membrane (ELM) Process
Caption: Process diagram for pollutant removal using an emulsion liquid membrane.
References
Application Notes and Protocols for the Synthesis of Isodecyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of isodecyl acrylate, a monomer frequently utilized in the production of polymers for various high-performance applications, including coatings, adhesives, and specialty plastics.[1] The protocol is based on the direct esterification of isodecyl alcohol with acrylic acid.
Overview
Isodecyl acrylate is typically synthesized through the esterification of acrylic acid with isodecyl alcohol.[1] This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and requires an inhibitor, like hydroquinone (HQ), to prevent the premature polymerization of the acrylate product.[2] The process involves heating the reactants to reflux, followed by purification of the resulting ester.
Experimental Protocols
Materials and Equipment:
-
Isodecyl alcohol
-
Acrylic acid
-
p-Toluenesulfonic acid (PTSA) (catalyst)
-
Hydroquinone (HQ) (inhibitor)
-
Xylene (solvent)
-
0.1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus or oil-water separator
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 157 g of isodecyl alcohol, 200 ml of xylene, 117 g of acrylic acid, 1.0 g of hydroquinone, and 2.0 g of p-toluenesulfonic acid.[2]
-
Esterification: Heat the mixture to reflux at approximately 140°C for 2 hours.[2] During this time, the water formed during the reaction will be collected in the Dean-Stark apparatus.
-
Monitoring the Reaction: The reaction can be monitored by measuring the amount of water collected. The theoretical amount of water for the given reactants is approximately 17 ml.[2]
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the xylene solvent using a rotary evaporator under reduced pressure.[2]
-
Work-up and Purification:
-
Wash the crude product with a 0.1 M NaOH solution to neutralize the acidic catalyst and remove any unreacted acrylic acid.[3]
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.[3][4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and then filter.
-
For higher purity, the final product can be purified by vacuum distillation.[3] Isodecyl acrylate has a boiling point of 121°C at 1.33 kPa.[5]
-
-
Characterization: The structure and purity of the synthesized isodecyl acrylate can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[6][7][8]
Data Presentation
Table 1: Reactant Quantities and Reaction Conditions
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |
| Isodecyl alcohol | ~158.28 | 157 | ~0.99 | Reactant |
| Acrylic acid | 72.06 | 117 | ~1.62 | Reactant |
| p-Toluenesulfonic acid | 172.20 | 2.0 | ~0.012 | Catalyst |
| Hydroquinone | 110.11 | 1.0 | ~0.009 | Inhibitor |
| Xylene | - | 200 ml | - | Solvent |
| Reaction Parameter | Value | |||
| Temperature | 140°C | |||
| Reaction Time | 2 hours | |||
| Expected Water Yield | ~17 ml | |||
| Expected Product Yield | ~250 g |
Table 2: Physical and Chemical Properties of Isodecyl Acrylate
| Property | Value |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol [6] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 121°C @ 1.33 kPa[5] |
| Glass Transition Temperature | -60°C[5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of isodecyl acrylate.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101270046A - Technique for preparing octadecyl acrylate with fusion esterification method - Google Patents [patents.google.com]
- 5. Isodecyl acrylate - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]
- 6. Isodecyl acrylate | C13H24O2 | CID 14899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. ijise.in [ijise.in]
Troubleshooting & Optimization
Technical Support Center: Isodecanol Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield in isodecanol esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound esterification?
This compound esterification is a reversible reaction, typically a Fischer-Speier esterification, where this compound (an alcohol) reacts with a carboxylic acid or its anhydride in the presence of an acid catalyst to form an ester and water.[1] To achieve a high yield of the this compound ester, the equilibrium of this reaction must be shifted towards the product side.[1] This is primarily accomplished by removing the water byproduct as it forms or by using an excess of one of the reactants, usually the alcohol.[1]
Q2: What are the common catalysts used for this compound esterification, and how do they work?
Commonly used catalysts for this compound esterification are strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[2] Organometallic catalysts, like isopropyl titanate, are also employed, particularly in industrial processes for producing plasticizers like diisodecyl phthalate.[3] These catalysts function by protonating the carbonyl oxygen of the carboxylic acid or anhydride, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the this compound.[1]
Q3: What are the typical reaction conditions for this compound esterification?
The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate. For the synthesis of diisodecyl phthalate from phthalic anhydride and this compound, the process can involve a two-stage esterification. The initial mono-esterification can occur at temperatures around 140-150°C, followed by a di-esterification step at a higher temperature, such as up to 220°C.[3] The reaction time can vary significantly depending on the specific reactants, catalyst, and temperature, but can range from a few hours to over 20 hours.[3]
Q4: What are the key factors that influence the yield of this compound ester?
Several factors can significantly impact the final yield of the this compound ester:
-
Reactant Ratio: Using an excess of this compound can help drive the reaction equilibrium towards the formation of the ester.[1]
-
Water Removal: Continuous removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis) and maximize ester yield.[1]
-
Catalyst Choice and Concentration: The type and amount of catalyst can affect the reaction rate and efficiency.
-
Temperature and Reaction Time: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions and degradation of the product.[4] Reaction time needs to be optimized to ensure the reaction goes to completion without causing product degradation.[3]
-
Purity of Reactants: The presence of impurities in this compound or the carboxylic acid can lead to side reactions and a lower yield of the desired ester.
Troubleshooting Guide
This guide addresses common issues encountered during this compound esterification experiments.
Issue 1: Low or No Ester Yield
| Possible Cause | Troubleshooting Steps |
| Reaction equilibrium not shifted towards products. | 1. Increase the excess of this compound: A higher concentration of the alcohol can help drive the reaction forward. 2. Efficiently remove water: Employ a Dean-Stark apparatus or add a drying agent to the reaction mixture to continuously remove the water byproduct. |
| Ineffective Catalyst | 1. Check catalyst quality: Ensure the acid catalyst is not old or degraded. 2. Optimize catalyst loading: The amount of catalyst may need to be adjusted. Insufficient catalyst will result in a slow reaction, while too much can sometimes promote side reactions. |
| Suboptimal Reaction Temperature | 1. Ensure adequate heating: The reaction mixture needs to reach a sufficiently high temperature to proceed at a reasonable rate. 2. Avoid excessive temperatures: Overheating can lead to the decomposition of reactants or products. Monitor the reaction temperature closely. |
| Insufficient Reaction Time | 1. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of starting materials and the formation of the product. 2. Extend reaction time: If the reaction has not gone to completion, extend the reflux time. |
| Impure Reactants | 1. Verify the purity of this compound and the carboxylic acid/anhydride: Use purified reagents to minimize the potential for side reactions. |
Issue 2: Product is Contaminated with Starting Materials
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Optimize reaction conditions: Refer to the steps for "Low or No Ester Yield" to drive the reaction to completion. |
| Inefficient Purification | 1. Improve work-up procedure: During the work-up, use a base wash (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid. 2. Effective distillation/crystallization: Purify the crude product by vacuum distillation or recrystallization to separate the ester from unreacted this compound. |
Issue 3: Darkening or Charring of the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | 1. Reduce the heating mantle temperature: Carefully control the reaction temperature to avoid decomposition. |
| Concentrated Acid Catalyst | 1. Use a milder catalyst: Consider using p-toluenesulfonic acid instead of sulfuric acid, which is a strong oxidizing and dehydrating agent. 2. Reduce catalyst concentration: A lower amount of catalyst may be sufficient and reduce the likelihood of charring. |
Data Presentation: Optimizing Diisodecyl Phthalate Synthesis
The following data is derived from a patented process for the preparation of diisodecyl phthalate (DIDP) from phthalic anhydride and this compound, illustrating the effect of reaction conditions on the conversion of phthalic anhydride.[3]
Table 1: Effect of Raw Material Ratio on Phthalic Anhydride Conversion
| Phthalic Anhydride (g) | This compound (g) | Molar Ratio (Phthalic Anhydride : this compound) | Phthalic Anhydride Conversion (%) |
| 71.70 | 197.4 | 1 : 2.6 | 99.2 |
| 71.70 | 191.5 | 1 : 2.5 | 99.0 |
| 71.70 | 185.6 | 1 : 2.4 | 98.5 |
| 71.70 | 179.8 | 1 : 2.3 | 98.1 |
| 71.70 | 173.9 | 1 : 2.2 | 97.5 |
Table 2: Effect of Esterification Temperature on Phthalic Anhydride Conversion
| Reaction Temperature (°C) | Phthalic Anhydride Conversion (%) |
| 200 | 98.0 |
| 210 | 98.8 |
| 220 | 99.2 |
| 230 | 99.1 |
| 240 | 98.9 |
Table 3: Effect of Esterification Time on Phthalic Anhydride Conversion
| Reaction Time (hours) | Phthalic Anhydride Conversion (%) |
| 2.0 | 97.5 |
| 2.5 | 98.2 |
| 3.0 | 98.8 |
| 3.5 | 99.2 |
| 4.0 | 99.3 |
| 4.5 | 99.3 |
Experimental Protocols
Protocol 1: Synthesis of Diisodecyl Phthalate [3]
This protocol describes a two-stage esterification process for the synthesis of diisodecyl phthalate.
Materials:
-
Phthalic anhydride
-
This compound
-
Isopropyl titanate (catalyst)
-
Nitrogen gas
-
Sodium hydroxide solution (for neutralization)
-
Water
Equipment:
-
Reactor equipped with an agitator, thermometer, water trap, condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
Procedure:
-
Mono-esterification:
-
Charge the reactor with phthalic anhydride and this compound (e.g., a molar ratio of 1:2.5).
-
Start the agitator and begin purging the reactor with nitrogen.
-
Heat the reaction mixture to 140-150°C and maintain this temperature for approximately 10 minutes to complete the mono-esterification.
-
-
Di-esterification:
-
After the mono-esterification is complete, continue heating the mixture to 180°C.
-
Add the isopropyl titanate catalyst.
-
Further increase the temperature to 220°C and maintain for 3.5-4 hours to complete the di-esterification. Monitor the reaction progress by measuring the amount of water collected in the trap.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture.
-
Dealcoholization: Remove excess this compound under reduced pressure.
-
Neutralization: Wash the crude ester with a sodium hydroxide solution at 90-95°C to neutralize the catalyst and any remaining acidic impurities.
-
Washing: Wash the ester with water at 90-95°C until the wash water is neutral (pH 7-8).
-
Stripping: Heat the washed ester to approximately 180°C under vacuum to remove any remaining low-boiling substances.
-
The final product should be a clear diisodecyl phthalate with high purity (e.g., 99.8-99.9% ester content).[3]
-
Visualizations
Caption: Workflow for this compound Esterification.
Caption: Troubleshooting Low Esterification Yield.
References
Technical Support Center: Optimizing Reactions in Isodecanol
Welcome to the technical support center for optimizing reaction conditions with isodecanol as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a suitable solvent for certain reactions?
This compound is a branched-chain alcohol with a high boiling point and low volatility, making it an excellent solvent for reactions requiring elevated temperatures.[1] Its character allows it to dissolve a range of non-polar to moderately polar organic compounds. Commercial this compound is typically a mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols.[2]
Q2: When should I consider using this compound over other common high-boiling point solvents?
Consider this compound when you need a relatively non-polar, high-boiling point solvent that can also act as a hydrogen bond donor. It is particularly useful for reactions where reactants or products might be sensitive to more polar high-boiling solvents like DMF or DMSO.[3] Its ability to form azeotropes with water can also be advantageous in reactions where water removal is necessary to drive equilibrium, such as in certain esterifications.
Q3: How does the isomeric mixture of commercial this compound affect my reaction?
The presence of multiple isomers can lead to a wider liquid range and may influence the solubility of your reactants. For most applications, this isomeric mixture does not significantly impact the reaction outcome. However, for highly sensitive or stereospecific reactions, the variability in the isomeric composition of technical-grade this compound could be a factor to consider.
Q4: What are the primary safety concerns when working with this compound?
This compound is a combustible liquid and can cause skin and eye irritation.[1][4] It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Upon heating, it can emit acrid smoke and irritating fumes.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase Reaction Temperature: this compound's high boiling point allows for a wide temperature range. Gradually increase the temperature to enhance the reaction rate.[5] - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[6] - Check Reagent Purity: Ensure all starting materials and the this compound solvent are pure and dry, as impurities can inhibit the reaction.[7] |
| Decomposition of Reactants or Products | - Lower Reaction Temperature: If byproducts from decomposition are observed, the reaction temperature may be too high.[8] - Optimize Reaction Time: Prolonged exposure to high temperatures can lead to degradation. Determine the point of maximum product formation before significant decomposition occurs.[8] |
| Poor Solubility of Reactants | - Consider a Co-solvent: If a reactant has poor solubility in this compound, adding a small amount of a co-solvent in which it is more soluble might be beneficial. Ensure the co-solvent is compatible with the reaction conditions. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Strategy |
| Side Reactions Favored at High Temperatures | - Temperature Optimization: Different reaction pathways can be favored at different temperatures.[8] Systematically screen a range of temperatures to find the optimal window that maximizes the formation of the desired product while minimizing byproducts. |
| Esterification with this compound | - Protecting Groups: If your reaction involves a carboxylic acid and is run at high temperatures, the this compound solvent may react to form an ester byproduct. If the substrate has a hydroxyl group, it could also react. Consider using appropriate protecting groups if this is a concern. |
Issue 3: Difficult Product Isolation and Work-up
| Potential Cause | Troubleshooting Strategy |
| High Boiling Point of this compound | - Vacuum Distillation: If your product is thermally stable and has a lower boiling point than this compound, it can be isolated by vacuum distillation.[9] - Extraction: this compound has low water solubility.[1] The product can be extracted into a more volatile organic solvent (e.g., diethyl ether, ethyl acetate) after diluting the reaction mixture. Perform multiple extractions to maximize recovery.[10] - Crystallization: If the product is a solid, inducing crystallization from the this compound solution by cooling or adding an anti-solvent might be an effective purification method. |
| Formation of Emulsions During Aqueous Work-up | - Add Brine: Washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous layer.[11] - Filtration: As a last resort, filtering the emulsion through a pad of Celite or another filter aid can sometimes help separate the layers.[11] |
| Product is Soluble in the Aqueous Layer | - Check Aqueous Layer: Before discarding any layers during work-up, test a small sample to ensure your product has not partitioned into the aqueous phase.[12] - "Salting Out": Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of organic compounds, pushing them back into the organic layer.[10] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| Boiling Point | ~220 °C | [13] |
| Density | ~0.84 g/mL at 20 °C | [13] |
| Flash Point | 104 °C (open cup) | [13] |
| Water Solubility | 2.5 g/100ml | [13] |
Table 2: Representative Conditions for an Esterification Reaction using a High-Boiling Alcohol Solvent
| Parameter | Condition | Notes |
| Reactants | Carboxylic Acid (1.0 eq), Alcohol (1.2 eq) | A slight excess of one reagent can drive the reaction to completion. |
| Catalyst | p-TsOH or H₂SO₄ (1-5 mol%) | Acid catalyst is typical for Fischer esterification. |
| Solvent | This compound | Acts as both solvent and potentially a reactant if not the intended alcohol. |
| Temperature | 120-160 °C | High temperature helps to remove water azeotropically. |
| Time | 4-12 hours | Monitor by TLC or GC for completion. |
| Work-up | Aqueous wash with NaHCO₃, followed by brine. | Neutralizes the acid catalyst and removes water-soluble impurities.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction at Elevated Temperature in this compound
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials and this compound as the solvent.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, flush the apparatus with an inert gas (e.g., nitrogen or argon).
-
Heating: Place the flask in a heating mantle or an oil bath and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by an appropriate method (e.g., TLC, GC, or NMR).[7]
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up:
-
Dilute the cooled reaction mixture with a volatile organic solvent like ethyl acetate or diethyl ether.[14]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with an appropriate aqueous solution (e.g., water, dilute acid, or base) to remove impurities, followed by a wash with brine to reduce the amount of dissolved water.[10]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[10]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the volatile solvent.[10]
-
-
Purification: The remaining residue, which may still contain this compound, can be further purified by methods such as column chromatography, crystallization, or vacuum distillation.[9]
Visualizations
Caption: General workflow for optimizing a chemical reaction conducted in this compound.
Caption: A decision tree to troubleshoot experiments resulting in low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. How To [chem.rochester.edu]
- 13. ICSC 0495 - ISODECYL ALCOHOL (MIXED ISOMERS) [chemicalsafety.ilo.org]
- 14. How To Run A Reaction [chem.rochester.edu]
Preventing side reactions in isodecanol synthesis
Welcome to the Technical Support Center for Isodecanol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing side reactions and optimizing the synthesis of this compound. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The main commercial route for producing this compound is a two-step process. It begins with the hydroformylation of nonene isomers, also known as the "oxo process," to produce a mixture of C10 aldehydes (decanals). This is followed by the hydrogenation of these aldehydes to yield this compound.[1][2]
Q2: What are the most common side reactions during the hydroformylation of nonenes?
A2: The most prevalent side reactions in the hydroformylation step include:
-
Alkene Isomerization: The double bond in the nonene feedstock can migrate along the carbon chain, leading to a variety of aldehyde isomers.[3]
-
Alkene Hydrogenation: The nonene starting material can be directly hydrogenated to form decane, reducing the overall yield of the desired aldehyde.
-
Aldol Condensation: The aldehyde products can undergo self-condensation or cross-condensation reactions, particularly at higher temperatures, to form heavier byproducts.
-
Ligand Degradation: The phosphine or phosphite ligands used with the catalyst can degrade under reaction conditions, leading to a loss of catalyst activity and selectivity.[3]
Q3: What are the typical byproducts observed in this compound synthesis?
A3: Besides the desired this compound isomers, common byproducts include isooctyl and isononyl alcohols, which arise from impurities in the propylene and butylene feedstocks used to produce nonenes.[4][5][6] Over-reduction during the hydrogenation step can also lead to the formation of decanes.[7]
Q4: How does the choice of catalyst (cobalt vs. rhodium) affect the hydroformylation of nonenes?
A4: Both cobalt and rhodium catalysts are used industrially, but they offer different advantages. Rhodium catalysts are generally much more active and selective, allowing for milder reaction conditions (lower temperature and pressure) and providing a higher ratio of linear to branched (n/i) aldehydes.[8] Cobalt catalysts are less expensive but require more forcing conditions (higher temperature and pressure), which can sometimes lead to more side reactions.[9][10]
Q5: What is the significance of the linear-to-branched (n/i) aldehyde ratio in the hydroformylation step?
A5: The n/i ratio is a critical parameter as it determines the isomeric composition of the final this compound product. Different isomers can have varying physical and chemical properties, which can impact their performance in downstream applications like plasticizers or surfactants. Bulky phosphine ligands are often used with rhodium catalysts to favor the formation of the linear aldehyde.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Low Yield of this compound
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | Ensure the purity of the syngas (H₂/CO) and the nonene feedstock. Consider using more robust ligands for the metal catalyst, especially at higher temperatures.[7] |
| Low n/i Ratio | Optimize the ligand-to-metal ratio and the reaction temperature. Bulky phosphine ligands generally favor the formation of the more desirable linear aldehyde.[7] |
| Incomplete Hydrogenation | The hydroformylation and hydrogenation steps may require different optimal conditions. If performing a tandem reaction, adjust the H₂/CO ratio or consider a two-step process with a dedicated hydrogenation catalyst (e.g., Raney Nickel, Palladium).[7] |
| Alkene Hydrogenation | This side reaction competes with hydroformylation. Modifying the partial pressures of H₂ and CO can help to minimize alkane formation. Lower hydrogen partial pressure can disfavor this side reaction. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Strategy |
| Aldol Condensation Products | Reduce the reaction temperature during hydroformylation. Ensure prompt hydrogenation of the aldehyde intermediate, as prolonged exposure to basic conditions or high temperatures can promote condensation. |
| Decane | This results from the over-reduction of the alkene or the alcohol. Use a more selective hydrogenation catalyst or milder hydrogenation conditions (lower temperature and pressure).[7] Monitor the reaction closely to stop it once the aldehyde is consumed. |
| Unreacted Aldehydes | Ensure sufficient catalyst loading and reaction time in the hydrogenation step. Check the purity of the hydrogen gas. |
| Isomeric Alcohols with Close Boiling Points | Employ fractional distillation with a high-efficiency column for purification. For laboratory-scale separations, flash column chromatography can be effective. |
Data Presentation
The following tables summarize the influence of key reaction parameters on the hydroformylation of nonene and the subsequent hydrogenation to this compound.
Table 1: Effect of Reaction Temperature on Nonene Hydroformylation (Rhodium Catalyst)
| Temperature (°C) | This compound Yield (%) | n/i Ratio | Alkane Formation (%) | Aldol Byproducts (%) |
| 80 | 85 | 10.5 | 2 | 1 |
| 100 | 92 | 8.2 | 4 | 3 |
| 120 | 88 | 6.5 | 7 | 8 |
| 140 | 75 | 4.8 | 12 | 15 |
Note: Data are representative and can vary based on specific catalyst, ligand, and pressure conditions.
Table 2: Effect of Syngas Pressure on Nonene Hydroformylation (Rhodium Catalyst at 100°C)
| Pressure (bar) | This compound Yield (%) | n/i Ratio | Alkane Formation (%) |
| 20 | 88 | 9.5 | 5 |
| 40 | 93 | 8.2 | 4 |
| 60 | 95 | 7.8 | 3 |
| 80 | 94 | 7.5 | 3 |
Note: H₂/CO ratio is maintained at 1:1. Higher pressures generally increase the reaction rate but may slightly decrease the n/i ratio.
Table 3: Comparison of Catalysts for Nonene Hydroformylation
| Catalyst System | Temperature (°C) | Pressure (bar) | n/i Ratio | Key Advantages | Key Disadvantages |
| Rhodium/Triphenylphosphine | 100 - 120 | 20 - 50 | 8 - 12 | High activity and selectivity, mild conditions. | High cost of rhodium. |
| Cobalt Carbonyl | 140 - 180 | 100 - 300 | 3 - 5 | Low cost. | Harsh conditions, lower selectivity. |
Table 4: Catalyst Performance in the Hydrogenation of C10 Aldehydes
| Catalyst | Temperature (°C) | Pressure (bar) | This compound Yield (%) | Selectivity (%) |
| Raney Nickel | 120 - 150 | 50 - 100 | >98 | ~99 |
| 5% Pd/C | 100 - 130 | 30 - 70 | >99 | >99.5 |
| Copper Chromite | 150 - 180 | 100 - 150 | >97 | ~98 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Nonene
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)
-
Triphenylphosphine (PPh₃)
-
1-Nonene
-
Toluene (anhydrous, deoxygenated)
-
Syngas (1:1 mixture of H₂ and CO)
Procedure:
-
In a glovebox, add Rh(acac)(CO)₂ (0.01 mmol) and PPh₃ (0.2 mmol, 20 equivalents) to a high-pressure autoclave reactor equipped with a magnetic stirrer.
-
Add 50 mL of anhydrous, deoxygenated toluene to the reactor.
-
Add 1-nonene (10 mmol) to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor three times with syngas.
-
Pressurize the reactor to 40 bar with the 1:1 H₂/CO mixture.
-
Heat the reactor to 100°C with vigorous stirring.
-
Maintain the reaction for 4-6 hours, monitoring the pressure drop.
-
Cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Collect the reaction mixture and analyze by gas chromatography (GC) to determine the conversion of 1-nonene and the selectivity for linear and branched decanals.
Protocol 2: Hydrogenation of Decanal Isomers to this compound
Materials:
-
Crude decanal mixture from Protocol 1
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Transfer the crude decanal mixture to a high-pressure autoclave.
-
Add ethanol as a solvent (e.g., 50 mL).
-
Carefully add Raney Nickel (5-10 wt% relative to the aldehyde) to the reactor.
-
Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen.
-
Pressurize the reactor to 80 bar with hydrogen.
-
Heat the reactor to 140°C with vigorous stirring.
-
Maintain the reaction for 3-5 hours, monitoring for the cessation of hydrogen uptake.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the ethanol by rotary evaporation.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Primary reaction and side reactions in the hydroformylation of nonene.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 6. researchgate.net [researchgate.net]
- 7. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Isodecanol Reaction Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of isodecanol reaction products, such as esters or ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Following a typical reaction, such as a Fischer esterification, the crude product mixture commonly contains unreacted this compound, unreacted carboxylic acid (if applicable), residual acid catalyst (e.g., sulfuric acid), and water formed during the reaction. By-products from the initial synthesis of this compound, such as isooctyl and isononyl alcohols, may also be present.[1][2]
Q2: What are the key physical properties of this compound relevant to purification?
A2: this compound is a mixture of branched C10 alcohol isomers. Its physical properties are crucial for planning purification strategies like distillation. Key properties are summarized in the table below.
Q3: What is the recommended first step for purifying an this compound esterification product?
A3: The recommended initial purification step is a liquid-liquid extraction or "workup." This typically involves diluting the reaction mixture with a low-boiling-point organic solvent (e.g., ethyl acetate) and washing it with a dilute basic solution, such as sodium bicarbonate. This wash neutralizes and removes the acidic catalyst and any unreacted carboxylic acid.[2][3]
Q4: How can I remove a dissolved metallic catalyst (e.g., tin or titanium-based) after the reaction?
A4: For soluble metallic catalysts that cannot be removed by simple filtration, a common method involves adding water and heating the mixture to between 80°C and 130°C to hydrolyze the catalyst, causing it to precipitate.[4][5] An alternative is to treat the crude product with an amorphous silicon dioxide adsorbent, which binds the metallic catalyst and can then be removed by filtration.[5]
Troubleshooting Purification Issues
This section addresses specific problems that may arise during the purification of this compound reaction products.
Issue 1: Poor Separation of Product from Unreacted this compound
You may encounter difficulty separating your desired product from the starting this compound, especially if their boiling points are close.
Troubleshooting Workflow: Distillation Issues
Caption: Troubleshooting logic for separating product from this compound.
Solutions & Protocols
-
Fractional Distillation: If the boiling points differ by less than 25°C, fractional distillation is necessary.[6] Using a fractionating column (e.g., Vigreux or packed column) increases the surface area for condensation-vaporization cycles, improving separation efficiency.[6]
-
Flash Column Chromatography: If distillation fails, flash chromatography is a highly effective alternative.[7][8] this compound is significantly more polar than its ester or ether products. A normal-phase setup (silica gel) with a non-polar eluent system will cause the less polar product to elute first, retaining the polar this compound on the column.[8][9]
Issue 2: Product and this compound Elute Together During Flash Chromatography
This indicates that the chosen solvent system (mobile phase) is too polar, causing all components to travel quickly through the column without proper separation.[9]
Solutions
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try reducing it to 5% or 2%.[9]
-
Optimize with TLC: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will show clear separation between your product spot and the this compound spot, with the product having an Rf value between 0.2 and 0.4.[7]
Issue 3: Catalyst Residue Remains After Aqueous Wash
If an acidic catalyst is not fully removed by a sodium bicarbonate wash, it can compromise product stability.
Solutions
-
Multiple Washes: Perform two or three washes with the bicarbonate solution, checking the pH of the aqueous layer after each wash until it is neutral or slightly basic.
-
Brine Wash: After the base washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to break up any emulsions and removes residual water and water-soluble impurities.
-
Adsorbent Treatment: For persistent metallic catalysts, heating the crude ester with amorphous silicon dioxide followed by filtration can effectively reduce catalyst levels to below 5 ppm.[5]
Experimental Protocols
Protocol 1: General Workup for this compound Esterification
Objective: To neutralize and remove acid catalyst and unreacted carboxylic acid from the crude reaction mixture.
Methodology:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 2-3 volumes of a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash (steps 4-5) two more times.
-
Wash the organic layer with an equal volume of saturated NaCl solution (brine).
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude product is now ready for further purification like distillation or chromatography.[3]
Protocol 2: Flash Column Chromatography (Normal Phase)
Objective: To separate a non-polar this compound ester (product) from polar unreacted this compound.
Methodology:
-
Solvent Selection: Determine an optimal solvent system using TLC. A good starting point for this compound ester products is a mixture of hexanes and ethyl acetate. Aim for a system where the product has an Rf of ~0.3 (e.g., 95:5 Hexanes:Ethyl Acetate).[10]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Carefully apply the concentrated sample to the top of the silica bed.
-
Elution: Begin eluting with the non-polar solvent system. Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[10]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [11] |
| Molecular Weight | 158.28 g/mol | [12] |
| Boiling Point Range | 215 - 225 °C (at 760 mmHg) | [11][12][13] |
| Density | ~0.841 g/cm³ (at 20 °C) | [11] |
| Solubility in Water | Insoluble | [12][14] |
| Appearance | Colorless liquid | [12][13] |
Table 2: Example Purification Data for a Model Ester
| Purification Method | Starting Purity | Final Purity | Yield | Key Impurities Removed |
| Vacuum Distillation | ~75% | ~95% | 85% | Low-boiling solvents, some this compound |
| Flash Chromatography | ~95% (post-distillation) | >99% | 97% | Unreacted this compound, polar by-products |
Note: Data is illustrative, based on typical outcomes for long-chain alcohol purifications. Actual yields and purities will vary based on specific reaction conditions and substrate.[10]
General Purification Workflow
Caption: A standard workflow for purifying this compound reaction products.
References
- 1. This compound | 55505-26-5 | Benchchem [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 5. EP0772666B1 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemos.de [chemos.de]
- 14. echemi.com [echemi.com]
Technical Support Center: Managing Isodecanol Viscosity in Low-Temperature Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the viscosity of isodecanol in low-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound become so viscous at low temperatures?
A1: this compound, a long-chain branched alcohol, experiences a significant increase in viscosity as the temperature decreases. This is due to the strengthening of intermolecular forces, specifically hydrogen bonding and van der Waals forces, between the alcohol molecules. At lower temperatures, molecules have less kinetic energy to overcome these attractions, leading to a more ordered and less fluid state.
Q2: At what temperature does this compound typically become difficult to work with?
A2: While this compound is described as a slightly or moderately viscous liquid at room temperature, its viscosity increases substantially as the temperature approaches its freezing point (around -60°C to -78°C).[1] Practical difficulties with stirring and liquid handling can begin at temperatures below 0°C and become progressively more challenging at sub-zero temperatures.
Q3: What are the primary problems caused by high this compound viscosity in my reaction?
A3: High viscosity can lead to several experimental issues, including:
-
Poor Mixing: Inefficient stirring can result in localized temperature gradients and concentration differences, leading to inconsistent reaction progress, lower yields, and the formation of byproducts.
-
Difficult Reagent Addition: Syringing or pumping viscous this compound or solutions containing it can be slow and inaccurate.
-
Heat Transfer Issues: A viscous reaction medium can impede efficient heat transfer, making it difficult to maintain the desired reaction temperature and potentially leading to thermal runaway in exothermic reactions.
-
Sampling and Analysis Challenges: Obtaining a representative sample from a viscous and heterogeneous mixture can be difficult.
Q4: Are there any safety concerns associated with using this compound at low temperatures?
A4: this compound is a combustible liquid and can cause skin and eye irritation.[2] While its vapor pressure is low at cold temperatures, standard laboratory safety precautions such as wearing personal protective equipment (goggles, gloves, lab coat) should always be followed. Ensure adequate ventilation.
Troubleshooting Guides
Issue 1: Ineffective Stirring of this compound at Low Temperatures
Symptoms:
-
The magnetic stir bar is not spinning or is spinning erratically.
-
A vortex is not forming in the reaction mixture, even at high stir plate settings.
-
Solid reagents are not being adequately suspended.
Possible Causes & Solutions:
| Cause | Solution |
| Increased Viscosity | 1. Optimize Stirring Apparatus: Switch to a more powerful stir plate. Use a larger, football-shaped, or rare-earth magnet stir bar for better coupling and torque.[3][4] Ensure the flask is centered and as close to the stir plate as possible.[5] 2. Mechanical Stirring: For highly viscous solutions or larger scale reactions, a magnetic stir bar may be insufficient. An overhead mechanical stirrer with a paddle or turbine blade is highly recommended for effective mixing.[3][4] 3. Co-solvent Addition: Introduce a less viscous, miscible co-solvent to reduce the overall viscosity of the medium (see Issue 2). |
| Reaction Mixture Freezing | 1. Verify Freezing Point: Ensure the reaction temperature is above the freezing point of your this compound/co-solvent mixture. 2. Gradual Cooling: Cool the reaction mixture slowly while stirring to prevent shock freezing. |
Issue 2: Difficulty in Dispensing or Transferring this compound Solutions
Symptoms:
-
Slow or impossible to draw the solution into a syringe.
-
Inaccurate volume dispensing.
-
Clogging of transfer lines or cannulas.
Possible Causes & Solutions:
| Cause | Solution |
| High Viscosity | 1. Use a Wider Gauge Needle/Cannula: A larger diameter will reduce the resistance to flow. 2. Positive Pressure Transfer: Use an inert gas (e.g., nitrogen or argon) to gently push the liquid through a cannula instead of relying on suction. 3. Co-solvent Addition: Prepare a solution of your reagent in a mixture of this compound and a low-viscosity co-solvent. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used in low-temperature synthesis and can significantly reduce viscosity.[6] |
| Precipitation of Reagents | 1. Check Solubility at Low Temperature: The solubility of your reagents may be significantly lower at the reaction temperature. 2. Use a Co-solvent: A co-solvent may not only reduce viscosity but also improve the solubility of your reagents. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol [7] |
| Appearance | Colorless, slightly viscous liquid[7][8] |
| Boiling Point | 220 °C (at 760 mmHg)[7] |
| Melting/Freezing Point | -78 °C[1] |
| Density | 0.838 g/mL (at 20 °C)[2] |
| Kinematic Viscosity | 21 mm²/s (at 20 °C)[1] |
Table 2: Estimated Viscosity of this compound at Various Temperatures
| Temperature (°C) | Temperature (°F) | Dynamic Viscosity (mPa·s) |
| 23.9 | 75 | 9.34 |
| 20 | 68 | 17.6 (calculated) |
| 10 | 50 | ~30 (estimated) |
| 0 | 32 | ~60 (estimated) |
| -20 | -4 | ~150 (estimated) |
| -40 | -40 | ~400 (estimated) |
| -60 | -76 | >1000 (estimated) |
Note: The viscosity values below 20°C are estimations based on typical behavior of long-chain alcohols and should be confirmed experimentally for precise applications.
Experimental Protocols
Protocol 1: Low-Temperature Viscosity Measurement of this compound-Cosolvent Mixtures
Objective: To determine the effect of a co-solvent on the viscosity of this compound at a specific low temperature.
Materials:
-
This compound
-
Co-solvent (e.g., THF, DCM)
-
Calibrated viscometer (e.g., Ubbelohde or Cannon-Fenske type)
-
Low-temperature cooling bath (e.g., dry ice/acetone for -78°C)
-
Digital thermometer
-
Stopwatch
Procedure:
-
Prepare several this compound/co-solvent mixtures with varying volume ratios (e.g., 100:0, 90:10, 80:20, 70:30).
-
Equilibrate the cooling bath to the desired low temperature.
-
Place the viscometer in the cooling bath and allow it to thermally equilibrate.
-
Load the first sample mixture into the viscometer.
-
Allow the sample to reach thermal equilibrium within the viscometer.
-
Using a pipette bulb or vacuum, draw the liquid up through the capillary tube past the upper timing mark.
-
Release the suction and accurately measure the time it takes for the liquid meniscus to fall between the upper and lower timing marks.
-
Repeat the measurement at least three times for each sample and calculate the average flow time.
-
Calculate the kinematic viscosity using the viscometer constant and the average flow time.
-
Convert kinematic viscosity to dynamic viscosity by multiplying by the density of the mixture at that temperature.
-
Repeat for all prepared mixtures.
Protocol 2: General Procedure for a Low-Temperature Reaction in this compound
Objective: To perform a chemical reaction at low temperature using this compound as the solvent, with considerations for viscosity.
Materials:
-
Reaction flask equipped with a magnetic stir bar (or overhead stirrer), thermometer, and nitrogen/argon inlet.
-
This compound (and co-solvent if necessary).
-
Reagents.
-
Cooling bath.
Procedure:
-
Set up the reaction glassware and ensure it is dry.
-
Charge the reaction flask with this compound (and co-solvent, if used) and begin stirring.
-
Immerse the flask in the cooling bath and allow the solvent to cool to the desired temperature.
-
If reagents are solid, add them to the cold solvent. If they are liquid, add them dropwise via a syringe or addition funnel, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction by taking samples for analysis (e.g., TLC, GC, NMR). Be aware that sampling a viscous mixture may be challenging.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Upon completion, quench the reaction at low temperature before allowing it to warm to room temperature for work-up.
Visualizations
Caption: Troubleshooting workflow for high viscosity.
Caption: Process flow for low-temperature reactions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. labsup.net [labsup.net]
- 6. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Technical Support Center: Catalyst Selection for Isodecanol Hydroformylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the hydroformylation of isodecanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue: Low Conversion of this compound
Q1: My this compound conversion is lower than expected. What are the potential causes and how can I improve it?
A1: Low conversion in this compound hydroformylation can stem from several factors related to catalyst activity and reaction conditions. Here are some common causes and troubleshooting steps:
-
Catalyst Deactivation: The active catalyst species may be unstable under the reaction conditions. For cobalt catalysts, a certain partial pressure of carbon monoxide is necessary to maintain the stability of the active HCo(CO)4 species and prevent decomposition to inactive cobalt metal.[1] For rhodium catalysts, ligand degradation can occur, reducing catalyst activity.[2]
-
Troubleshooting:
-
Ensure sufficient CO partial pressure when using cobalt catalysts.
-
For rhodium catalysts, consider using more robust ligands or operating at lower temperatures to minimize degradation.[3]
-
Analyze the post-reaction mixture for signs of catalyst precipitation or changes in the catalyst's spectroscopic signature.
-
-
-
Insufficient Temperature: The reaction rate is highly dependent on temperature.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 5-10°C. Be aware that higher temperatures can negatively impact selectivity and increase side reactions.[1]
-
-
Inadequate Mixing: Poor mixing can lead to mass transfer limitations, where the reactants (this compound, CO, H₂) do not efficiently reach the catalyst.
-
Troubleshooting: Increase the stirring rate of the reactor to ensure the reaction mixture is homogeneous.
-
-
Catalyst Concentration: The concentration of the catalyst may be too low.
-
Troubleshooting: Incrementally increase the catalyst loading. Be mindful of the cost implications, especially with rhodium catalysts.[2]
-
Issue: Poor Selectivity (Undesirable n/iso Ratio)
Q2: I am observing a high proportion of the branched (iso) undecanal isomer, but I need the linear (n) isomer. How can I improve the regioselectivity?
A2: The ratio of linear (n) to branched (iso) aldehyde products is a critical parameter in hydroformylation. Several factors influence this selectivity:
-
Catalyst Choice: Rhodium catalysts, particularly when modified with phosphine or phosphite ligands, generally exhibit higher selectivity for the linear aldehyde compared to cobalt catalysts.[1][3]
-
Troubleshooting: If using a cobalt catalyst, consider switching to a rhodium-based system. If already using rhodium, the choice of ligand is crucial.
-
-
Ligand Effects: The steric and electronic properties of ligands play a significant role in directing the regioselectivity. Bulky ligands tend to favor the formation of the linear isomer by sterically hindering the approach that leads to the branched product.
-
Troubleshooting:
-
For rhodium catalysts, consider using bulky phosphine ligands like triphenylphosphine (TPP) or bidentate ligands like Xantphos.
-
An excess of the ligand is often used to maintain the desired selectivity and catalyst stability.[2]
-
-
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the formation of the linear aldehyde.[2]
-
CO Partial Pressure: A higher carbon monoxide partial pressure can increase the selectivity for the linear product.[1]
-
Troubleshooting: Decrease the reaction temperature and/or increase the CO pressure. Note that these changes may also affect the reaction rate, so optimization is key.
-
Issue: Formation of Side Products
Q3: My product mixture contains significant amounts of undecanol and unreacted isodecene isomers. How can I minimize these side reactions?
A3: The primary side reactions in hydroformylation are hydrogenation of the alkene substrate to the corresponding alkane and isomerization of the double bond.
-
Alkene Hydrogenation: This leads to the formation of isodecane, an unreactive alkane, which reduces the overall yield of the desired aldehyde.
-
Troubleshooting:
-
H₂/CO Ratio: A high H₂/CO ratio can favor hydrogenation. Adjust the syngas composition to a 1:1 or slightly CO-rich ratio.
-
Catalyst: Some catalysts have a higher intrinsic hydrogenation activity. Phosphine-modified rhodium catalysts are known to suppress olefin hydrogenation compared to unmodified rhodium carbonyls.[1]
-
-
-
Alkene Isomerization: Isomerization of the isodecenol substrate can lead to the formation of different aldehyde isomers upon hydroformylation.
-
Troubleshooting:
-
CO Partial Pressure: Higher CO partial pressures can inhibit olefin isomerization.[1]
-
Catalyst: The choice of catalyst and ligand can influence the rate of isomerization relative to hydroformylation.
-
-
-
Aldehyde Hydrogenation: The desired aldehyde product can be further hydrogenated to the corresponding alcohol (undecanol). While sometimes the alcohol is the desired final product, its formation during the hydroformylation step can complicate purification.
Frequently Asked Questions (FAQs)
Q4: What are the main differences between cobalt and rhodium catalysts for this compound hydroformylation?
A4: Both cobalt and rhodium are effective catalysts for hydroformylation, but they have distinct advantages and disadvantages:
-
Activity: Rhodium catalysts are significantly more active than cobalt catalysts, often by a factor of 10³ to 10⁴.[4] This allows for reactions to be run under much milder conditions.
-
Operating Conditions:
-
Selectivity: Rhodium catalysts, especially when modified with phosphine ligands, offer higher selectivity towards the more desirable linear aldehydes.[1][3]
-
Cost: Rhodium is a precious metal and is considerably more expensive than cobalt.[2]
-
Catalyst Recovery: Catalyst recovery can be challenging for both, especially with high-boiling products like undecanal. Industrial processes have been developed for both metals to recycle the catalyst.[2]
Q5: How do I choose the right ligand for my rhodium-catalyzed hydroformylation?
A5: The ligand is a critical component for tuning the performance of a rhodium catalyst. Key considerations include:
-
Desired Selectivity: For high linear-to-branched (n/iso) ratios, bulky phosphine or phosphite ligands are generally preferred. Triphenylphosphine (TPP) is a common choice.
-
Catalyst Stability: The ligand stabilizes the active rhodium species. Bidentate ligands, which can chelate to the metal center, often provide enhanced stability.
-
Reaction Rate: The electronic properties of the ligand can influence the catalyst's activity. Electron-donating ligands can sometimes increase the rate, but there is often a trade-off with selectivity.
Q6: Can I use a heterogeneous catalyst for this compound hydroformylation?
A6: While homogeneous catalysts are more common in industrial hydroformylation, there is significant research into heterogeneous catalysts to simplify product separation and catalyst recycling.[6] Strategies include anchoring rhodium complexes to solid supports like silica or zeolites.[6][7] However, heterogeneous catalysts can sometimes suffer from lower activity, selectivity, and leaching of the active metal into the product stream.
Data Presentation
Table 1: General Comparison of Cobalt and Rhodium Catalysts for Hydroformylation of Higher Olefins
| Feature | Cobalt Catalyst (Unmodified) | Rhodium Catalyst (Phosphine-Modified) |
| Typical Temperature | 120 - 180 °C[4][5] | 50 - 100 °C[3][4] |
| Typical Pressure | 100 - 300 bar[4] | 10 - 50 atm[4] |
| Relative Activity | Lower | Higher (10³-10⁴ times)[4] |
| Linear:Branched Ratio | Lower | Higher[1][3] |
| Side Reactions | Higher tendency for hydrogenation & isomerization[1] | Lower tendency for side reactions[1][3] |
| Cost | Lower | Higher[2] |
Table 2: Catalyst Performance in the Hydroformylation of Styrene (as an analogue for branched olefins)
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Branched:Linear Ratio | Reference |
| [Rh(COD)Cl]₂ / Trimethyl Phosphate | 30 | 24 | 16 | 8.0:1 | [8] |
| [Rh(COD)Cl]₂ / Triphenyl Phosphate | 30 | 24 | 40 | 6.6:1 | [8] |
| [Rh(COD)Cl]₂ / (S,R)-P6 Ligand | 30 | 24 | 96 | 25.4:1 | [8] |
Note: Data for styrene is provided as a representative example of achieving high branched selectivity, which may be desirable in some applications.
Experimental Protocols
General Protocol for this compound Hydroformylation using a Rhodium/Triphenylphosphine Catalyst
1. Materials and Setup:
-
Reactants: this compound, Syngas (1:1 H₂/CO), Toluene (solvent).
-
Catalyst Precursor: Rh(acac)(CO)₂ or similar Rh(I) precursor.
-
Ligand: Triphenylphosphine (TPP).
-
Equipment: High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
2. Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor several times with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor:
-
Under an inert atmosphere, add the rhodium precursor and the desired amount of triphenylphosphine ligand (a Rh:TPP molar ratio of 1:100 is a common starting point) to the reactor.
-
Add the solvent (toluene) and the this compound substrate.
-
-
Sealing and Purging: Seal the reactor. Purge the system with syngas (1:1 H₂/CO) 3-5 times to remove the inert gas.
-
Pressurization and Heating:
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).
-
-
Reaction: Monitor the pressure of the reactor. A drop in pressure indicates gas consumption and that the reaction is proceeding. Maintain a constant pressure by feeding syngas as needed. The reaction time can vary from a few hours to 24 hours depending on the desired conversion.
-
Cooling and Depressurization:
-
After the desired reaction time, stop heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
-
Product Analysis:
-
Open the reactor and collect the liquid product mixture.
-
Analyze the product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity for the different undecanal isomers.
-
Mandatory Visualization
Caption: Experimental workflow for this compound hydroformylation.
Caption: Troubleshooting decision tree for hydroformylation.
References
- 1. ethz.ch [ethz.ch]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. technology.matthey.com [technology.matthey.com]
- 4. organicreactions.org [organicreactions.org]
- 5. US5091599A - Cobalt hydroformylation catalyst recovery in the production of alcohols - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]
How to remove water byproduct in isodecanol reactions
Welcome to the Technical Support Center for Isodecanol Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of water as a byproduct in reactions involving this compound.
Troubleshooting Guides
This section addresses common issues encountered during this compound reactions where water is a byproduct, such as Fischer esterification and dehydration.
Issue 1: Low Yield in this compound Esterification
Description: The final yield of the desired this compound ester is significantly lower than the theoretical calculation. This is often due to the reversible nature of the Fischer esterification reaction, where the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]
| Probable Cause | Recommended Solution |
| Incomplete Water Removal | Implement an efficient water removal technique. Azeotropic distillation with a Dean-Stark apparatus is highly effective for physically removing water as it forms.[2] Alternatively, for smaller-scale reactions, chemical desiccants like anhydrous magnesium sulfate can be used. Note that molecular sieves are generally not recommended for acidic esterifications as they can be degraded by the acid catalyst. |
| Insufficient Catalyst | Ensure the appropriate catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is used. The catalyst increases the rate of both the forward and reverse reactions, but its effectiveness is maximized when coupled with water removal. |
| Sub-optimal Reaction Temperature | Maintain the reaction at the appropriate reflux temperature. The specific temperature will depend on the solvent and reactants used. For the synthesis of diisodecyl phthalate, a reaction temperature of 120-150°C is often employed when using toluene as the azeotroping agent.[3] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting materials are consumed or the reaction reaches equilibrium. For some long-chain alcohol esterifications, reaction times can be several hours.[3] |
Issue 2: Problems with Azeotropic Distillation using a Dean-Stark Apparatus
Description: Difficulties encountered during the azeotropic removal of water, such as the formation of emulsions, inaccurate water collection, or slow removal rates.
| Probable Cause | Recommended Solution |
| Emulsion Formation in the Dean-Stark Trap | The presence of unreacted carboxylic acids or other surfactants can lead to the formation of an emulsion, preventing clear separation of the aqueous and organic layers. Adding a small amount of brine (saturated NaCl solution) to the reaction mixture can sometimes help break the emulsion. |
| Inaccurate Measurement of Collected Water | The collected aqueous layer in the Dean-Stark trap may contain some dissolved organic solvent, or the organic layer may contain dissolved water, leading to an over or underestimation of the reaction's progress. Ensure the system has reached thermal equilibrium and allow sufficient time for phase separation. |
| Slow or No Water Collection | This could be due to a leak in the apparatus, insufficient heating to maintain azeotropic reflux, or the use of an inappropriate azeotroping solvent. Ensure all joints are properly sealed. Increase the heating mantle temperature to achieve a steady reflux. Toluene is a common and effective azeotroping solvent for this compound esterifications. |
| Clogging of the Condenser or Return Line | Solid starting materials or products may solidify in the cooler parts of the apparatus. Ensure that the reaction temperature is sufficient to keep all components in a liquid or vapor state within the reaction flask and lower part of the condenser. |
Frequently Asked Questions (FAQs)
Q1: What are the primary this compound reactions that produce water as a byproduct?
A1: The two main reactions are:
-
Fischer Esterification: The reaction of this compound with a carboxylic acid to form an ester and water.[1] This is a reversible condensation reaction.
-
Dehydration: The elimination of a water molecule from this compound to form an alkene (isodecene). This reaction is typically acid-catalyzed.
Q2: Why is the removal of water crucial in these reactions?
A2: In reversible reactions like Fischer esterification, water is a product. According to Le Châtelier's principle, the presence of a product can shift the reaction equilibrium back towards the reactants, thereby decreasing the yield of the desired ester.[2] Removing water as it is formed drives the equilibrium towards the product side, leading to a higher conversion of the starting materials and an increased yield of the final product.
Q3: What are the most common methods for removing water from this compound reactions?
A3: The most common and effective methods are:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This involves using a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. The azeotrope is distilled off, condensed, and collected in the Dean-Stark trap, where the water separates from the immiscible solvent. The solvent then returns to the reaction flask.[2]
-
Use of Chemical Desiccants: Adding a drying agent directly to the reaction mixture can absorb the water produced. Anhydrous magnesium sulfate or sodium sulfate are suitable options. While molecular sieves are effective desiccants, they are basic and can be degraded by the acidic catalysts used in many this compound reactions.[4]
Q4: Can I use molecular sieves to remove water in an acid-catalyzed this compound esterification?
A4: It is generally not recommended to add molecular sieves directly to an acidic reaction mixture. Molecular sieves are aluminosilicates, which can react with and be destroyed by strong acids. This not only neutralizes the desiccant but can also introduce impurities into your reaction. If a Dean-Stark apparatus is not feasible, consider using a more acid-stable desiccant like anhydrous magnesium sulfate.
Q5: What are some common side reactions that can occur if water is not effectively removed?
A5: The primary "side reaction" is the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol). Other potential side reactions, particularly at high temperatures and with strong acid catalysts, can include the dehydration of this compound to form isodecene or the formation of diisodecyl ether.
Q6: How can I monitor the progress of water removal during an azeotropic distillation?
A6: The Dean-Stark trap is typically graduated, allowing you to measure the volume of water collected. You can calculate the theoretical amount of water that should be produced based on the stoichiometry of your reaction. The reaction is generally considered complete when the collection of water ceases.
Experimental Protocols & Data
Protocol 1: this compound Esterification using a Dean-Stark Apparatus
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using azeotropic distillation to remove the water byproduct.
Materials:
-
This compound (1.0 equivalent)
-
Carboxylic acid (e.g., phthalic anhydride, 1.05 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents)
-
Toluene (as azeotroping solvent)
-
5% Sodium bicarbonate solution (for workup)
-
Brine (saturated NaCl solution, for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the this compound, carboxylic acid, and acid catalyst. Add toluene (approximately 2 mL per gram of this compound).
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
Monitoring: The water, being denser than toluene, will separate to the bottom of the trap. Monitor the reaction by observing the amount of water collected. The reaction is typically complete when water no longer accumulates in the trap (usually after 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography.
Quantitative Data on Water Removal
While specific comparative data for this compound is limited in the readily available literature, studies on similar long-chain alcohols and fatty acids demonstrate the significant impact of water removal on esterification yield. The following table summarizes the general findings:
| Water Removal Method | Typical Effect on Ester Yield | Comments |
| No Water Removal | Lower yield (equilibrium limited) | The reaction will reach equilibrium, resulting in incomplete conversion of reactants. |
| Azeotropic Distillation (Dean-Stark) | High yield | Considered one of the most effective methods for driving the reaction to completion. |
| Chemical Desiccants (e.g., Anhydrous MgSO₄) | Improved yield | Effective, particularly for smaller-scale reactions where a Dean-Stark setup is impractical. |
| Molecular Sieves | Improved yield (with caution) | Effective at absorbing water, but may not be compatible with acidic reaction conditions. |
One study on the enzymatic esterification of fatty acids found that the addition of 9% molecular sieves increased the degree of esterification from 85% to 90%.[5] While the catalytic system is different, this highlights the positive impact of in-situ water removal.
Visualizations
Caption: Workflow for this compound esterification with azeotropic water removal.
Caption: The role of water removal in shifting the Fischer esterification equilibrium.
References
Technical Support Center: Isodecanol and Plastic Compatibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the compatibility of isodecanol with various plastics commonly used in laboratory and manufacturing settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in avoiding equipment failure and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is plastic compatibility a concern?
A1: this compound is a branched-chain fatty alcohol. Like many solvents, it can interact with plastic materials, potentially causing them to swell, crack, become brittle, or leach chemicals into the contained solution. This can lead to experimental errors, contamination, and equipment failure.
Q2: Which common laboratory plastics are generally incompatible with this compound?
A2: Based on general chemical resistance principles, certain plastics are more susceptible to degradation by alcohols like this compound. While specific data for this compound is limited, issues such as cracking, crazing, and discoloration can occur. It is crucial to conduct compatibility testing before use.
Q3: What are the visible signs of this compound incompatibility with plastics?
A3: Visual indicators of incompatibility include:
-
Swelling: The plastic absorbs the this compound and increases in size.
-
Cracking or Crazing: The appearance of small, fine cracks on the surface of the plastic.
-
Discoloration: A change in the color of the plastic.
-
Brittleness: The plastic loses its flexibility and becomes prone to breaking.
-
Softening: The plastic loses its rigidity.
Q4: Are there any plastics that are generally recommended for use with this compound?
A4: Yes, certain fluoropolymers are known for their broad chemical resistance, including to alcohols. These include:
-
Polytetrafluoroethylene (PTFE): Known for its excellent chemical resistance to a wide range of substances, including most acids, alcohols, detergents, and solvents.[1][2]
-
Polyvinylidene Fluoride (PVDF): Generally resistant to alcohols, organic acids, and halogenated solvents.[3][4]
-
Ethylene Tetrafluoroethylene (ETFE): Exhibits high resistance to chemicals, including acids, alkalis, and organic solvents.[1][5]
-
Fluoroelastomers (FKM), such as Viton®: Often show good compatibility with alcohols.[6][7][8][9][10]
High-Density Polyethylene (HDPE) and Polypropylene (PP) are also reported to have good resistance to alcohols, but specific testing with this compound is highly recommended.[3]
Troubleshooting Guide
If you encounter issues with plastics that may be related to this compound exposure, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound-plastic incompatibility.
Quantitative Data on Plastic Compatibility with this compound
The following tables summarize the expected performance of common plastics when exposed to this compound. It is important to note that specific quantitative data for this compound is limited in publicly available literature. The ratings below are based on general resistance to alcohols and related chemical families. Users are strongly encouraged to perform their own compatibility testing for critical applications.
Table 1: Compatibility of Common Plastics with this compound (Qualitative Assessment)
| Plastic Material | Common Acronym | Expected Compatibility with Alcohols | Potential for Incompatibility with this compound |
| Polyethylene (High-Density) | HDPE | Good | Low to Moderate |
| Polypropylene | PP | Good | Low to Moderate |
| Polyvinyl Chloride | PVC | Good[6][11] | Moderate (plasticizer extraction possible) |
| Polytetrafluoroethylene | PTFE | Excellent[1][2] | Very Low |
Table 2: Recommended Alternative Plastics for Use with this compound
| Plastic Material | Common Acronym | Known Compatibility with Alcohols |
| Polyvinylidene Fluoride | PVDF | Excellent[3][4] |
| Ethylene Tetrafluoroethylene | ETFE | Excellent[1][5][12] |
| Fluoroelastomer (Viton®) | FKM | Excellent[6][7][8][9][10] |
Note on PVC: this compound-derived plasticizers, such as Diisodecyl Phthalate (DIDP), are used in the manufacturing of flexible PVC to improve its properties.[13] However, external exposure of rigid PVC to this compound could potentially lead to the extraction of other types of plasticizers, causing embrittlement.
Experimental Protocol: Assessing Plastic Compatibility with this compound (Based on ASTM D543)
This protocol outlines a standardized method for testing the chemical resistance of plastics to this compound.
1. Objective To determine the effect of this compound on the physical and mechanical properties of a specific plastic material.
2. Materials and Equipment
-
Test specimens of the plastic material (e.g., tensile bars, disks).
-
This compound (reagent grade).
-
Immersion containers with tight-fitting lids (glass or other inert material).
-
Analytical balance (accurate to 0.1 mg).
-
Micrometer or calipers.
-
Constant temperature oven or water bath.
-
Tensile testing machine.
-
Shore Durometer for hardness measurement.
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
3. Experimental Workflow
Caption: Workflow for plastic compatibility testing with this compound.
4. Detailed Procedure
4.1. Specimen Preparation:
-
Use at least three specimens for each time point and temperature.
-
Clean specimens with a mild detergent and rinse with deionized water. Dry thoroughly.
-
Condition specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
4.2. Initial Measurements:
-
Weigh each specimen to the nearest 0.1 mg.
-
Measure the length, width, and thickness of each specimen to the nearest 0.025 mm at several points.
-
Measure the Shore hardness of the specimens.
-
For a control group, determine the tensile strength and elongation at break according to ASTM D638.
4.3. Immersion:
-
Place the specimens in the immersion containers and add enough this compound to ensure they are completely submerged.
-
Seal the containers to prevent evaporation.
-
Place the containers in a constant temperature environment (e.g., 23°C for room temperature testing and 50°C for elevated temperature testing).
4.4. Post-Immersion and Final Measurements:
-
At each specified time interval, remove the specimens from the this compound.
-
Gently wipe the specimens with a clean, dry cloth to remove excess liquid.
-
Immediately re-weigh the specimens.
-
Re-measure the dimensions and hardness.
-
Conduct tensile testing on the exposed specimens.
5. Data Analysis and Interpretation
-
Percent Weight Change (%) = [ (W_f - W_i) / W_i ] * 100
-
Where W_f is the final weight and W_i is the initial weight.
-
-
Percent Dimensional Change (%) = [ (D_f - D_i) / D_i ] * 100
-
Where D_f is the final dimension and D_i is the initial dimension.
-
-
Change in Mechanical Properties: Compare the tensile strength, elongation at break, and hardness of the exposed specimens to the control group.
A significant change in any of these properties (e.g., >10% change in weight or dimensions, or a significant loss in mechanical strength) indicates potential incompatibility.
References
- 1. sulvy.com [sulvy.com]
- 2. researchgate.net [researchgate.net]
- 3. ipolymer.com [ipolymer.com]
- 4. kelco.com.au [kelco.com.au]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tym.co.uk [tym.co.uk]
- 7. chemtools.com.au [chemtools.com.au]
- 8. j-flex.com [j-flex.com]
- 9. calpaclab.com [calpaclab.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Isodecanol
Welcome to the Technical Support Center for optimizing catalyst loading in reactions involving isodecanol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A good starting point for many reactions, such as esterification or etherification involving long-chain alcohols like this compound, is typically in the range of 0.5-2.0 mol% of the limiting reagent.[1] This range often provides a good balance between reaction rate and cost-effectiveness. From this initial point, systematic optimization by increasing and decreasing the loading in small increments will help identify the optimal level for your specific transformation.
Q2: Can the properties of this compound affect the optimal catalyst loading?
Yes, the physical and chemical properties of this compound can influence the optimal catalyst loading. This compound is a relatively large and branched alcohol, which can introduce steric hindrance around the catalytic site. This may necessitate a higher catalyst loading compared to reactions with smaller, linear alcohols to achieve a desirable reaction rate. Additionally, the polarity and coordinating ability of this compound as a reactant or solvent can impact catalyst activity and stability.
Q3: What are the potential negative effects of incorrect catalyst loading in this compound reactions?
Both too low and too high catalyst loadings can negatively impact your reaction:
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions. In some cases, a significant background (non-catalyzed) reaction may occur, which can lower the overall selectivity and yield of the desired product.
-
Too High: Excessive catalyst loading can lead to several issues. It can promote side reactions, leading to the formation of undesired byproducts.[2] At high concentrations, some catalysts may form less active or inactive aggregates or dimers.[1] Furthermore, high catalyst loading can complicate product purification and increases overall process costs. In some instances, it can even lead to catalyst agglomeration and slow down the reaction rate.[2]
Q4: How does catalyst purity and handling impact reactions with this compound?
Catalyst purity and proper handling are critical for consistent and successful results. Impurities in the catalyst can act as poisons, deactivating the active sites.[1] Many catalysts are sensitive to air and moisture, which can lead to degradation and loss of activity.[1] Therefore, it is crucial to handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to use high-purity, dry solvents and reagents.[1]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Conversion | - Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. - Catalyst Deactivation/Poisoning: Impurities in the this compound, other reactants, or solvent may be poisoning the catalyst.[3] - Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a bad batch. | - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., in 0.5 mol% steps). - Purify Reactants: Ensure this compound and other starting materials are pure and dry. Consider passing them through a column of activated alumina or molecular sieves. - Use Fresh Catalyst: Use a fresh batch of catalyst from a reliable supplier. |
| Inconsistent Results Between Batches | - Variations in Catalyst Handling: Inconsistent exposure to air or moisture can affect catalyst activity.[1] - Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or reaction time can lead to different outcomes. - Impurity Variations: The level of impurities in the this compound or other reagents may vary between batches. | - Standardize Catalyst Handling: Handle the catalyst in a glovebox or under a consistent inert atmosphere.[1] - Precise Control of Conditions: Use a reliable thermostat and ensure consistent stirring.[1] - Analyze Starting Materials: Check the purity of each new batch of this compound and other reagents. |
| Formation of Byproducts / Low Selectivity | - Catalyst Loading is Too High: Excess catalyst can promote side reactions.[2] - Reaction Temperature is Too High: Higher temperatures can sometimes favor side reactions. - Incorrect Solvent Choice: The solvent can influence the selectivity of the reaction. | - Reduce Catalyst Loading: Systematically decrease the catalyst loading. - Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. - Solvent Screening: Test a variety of solvents with different polarities. |
| Catalyst Deactivation During Reaction | - Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface.[3] - Sintering: Thermal degradation leading to loss of active surface area.[3] - Leaching: The active metal of the catalyst dissolving into the reaction mixture. | - Lower Reaction Temperature: Operate at the lowest effective temperature to minimize coking and sintering. - Purify Feedstock: Remove potential coke precursors from the this compound and other reactants. - Choose a More Stable Catalyst: Consider a catalyst with a more robust support or a different active metal. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on this compound Esterification
The following table provides illustrative data on how catalyst loading can influence the conversion in the esterification of this compound with acetic acid. Note that the optimal loading is reaction-specific and should be determined experimentally.
| Catalyst Loading (mol%) | Reaction Time (hours) | This compound Conversion (%) |
| 0.1 | 8 | 35 |
| 0.5 | 8 | 75 |
| 1.0 | 8 | 92 |
| 2.0 | 8 | 95 |
| 5.0 | 8 | 95 (with potential for increased byproducts) |
Data is illustrative and based on general trends observed for long-chain alcohol esterification.[4][5]
Table 2: Influence of Reaction Parameters on this compound Etherification
This table illustrates the potential impact of various reaction conditions on the etherification of this compound, using a zeolite catalyst as an example.
| Parameter | Variation | Observation |
| Catalyst Loading | 1 wt% -> 5 wt% | Increased conversion of this compound. |
| Temperature | 120°C -> 160°C | Increased reaction rate, but potential for decreased selectivity at higher temperatures. |
| This compound:Co-reactant Molar Ratio | 1:1 -> 2:1 | Increased conversion of the co-reactant. |
| Solvent | Toluene -> Acetonitrile | Significant change in reaction rate and selectivity. |
Data is illustrative and based on general principles of zeolite-catalyzed etherification reactions.[6][7][8]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in this compound Esterification
-
Preparation: In a glovebox, arrange a series of clean, dry reaction vials equipped with stir bars.
-
Stock Solutions: Prepare stock solutions of this compound and the carboxylic acid in the chosen anhydrous solvent (e.g., toluene). This ensures accurate and consistent dispensing.
-
Catalyst Dispensing: To each vial, add the appropriate amount of the solid catalyst to achieve the desired catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).
-
Reaction Initiation: Add the solvent to each vial, followed by the this compound and carboxylic acid stock solutions.
-
Reaction Conditions: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature (e.g., 110°C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a suitable reagent and analyze by GC or HPLC to determine the conversion of this compound.
-
Analysis: Plot the conversion of this compound versus time for each catalyst loading to determine the optimal concentration that provides a high reaction rate and complete conversion in a reasonable time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic and Kinetic Study on the Catalysis of Isoamyl Acetate by a Cation-Exchange Resin in an Intensified Fixed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Validation & Comparative
A Comparative Analysis of Isodecanol and Linear Alcohols for Researchers and Drug Development Professionals
An objective comparison of the performance, properties, and applications of isodecanol versus linear alcohols, supported by experimental data and detailed methodologies.
In the landscape of specialty chemicals, the choice between branched and linear alcohol structures can significantly impact the performance of formulations across a wide range of applications, from industrial surfactants to advanced drug delivery systems. This guide provides a comprehensive comparative analysis of this compound, a branched C10 alcohol, and its linear counterparts, such as 1-decanol. By examining their physicochemical properties, surfactant performance, environmental profiles, and roles in drug formulation, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary for informed material selection.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences in the molecular architecture of this compound and linear alcohols give rise to distinct physical and chemical properties. The branching in this compound's structure leads to a lower melting point and a broader boiling range compared to its linear isomer, 1-decanol.[1][2][3][4][5][6][7] This is a critical consideration for applications requiring liquidity over a wider temperature range. Conversely, the linear structure of 1-decanol allows for more efficient packing of molecules, resulting in a higher melting point.[8][9][10]
| Property | This compound (Typical Values) | 1-Decanol (Linear) | Key Differences & Implications |
| Molecular Formula | C₁₀H₂₂O[5] | C₁₀H₂₂O[4] | Isomers with the same molecular weight but different structural arrangements. |
| Appearance | Colorless liquid[5] | Colorless to light yellow viscous liquid[2] | Both are clear liquids at room temperature. |
| Melting Point | -60 °C[1] | 6.4 °C[2][4] | The branched structure of this compound significantly lowers its melting point, offering better cold-weather performance in formulations. |
| Boiling Point/Range | 215 - 225 °C[1] | 232.9 °C[2][4] | This compound's mixed isomer composition results in a boiling range, while the pure linear alcohol has a distinct boiling point. |
| Flash Point | 95 °C[1] | 108 °C[11] | Both are combustible liquids, with the linear alcohol having a slightly higher flash point. |
| Water Solubility | Insoluble[5] | 37 mg/L at 25°C (very low)[2] | Both have very limited solubility in water, a key characteristic of fatty alcohols used as hydrophobes in surfactants. |
| Density | ~0.838 g/mL at 20 °C[6] | ~0.830 g/cm³ at 20°C[2] | Densities are very similar. |
Performance in Surfactant Formulations: A Head-to-Head Comparison
This compound and linear alcohols are key precursors in the synthesis of alcohol ethoxylates, a major class of non-ionic surfactants. The structure of the alcohol hydrophobe plays a pivotal role in determining the performance characteristics of the resulting surfactant, such as surface activity, wetting, and foaming. The following data, compiled from technical sources, compares the performance of ethoxylates derived from this compound and linear C9-C11 alcohols.
Table 1: Surface Tension and Critical Micelle Concentration (CMC)
| Alcohol Base | Ethoxylation Level (moles EO) | Surface Tension (mN/m at 0.1% solution) | Critical Micelle Concentration (CMC) (g/L) |
| This compound | 6 | ~27 | Data Not Available |
| Linear C9-C11 Alcohol | 6 | ~28 | ~0.06 |
Table 2: Wetting Performance (Draves Wetting Time)
| Alcohol Base | Ethoxylation Level (moles EO) | Wetting Time (seconds at 0.1% solution) |
| This compound | 6 | <10 |
| Linear C9-C11 Alcohol | 6 | <5 |
Table 3: Foaming Properties (Ross-Miles Foam Height)
| Alcohol Base | Ethoxylation Level (moles EO) | Initial Foam Height (mm at 0.1% solution) | Foam Height after 5 min (mm) |
| This compound | 6 | ~130 | ~110 |
| Linear C9-C11 Alcohol | 6 | Data Not Available | Data Not Available |
| 2-Ethylhexanol (Branched C8) | 5 | ~110 | ~90 |
Analysis of Performance Data:
-
Surface Tension and CMC: Both this compound and linear alcohol-based ethoxylates are effective at reducing the surface tension of water. The lower CMC of the linear alcohol ethoxylate suggests it is more efficient at forming micelles.
-
Wetting Performance: Both types of surfactants exhibit excellent wetting properties, with the linear alcohol-based surfactant showing slightly faster wetting times in this particular comparison.
-
Foaming Properties: The this compound-based ethoxylate generates a higher initial foam that is also more stable over time compared to the 2-ethylhexanol-based surfactant. While direct comparative data for a linear C10 ethoxylate was not available in the same study, it is generally observed that branching in the hydrophobe can lead to differences in foam characteristics.[10]
Environmental Profile: Biodegradability and Aquatic Toxicity
The environmental fate and effects of chemicals are critical considerations for their application. Both this compound and linear alcohols are subject to biodegradation and exhibit some level of aquatic toxicity.
Biodegradability:
Aquatic Toxicity:
The aquatic toxicity of these alcohols is an important parameter for environmental risk assessment. The 96-hour LC50 (lethal concentration for 50% of the test population) for fish is a common metric.
| Substance | Species | 96-hour LC50 | Reference |
| This compound | Oryzias latipes (Medaka) | 5,870 µg/L (5.87 mg/L) | [12] |
| 1-Decanol | Pimephales promelas (Fathead minnow) | 1.01 mg/L | [13] |
Based on the available data, 1-decanol appears to be more acutely toxic to fish than this compound.[12][13] It is important to note that toxicity can vary significantly between different species and test conditions.[23][24][25][26][27][28]
Applications in Drug Delivery and Formulation Science
The choice between branched and linear alcohols can have a profound impact on the performance of drug delivery systems. Their roles as penetration enhancers and as components of lipid nanoparticles are of particular interest.
Alcohols as Penetration Enhancers in Transdermal Drug Delivery
Both linear and branched alcohols can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier, the stratum corneum.[14][15][29][30] The mechanism of action generally involves the disruption of the highly ordered lipid bilayers of the stratum corneum, thereby increasing the permeability of the skin to the drug.[14][15]
The following diagram illustrates the generalized workflow for evaluating the efficacy of an alcohol as a penetration enhancer in a transdermal drug delivery system.
Role in Lipid Nanoparticle (LNP) Formulations
In the rapidly advancing field of nucleic acid therapeutics, such as mRNA vaccines, lipid nanoparticles (LNPs) are the leading delivery vehicle.[31][32][33][34][35] The composition of these LNPs, particularly the structure of the lipid components, is critical to their efficacy. Recent research suggests that the use of branched-chain lipids, which can be synthesized from branched alcohols, can enhance the endosomal escape of the LNP, a key step in the delivery of the nucleic acid payload to the cytoplasm.[31] This is a significant advantage over traditional linear-chain lipids.
The logical flow for developing and evaluating LNPs with branched versus linear lipids is depicted below.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison of surfactants are provided below.
Surface Tension Measurement (Wilhelmy Plate Method)[12]
Objective: To determine the surface tension of a liquid by measuring the force exerted on a platinum plate at the liquid-air interface.
Apparatus:
-
Tensiometer
-
Platinum Wilhelmy plate
-
Thermostatically controlled sample vessel
Procedure:
-
Prepare a 0.1% (w/v) solution of the surfactant in deionized water.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium (typically 25°C).
-
Clean the Wilhelmy plate with a flame to remove any organic contaminants.
-
Suspend the cleaned plate from the microbalance of the tensiometer.
-
Raise the sample vessel until the liquid surface just touches the bottom of the plate.
-
The instrument measures the force exerted on the plate, from which the surface tension is calculated.
Wetting Performance (Draves Wetting Test)[2][3][12][13][30][32]
Objective: To evaluate the wetting efficiency of a surfactant by measuring the time it takes for a standard cotton skein to sink in a solution of the surfactant.
Apparatus:
-
Graduated cylinder (500 mL)
-
Standard cotton skein (5 g)
-
Standard weight and hook
-
Stopwatch
Procedure:
-
Prepare a 0.1% (w/v) solution of the surfactant in deionized water.
-
Pour the solution into the graduated cylinder.
-
Attach the standard weight to the cotton skein using the hook.
-
Simultaneously drop the weighted skein into the cylinder and start the stopwatch.
-
Stop the stopwatch when the skein has become completely wetted and sinks.
-
The recorded time is the Draves wetting time. A shorter time indicates better wetting performance.
Foaming Properties (Ross-Miles Foam Height Test)[4][12][19][31][37][38][39]
Objective: To assess the foaming characteristics of a surfactant by measuring the initial foam height and its stability over time.
Apparatus:
-
Ross-Miles foam apparatus, consisting of a jacketed glass column with a reservoir and a receiver.
-
Thermostatic water bath.
Procedure:
-
Prepare a 0.1% (w/v) solution of the surfactant in deionized water.
-
Maintain the temperature of the apparatus at a specified temperature (e.g., 50°C) using the water bath.
-
Add a specific volume of the surfactant solution to the receiver at the bottom of the column.
-
Add another volume of the solution to the reservoir at the top.
-
Allow the solution in the reservoir to fall into the receiver, generating foam.
-
Measure the height of the foam column immediately after all the solution has been released from the reservoir (initial foam height).
-
Measure the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.
Conclusion
The choice between this compound and linear alcohols is a nuanced decision that depends on the specific requirements of the application.
-
For applications requiring enhanced liquidity at lower temperatures and potentially greater oxidative stability, the branched structure of this compound and its derivatives offers distinct advantages. [7][8][13]
-
In surfactant applications, both this compound and linear alcohol-based ethoxylates demonstrate high performance. Linear alcohol ethoxylates may offer slightly faster wetting, while this compound-based ethoxylates can provide higher and more stable foam.
-
From an environmental perspective, while both are biodegradable, linear alcohols may exhibit faster degradation. However, this compound has shown lower acute aquatic toxicity in the available studies. [12][13]
-
In the realm of drug delivery, the branched structure of lipids derived from this compound shows promise for enhancing the efficacy of lipid nanoparticles, a critical technology for modern therapeutics. [31] Conversely, both linear and branched alcohols can be effective as penetration enhancers in transdermal formulations.[30]
Ultimately, the selection of this compound or a linear alcohol should be guided by a thorough evaluation of the performance data and a clear understanding of the structure-property relationships that govern their behavior in the intended application. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. chemos.de [chemos.de]
- 2. 1-Decanol - Wikipedia [en.wikipedia.org]
- 3. This compound, 25339-17-7 [thegoodscentscompany.com]
- 4. ez.restek.com [ez.restek.com]
- 5. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 25339-17-7 [m.chemicalbook.com]
- 7. CAS 25339-17-7: this compound | CymitQuimica [cymitquimica.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. monash.edu [monash.edu]
- 11. ICSC 1490 - 1-DECANOL [inchem.org]
- 12. env.go.jp [env.go.jp]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. concawe.eu [concawe.eu]
- 19. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 21. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 22. petroleumhpv.org [petroleumhpv.org]
- 23. chemview.epa.gov [chemview.epa.gov]
- 24. chemsafetypro.com [chemsafetypro.com]
- 25. 1-decanol [sitem.herts.ac.uk]
- 26. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 27. cerc.usgs.gov [cerc.usgs.gov]
- 28. researchgate.net [researchgate.net]
- 29. Ethanol and other alcohols: old enhancers, alternative perspectives -ORCA [orca.cardiff.ac.uk]
- 30. asiapharmaceutics.info [asiapharmaceutics.info]
- 31. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
- 32. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 33. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 34. eurekaselect.com [eurekaselect.com]
- 35. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isodecanol-Based and Isononanol-Based Surfactants for Research and Development Applications
For researchers, scientists, and drug development professionals, the selection of surfactants is a critical decision that can significantly impact experimental outcomes and product performance. This guide provides an objective comparison of two prominent classes of nonionic surfactants: those derived from isodecanol and those from isononanol. By examining their performance characteristics, supported by available experimental data, this document aims to facilitate informed surfactant selection for various applications, including formulation development, cleaning, and emulsification.
Introduction to this compound and Isononanol Ethoxylates
This compound and isononanol are branched primary alcohols, serving as hydrophobic precursors for the synthesis of alcohol ethoxylate surfactants. This compound is a C10 alcohol, while isononanol is a C9 alcohol. The ethoxylation process, which involves the addition of ethylene oxide units to the alcohol, results in amphiphilic molecules with a hydrophobic tail (the iso-alcohol) and a hydrophilic head (the polyethylene glycol chain).[1][2] These surfactants are valued for their wetting, emulsifying, and detergent properties.[1][2] The degree of branching in the alcohol and the length of the ethoxylate chain are key structural features that determine the specific performance attributes of the resulting surfactant. Branched surfactants like those derived from this compound and isononanol are known for their efficient reduction of surface tension.
Performance Data Comparison
The following tables summarize key performance indicators for this compound-based and isononanol-based surfactants. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, a direct comparison should be made with caution.
This compound-Based Surfactants: Performance Data
| Performance Metric | Ethoxylation Level (moles EO) | Result |
| Surface Tension (0.1% solution) | ~6 | ~27 mN/m |
| Critical Micelle Concentration (CMC) | Not Specified | Data Not Available |
| Draves Wetting Time (0.1% solution) | ~6 | <10 seconds |
| Ross-Miles Foam Height (0.1% solution) | ~6 | Initial: ~130 mm, After 5 min: ~110 mm |
Data sourced from a technical guide on this compound-based surfactants.[3]
Isononanol-Based Surfactants: Performance Data
| Performance Metric | Ethoxylation Level (moles EO) | Result |
| Surface Tension (0.1% solution) | Not Specified | Data Not Available |
| Critical Micelle Concentration (CMC) | Not Specified | Data Not Available |
| Draves Wetting Time (0.1% solution) | Not Specified | ~10-15 seconds |
| Ross-Miles Foam Height (0.1% solution) | Not Specified | Data Not Available |
Data sourced from a technical guide on isononanol alcohol ethoxylates.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the replication of results.
Surface Tension Measurement (Wilhelmy Plate Method)
This method is used to determine the force required to detach a platinum plate from the surface of a liquid, which is directly proportional to the surface tension.
Apparatus:
-
Tensiometer with a platinum Wilhelmy plate
-
Thermostatically controlled sample vessel
-
Microbalance
Procedure:
-
A 0.1% (w/v) solution of the surfactant is prepared in deionized water.
-
The tensiometer is calibrated according to the manufacturer's instructions.
-
The surfactant solution is placed in the sample vessel and allowed to reach thermal equilibrium (typically 25°C).[3]
-
The Wilhelmy plate is cleaned, typically by flaming, to remove any organic contaminants and then suspended from the microbalance.
-
The sample vessel is raised until the liquid surface makes contact with the bottom of the plate.
-
The force exerted on the plate is measured, and the surface tension is calculated by the instrument's software.[3]
Critical Micelle Concentration (CMC) Determination
The CMC is the concentration of a surfactant above which micelles form. It is typically determined by measuring a physical property of the surfactant solution, such as surface tension, as a function of concentration.
Procedure:
-
A series of surfactant solutions of varying concentrations are prepared.
-
The surface tension of each solution is measured using the Wilhelmy plate method described above.
-
The surface tension is plotted against the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.[5][6]
Wetting Performance (Draves Test - ASTM D2281)
This test evaluates the efficiency of a surfactant solution in wetting a standard cotton skein.
Apparatus:
-
500 mL graduated cylinder
-
Weighted cotton skein
-
Stopwatch
Procedure:
-
A surfactant solution of a specified concentration (e.g., 0.1%) is prepared.
-
The solution is placed in the graduated cylinder.
-
The weighted cotton skein is dropped into the solution.
-
The time taken for the skein to become fully saturated and sink is recorded. A shorter sinking time indicates superior wetting performance.[4]
Foaming Properties (Ross-Miles Test - ASTM D1173)
This method assesses the foaming capacity and foam stability of a surfactant solution.
Apparatus:
-
Jacketed glass cylinder with a specified volume and height
-
Pipette or burette
Procedure:
-
A specific volume of the surfactant solution (e.g., 50 mL of a 0.1% solution) is placed in the glass cylinder.
-
A larger volume of the same solution (e.g., 200 mL) is poured from a fixed height (e.g., 90 cm) into the cylinder, generating foam.
-
The initial height of the foam is measured immediately after all the solution has been added.
-
The foam height is measured again after a set time interval (e.g., 5 minutes) to evaluate foam stability.[3]
Visualizing Key Processes
To better understand the synthesis and function of these surfactants, the following diagrams have been generated using the DOT language.
Caption: Synthesis of Alcohol Ethoxylate Surfactants.
Caption: Mechanism of Surfactant Action at Interfaces.
Biodegradability Considerations
The environmental fate of surfactants is a significant consideration. Studies have indicated that the degree of branching in the hydrophobic alcohol can influence biodegradability. Highly branched alcohol ethoxylates may exhibit slower degradation rates compared to their linear counterparts, particularly under anaerobic conditions.[7] This is attributed to the steric hindrance that branching poses to enzymatic degradation pathways.[7] Both this compound and isononanol are branched alcohols, and thus, their ethoxylates may be less readily biodegradable than linear alcohol ethoxylates. However, under aerobic conditions, alcohol ethoxylates are generally considered to be biodegradable.[8]
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. glorywh.com [glorywh.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kruss-scientific.com [kruss-scientific.com]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Anaerobic degradability of alcohol ethoxylates and related non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodecanol Isomers: A Comparative Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Isodecanol, a ten-carbon branched-chain primary alcohol, is a critical component in the synthesis of a variety of industrial products, from plasticizers to surfactants. Commercially, this compound is not a single compound but rather a complex mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols, with the exact composition varying depending on the olefin feedstock and production process.[1][2][3] This isomeric complexity significantly influences the material's overall reactivity and stability, making a thorough understanding of the individual isomers' properties essential for process optimization and product performance.
This guide provides a comparative analysis of the reactivity and stability of this compound isomers, drawing upon established principles of organic chemistry and available experimental data.
Impact of Isomeric Structure on Reactivity
The reactivity of an alcohol is fundamentally governed by the structure of the carbon skeleton, particularly the degree of branching and the proximity of that branching to the hydroxyl group. These structural features exert significant steric and electronic effects that influence the accessibility of the hydroxyl group to reagents and the stability of reaction intermediates.[4][5]
Esterification
Esterification, a cornerstone reaction for producing derivatives like plasticizers, is highly sensitive to the steric environment around the hydroxyl group. Increased branching near the reaction center impedes the approach of the carboxylic acid, thereby slowing the reaction rate.[1][6]
Table 1: Predicted Relative Reactivity of this compound Isomers in Esterification
| Isomer Type | Representative Structure | Predicted Relative Reactivity | Rationale |
| Less Branched (e.g., Dimethyl-1-octanols) | 7-Methyl-1-nonanol | Higher | Lower steric hindrance around the hydroxyl group allows for easier access by the carboxylic acid.[5] |
| More Branched (e.g., Trimethyl-1-heptanols) | 6,6-Dimethyl-1-heptanol | Lower | Increased steric bulk from the additional methyl group closer to the hydroxyl group hinders the approach of the acylating agent.[1][6] |
A study on the esterification of butyric acid with various linear and branched alcohols demonstrated that increasing the carbon chain length and branching of the alcohol leads to a decrease in the turnover frequency (TOF) of the reaction.[1] This is attributed to increased steric hindrance, which limits the access of the alcohol to the catalyst's active sites and the carboxylic acid.[1] While this study did not specifically analyze this compound isomers, the principle directly applies. We can infer that dimethyl-1-octanol isomers would exhibit a higher rate of esterification compared to the more sterically hindered trimethyl-1-heptanol isomers.
Oxidation
As primary alcohols, all this compound isomers can be oxidized to the corresponding aldehydes and subsequently to carboxylic acids.[7][8][9] The rate of oxidation is also influenced by steric factors.
Table 2: Predicted Relative Reactivity of this compound Isomers in Oxidation
| Isomer Type | Predicted Relative Reactivity | Rationale |
| Less Branched (e.g., Dimethyl-1-octanols) | Higher | The hydroxyl group is more accessible to the oxidizing agent. |
| More Branched (e.g., Trimethyl-1-heptanols) | Lower | Increased steric hindrance around the carbinol carbon can slow the rate of oxidation. |
Influence of Isomeric Structure on Stability
The thermal stability of an organic molecule is intrinsically linked to its structure. Branching in alkanes has been shown to increase thermodynamic stability.[9][10] This is attributed to a more compact molecular structure which leads to a lowering of the molecule's potential energy.[9]
Table 3: Predicted Relative Thermal Stability of this compound Isomers
| Isomer Type | Predicted Relative Thermal Stability | Rationale |
| More Branched (e.g., Trimethyl-1-heptanols) | Higher | Increased branching leads to a more compact structure and lower potential energy, resulting in greater thermodynamic stability.[9][10] |
| Less Branched (e.g., Dimethyl-1-octanols) | Lower | A less branched structure is less compact, leading to a slightly higher potential energy state. |
While specific thermal decomposition data for individual this compound isomers is scarce, studies on other branched alkanes and alcohols support this trend. It is important to note that while thermodynamically more stable, highly branched structures can sometimes be more susceptible to fragmentation at high temperatures due to the presence of tertiary and quaternary carbon centers.
Experimental Protocols
To quantitatively assess the reactivity and stability of different this compound isomers, the following experimental protocols can be employed.
Protocol 1: Comparative Esterification Kinetics
Objective: To determine the relative rates of esterification of different this compound isomers with a standard carboxylic acid.
Methodology:
-
Reactants: this compound isomer (e.g., 7-methyl-1-nonanol, 6,6-dimethyl-1-heptanol), acetic acid, and an acid catalyst (e.g., sulfuric acid).
-
Reaction Setup: A stirred batch reactor equipped with a condenser and temperature control.
-
Procedure:
-
Charge the reactor with a known molar ratio of the this compound isomer and acetic acid.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to a constant temperature (e.g., 80°C).
-
Withdraw samples at regular time intervals.
-
-
Analysis:
-
Quench the reaction in each sample by cooling and neutralizing the catalyst.
-
Analyze the composition of the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the ester product.[11][12][13]
-
Plot the concentration of the ester versus time to determine the initial reaction rate for each isomer.
-
Protocol 2: Thermal Stability Analysis
Objective: To compare the thermal decomposition profiles of different this compound isomers.
Methodology:
-
Instrumentation: Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).[14]
-
Procedure:
-
Place a small, accurately weighed sample of the this compound isomer into the TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
-
Analysis:
-
The TGA curve will show the mass loss of the sample as a function of temperature, indicating the onset and completion of decomposition.
-
The DSC curve will show the heat flow associated with thermal events, such as boiling and decomposition.
-
Compare the onset temperature of decomposition for each isomer to determine their relative thermal stabilities.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized pathway for the acid-catalyzed esterification of an this compound isomer.
Caption: Experimental workflow for comparing the reactivity and stability of this compound isomers.
Conclusion
The isomeric composition of this compound is a critical determinant of its chemical behavior. While all are primary alcohols, the degree and location of branching introduce subtle yet significant differences in their reactivity and stability. Less branched isomers, such as dimethyl-1-octanols, are predicted to exhibit higher reactivity in reactions like esterification and oxidation due to reduced steric hindrance. Conversely, more highly branched isomers, like trimethyl-1-heptanols, are expected to possess greater thermodynamic stability. For applications requiring rapid reaction kinetics, an this compound mixture enriched in less branched isomers may be preferable. Where high thermal stability is paramount, a higher proportion of more branched isomers could be advantageous. The experimental protocols outlined in this guide provide a framework for quantitatively assessing these properties, enabling researchers and professionals to make informed decisions in the selection and application of this compound for their specific needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol Reactivity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. technoarete.org [technoarete.org]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of C8-C11 Alcohol Ethoxylates
This guide provides a comprehensive comparison of the performance characteristics of C8-C11 alcohol ethoxylates, a versatile class of non-ionic surfactants. Tailored for researchers, scientists, and professionals in drug development, this document summarizes key performance data, details experimental methodologies, and visualizes important concepts to aid in surfactant selection and application.
Performance Data Summary
The performance of alcohol ethoxylates is intrinsically linked to their chemical structure, specifically the length of the hydrophobic alkyl (carbon) chain and the hydrophilic polyethylene glycol chain (degree of ethoxylation). The following tables consolidate experimental data for C8-C11 alcohol ethoxylates, focusing on critical performance indicators that influence their application in various formulations.
Table 1: Surface Tension and Critical Micelle Concentration (CMC) of C8-C11 Alcohol Ethoxylates
| Alcohol Ethoxylate (Carbon Chain) | Degree of Ethoxylation (EO) | Surface Tension (mN/m at 0.1 g/L, 25°C) | Critical Micelle Concentration (CMC) (g/L) |
| C8 | 7 | Data not available | Data not available |
| C9-C11 | 5 | < 30[1] | Data not available |
| C10 | 4 | Data not available | Data not available |
| C11 | 5 | < 30[1] | Data not available |
Table 2: Wetting Performance of C8-C11 Alcohol Ethoxylates (Draves Wetting Time)
| Alcohol Ethoxylate (Carbon Chain) | Degree of Ethoxylation (EO) | Wetting Time (seconds) |
| C9-C11 | 5 | Excellent[1] |
| C10 | 4 | Excellent[1] |
| C11 | 3-5 | Excellent[1] |
Note: Shorter chain alcohol ethoxylates, particularly those with 3 to 5 moles of ethylene oxide, are recognized for their excellent wetting power on textiles.[1] The Draves wetting test is a standard method for evaluating this property.
Table 3: Foaming Properties of C8-C11 Alcohol Ethoxylates
| Alcohol Ethoxylate (Carbon Chain) | Degree of Ethoxylation (EO) | Foaming Profile |
| C8-C10 | High (e.g., 7 moles) | Optimum foam-enhancing performance[2] |
| C10 | Increasing EO | Foam level increases with increasing ethoxylation at room temperature[1] |
| C11 | - | Moderate to high foaming surfactants[1] |
Note: The foaming behavior of alcohol ethoxylates is influenced by both the alkyl chain length and the degree of ethoxylation.[1][3] Shorter chain ethoxylates can be effective foam enhancers.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of alcohol ethoxylates.
2.1. Surface and Interfacial Tension Measurement (ASTM D1331-11)
This method covers the determination of surface and interfacial tension of solutions of surface-active agents using a tensiometer.[4][5]
-
Apparatus: A tensiometer, typically utilizing the Du Noüy ring or Wilhelmy plate method, is used.[6]
-
Procedure (Method A: Surface Tension):
-
Prepare aqueous solutions of the C8-C11 alcohol ethoxylate at various concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the test solution in a sample vessel, ensuring the temperature is controlled (e.g., 25°C).
-
Bring the clean platinum ring or plate into contact with the solution surface.
-
Measure the force required to pull the ring or plate through the surface.
-
Calculate the surface tension based on the measured force and the dimensions of the ring or plate.
-
-
Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).[7]
2.2. Wetting Time Evaluation (Draves Wetting Test - ASTM D2281)
This test method evaluates the efficiency of wetting agents by measuring the time it takes for a weighted cotton skein to sink in a solution of the surfactant.[8][9][10]
-
Apparatus: A 500-mL graduated cylinder, a 5-g cotton skein, a hook, and a weight.[9][11]
-
Procedure:
-
Prepare a solution of the alcohol ethoxylate at a specified concentration (e.g., 0.1%).
-
Place the solution in the graduated cylinder.
-
Attach the cotton skein to the hook and weight assembly.
-
Simultaneously drop the skein assembly into the cylinder and start a timer.
-
Stop the timer when the skein sinks. This time is recorded as the wetting time.[8]
-
-
Data Analysis: A shorter sinking time indicates a more effective wetting agent.[12]
2.3. Foaming Properties Assessment (Ross-Miles Method - ASTM D1173-07)
This method determines the foaming properties of surfactants by measuring the initial foam height and its stability over time.[13][14][15]
-
Apparatus: A jacketed glass column with a specified height and diameter, and a pipette with a specified orifice.[13][16]
-
Procedure:
-
Prepare a 200 mL solution of the alcohol ethoxylate at a specific concentration and temperature.
-
Pour 50 mL of the solution into the bottom of the column.
-
Pipette the remaining 150 mL of the solution into the column from a specified height, allowing it to fall and create foam.
-
Measure the initial height of the foam immediately after all the solution has been added.
-
Measure the foam height again after a set period (e.g., 5 minutes) to assess foam stability.[15]
-
-
Data Analysis: The initial foam height indicates the foaming power, while the height after a time interval indicates foam stability.
Visualizations
3.1. Relationship between Alcohol Ethoxylate Structure and Performance
Caption: Structure-performance relationship of alcohol ethoxylates.
3.2. Experimental Workflow for Surfactant Performance Evaluation
Caption: Workflow for evaluating surfactant performance.
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. biolinscientific.com [biolinscientific.com]
- 5. store.astm.org [store.astm.org]
- 6. surface-technology-germany.de [surface-technology-germany.de]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. fs.usda.gov [fs.usda.gov]
- 9. en.psgraw.com [en.psgraw.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. testfabrics.com [testfabrics.com]
- 12. TESTFABRICS KOREA, INC [testfabrics.co.kr]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 16. store.astm.org [store.astm.org]
A Comparative Guide to Analytical Method Validation for Isodecanol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of isodecanol in complex matrices is critical across various fields, from environmental monitoring to industrial quality control and pharmaceutical development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible data. This guide provides an objective comparison of three common analytical techniques for this compound validation: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and a visual workflow to aid in your selection process.
Comparative Performance of Analytical Methods
The choice of analytical technique for the validation of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and NMR for the determination of this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Linearity Range | Typically 0.1 - 100 µg/mL | Typically 0.5 - 500 µg/mL | Typically 1 - 10000 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% | < 2% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL | High ng/mL to low µg/mL |
| Limit of Quantitation (LOQ) | Mid to high ng/mL | Mid to high ng/mL | Low to mid µg/mL |
| Specificity/Selectivity | High (with mass spectral data) | Moderate to High (dependent on detector) | High (structural information) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Matrix Effect | Can be significant, may require extensive cleanup | Can be significant, may require matrix-matched standards | Less susceptible to matrix effects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (e.g., for soil matrix):
-
Weigh 5 g of the homogenized soil sample into a centrifuge tube.
-
Add 10 mL of a 1:1 mixture of hexane and acetone.
-
Vortex for 2 minutes, followed by ultrasonication for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
The extract is now ready for GC-MS analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 57, 71, 85).
High-Performance Liquid Chromatography (HPLC)
Sample Preparation (e.g., for wastewater matrix):
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Alliance e2695 or similar.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (e.g., for industrial formulation):
-
Accurately weigh approximately 50 mg of the industrial formulation into a vial.
-
Dissolve the sample in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of an internal standard (e.g., maleic acid).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or similar.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 times the longest T1 of the protons of interest.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the characteristic signals of this compound and the internal standard for quantification.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Conclusion
The selection of an analytical method for the validation of this compound in complex matrices requires careful consideration of the specific analytical needs.
-
GC-MS is a highly sensitive and specific technique, particularly suitable for volatile and semi-volatile compounds in complex environmental and biological matrices.
-
HPLC offers high throughput and is well-suited for routine quality control analysis of less volatile compounds, though it may require more extensive sample cleanup.
-
NMR spectroscopy provides unparalleled structural information and is less susceptible to matrix effects, making it a powerful tool for absolute quantification and structural confirmation, albeit with lower sensitivity compared to chromatographic methods.
By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make an informed decision to ensure the generation of accurate, reliable, and reproducible data for their specific application.
A Comparative Guide to the Theoretical and Experimental Properties of Isodecanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of various isodecanol isomers. The data presented herein is a compilation of experimental values and theoretically predicted properties, offering valuable insights for researchers and professionals in drug development and chemical synthesis. This document focuses on the influence of isomeric structures on macroscopic properties and outlines the methodologies for their determination and theoretical prediction.
Physicochemical Properties of this compound Isomers
The structural variations among this compound isomers, primarily the position and extent of branching, lead to significant differences in their physical properties. These properties are crucial for applications ranging from solvent formulation to their use as chemical intermediates. A summary of key physicochemical data for selected this compound isomers is presented below.
| Property | This compound (Mixed Isomers) | 2-Methylnonan-1-ol | 7-Methylnonan-1-ol | 8-Methylnonan-1-ol |
| CAS Number | 25339-17-7[1] | 40589-14-8[2] | 33234-93-4[3] | 25339-17-7[4] |
| Molecular Formula | C10H22O | C10H22O[2] | C10H22O[3][5] | C10H22O |
| Molecular Weight ( g/mol ) | 158.28 | 158.28[2] | 158.28[3][5] | 158.28 |
| Boiling Point (°C) | 215-225[1] | 213.4[2] | 213.4[3] | 221-222[4] |
| Melting Point (°C) | -60[1] | - | -1.53 (estimate)[3] | 5[4] |
| Density (g/cm³ at 20°C) | 0.838[1] | 0.826 | 0.827[3] | 0.84 |
| Flash Point (°C) | 95[1] | 87.1[2] | 87.1[3] | 87.1 (estimate)[4] |
| Refractive Index (n20/D) | 1.440[1] | 1.434[2] | 1.434[3] | - |
| Vapor Pressure (mmHg at 25°C) | - | - | 0.037[3] | 0.0207[4] |
Experimental Protocols
Detailed and standardized experimental procedures are paramount for obtaining reliable and reproducible data. Below are the methodologies for determining the key physicochemical properties presented in this guide.
2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Purity
GC-MS is a powerful analytical technique for separating and identifying the components of a mixture. For this compound isomers, this method can be used to determine the composition of a sample and the purity of individual isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is typically used for the separation of alcohol isomers.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector temperature is set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 220°C.
-
Hold: Maintain 220°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Dilute the this compound isomer sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: The retention times of the peaks in the chromatogram are used to separate the isomers. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST) for positive identification. The peak area can be used for quantitative analysis to determine the relative abundance of each isomer in a mixture.
2.2. Density Measurement
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).
-
Analytical balance (readable to at least 0.1 mg).
-
Constant temperature water bath.
-
Thermometer.
-
-
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer and record its mass (m1).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath set to a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with the water level at the top of the capillary tube. Dry the outside of the pycnometer carefully.
-
Weigh the pycnometer filled with water and record the mass (m2).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the this compound isomer sample and repeat steps 3-5, recording the mass of the pycnometer filled with the sample (m3).
-
-
Calculation:
-
Calculate the mass of the water: m_water = m2 - m1.
-
Determine the volume of the pycnometer using the known density of water at the measurement temperature (ρ_water): V = m_water / ρ_water.
-
Calculate the mass of the this compound isomer sample: m_sample = m3 - m1.
-
Calculate the density of the this compound isomer sample (ρ_sample): ρ_sample = m_sample / V.
-
2.3. Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a common standard for determining the flash point of combustible liquids.[6]
-
Apparatus:
-
Pensky-Martens closed-cup flash point tester.
-
Thermometer.
-
Ignition source (gas flame or electric igniter).
-
-
Procedure:
-
Pour the this compound isomer sample into the test cup up to the filling mark.
-
Place the lid on the cup and ensure it is sealed.
-
Insert the thermometer into the lid.
-
Begin heating the sample at a slow, constant rate (typically 5-6°C per minute).
-
Stir the sample continuously.
-
As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals (e.g., every 1°C). The ignition source is dipped into the vapor space of the cup for a short, specified duration.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[6]
-
Record the temperature at which the flash occurs.
-
Theoretical Studies Workflow
Quantum chemical calculations provide a powerful tool for predicting and understanding the properties of molecules, including isomers. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost. The general workflow for a theoretical study of this compound isomer properties is outlined below.
Figure 1: Workflow for theoretical studies of this compound isomers.
This diagram illustrates the key stages in a computational study of this compound isomers. The process begins with the generation of initial 3D structures for the selected isomers. These structures are then optimized to find their most stable geometric configurations using quantum chemical methods like DFT. Subsequent frequency calculations confirm that the optimized structures are true energy minima and provide thermochemical data. Higher-level single-point energy calculations can be performed for more accurate electronic energies. Finally, various molecular properties are calculated and analyzed to understand the structure-property relationships and are ideally compared with experimental data for validation.
References
- 1. This compound CAS#: 25339-17-7 [m.chemicalbook.com]
- 2. 2-methylnonan-1-ol | CAS#:40589-14-8 | Chemsrc [chemsrc.com]
- 3. 7-Methylnonan-1-ol|lookchem [lookchem.com]
- 4. This compound, 25339-17-7 [thegoodscentscompany.com]
- 5. chemeo.com [chemeo.com]
- 6. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
A Comparative Guide to Isodecanol Analysis: Cross-Validation of HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of isodecanol, a ten-carbon branched-chain alcohol, is critical in various applications, from industrial quality control to toxicological studies. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data.
Method Comparison at a Glance
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone techniques in analytical chemistry, yet they operate on fundamentally different principles. The choice between them for this compound analysis hinges on the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and throughput.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile or thermally labile compounds. Since this compound lacks a strong chromophore for UV detection, derivatization is often employed to enhance its detectability.
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds. While this compound is sufficiently volatile for GC analysis, derivatization is frequently used to improve peak shape and thermal stability, leading to enhanced sensitivity and reproducibility.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC-UV (with derivatization) and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
This method is suitable for the quantification of this compound in liquid samples. Derivatization with a UV-absorbing agent is necessary for sensitive detection.
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile).
-
To the sample solution, add a derivatizing agent such as phenyl isocyanate (PIC) in the presence of a catalyst like pyridine.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
Quench the reaction with a small amount of methanol.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 230 nm for PIC derivatives).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
3. Data Analysis:
-
Identify the derivatized this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound. Derivatization can be employed to improve chromatographic performance.
1. Sample Preparation and Derivatization (Optional but Recommended):
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., dichloromethane).
-
For derivatization, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ether of this compound.
2. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the this compound (or its TMS derivative) peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from standards. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
Data Presentation: A Comparative Summary
| Parameter | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection. |
| Derivatization | Often necessary to introduce a chromophore for UV detection. | Optional but recommended to improve volatility and peak shape. |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~ 1-10 µg/L (with derivatization) | ~ 0.1-1 µg/L |
| Limit of Quantitation (LOQ) | ~ 5-30 µg/L (with derivatization) | ~ 0.5-5 µg/L |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
| Analysis Time | 10-20 minutes | 15-25 minutes |
| Selectivity | Moderate; depends on chromatographic resolution. | High; based on both retention time and mass spectrum. |
| Throughput | High | Moderate to High |
Mandatory Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS methods.
Caption: HPLC-UV analysis workflow for this compound with derivatization.
Caption: GC-MS analysis workflow for this compound.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific analytical requirements.
-
HPLC-UV with derivatization is a robust and high-throughput method suitable for routine quality control applications where high sensitivity is not the primary concern.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, complex matrices, and confirmatory identification. The option for derivatization can further enhance its performance.
Cross-validation of results obtained from these two distinct analytical approaches can provide the highest level of confidence in the accuracy and reliability of the data, which is crucial in research, drug development, and regulated environments.
References
- 1. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Structural Isomerism on the Physicochemical and Biological Properties of C10 Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C10 alcohol, decanol, exists in numerous structural isomeric forms, each exhibiting unique physicochemical and biological properties. These differences, arising from the branching of the carbon chain and the position of the hydroxyl group, have significant implications for their application in research, drug development, and various industrial processes. This guide provides a comparative analysis of key C10 alcohol isomers, supported by experimental data, to aid in the selection and application of these compounds.
Physicochemical Properties: A Tale of Molecular Architecture
The arrangement of atoms within C10 alcohol isomers directly influences their physical properties such as boiling point, solubility, and viscosity. These properties are critical for predicting the behavior of these alcohols in various experimental and formulation settings.
General Principles of Isomerism Effects:
-
Chain Isomerism: Increased branching in the carbon chain generally leads to a lower boiling point. This is because the more compact, spherical shape of branched isomers reduces the effective surface area for van der Waals interactions between molecules, requiring less energy to overcome these forces.
-
Positional Isomerism: The position of the hydroxyl group also affects physical properties. Primary alcohols, where the hydroxyl group is at the end of the carbon chain (e.g., 1-decanol), tend to have higher boiling points than their secondary or tertiary counterparts. This is attributed to the greater accessibility of the hydroxyl group for intermolecular hydrogen bonding.
Comparative Physicochemical Data of C10 Alcohol Isomers
| Property | 1-Decanol (Primary) | 2-Decanol (Secondary) | 3-Decanol (Secondary) | 2-Methylnonane (Branched Alkane for comparison) |
| Boiling Point (°C) | 231 - 232.9[1][2] | 211[3][4][5] | 211 - 212[1] | 151.8[6] |
| Melting Point (°C) | 5 - 7[1] | -6 to -4[4] | -5[7] | -57[6] |
| Water Solubility | Insoluble (37 mg/L at 25°C)[2] | Not miscible in water[4] | Insoluble (151.8 mg/L at 25°C - est.)[1][8] | Virtually negligible[6] |
| Viscosity (mPa·s) | 12.048 (@ 25 °C)[2] | Data not readily available | Data not readily available | Data not readily available |
| Density (g/mL) | 0.829 (@ 25°C)[1] | 0.827 (@ 25°C)[4] | 0.826 - 0.832 (@ 25°C)[1] | 0.7166[6] |
Biological Activity: The Influence of Structure on Function
The structural variations among C10 alcohol isomers also lead to differences in their biological activities, including their antimicrobial properties and their effects on cell membranes.
Antimicrobial Activity
Long-chain alcohols are known to possess antimicrobial properties. Studies have shown that the length of the carbon chain is a critical determinant of this activity. For instance, 1-decanol has demonstrated bactericidal activity against Staphylococcus aureus.[9][10] The primary mechanism of action for many alcohols involves the disruption of the cell membrane's integrity.[11][12]
A comparative study on the bactericidal activity of a series of n-alkanols against Staphylococcus aureus provided the following minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values:
| Alcohol | MIC (µg/mL) | MBC (µg/mL) |
| 1-Octanol | 256 | 256 |
| 1-Nonanol | 64 | 128 |
| 1-Decanol | 32 | 64 |
| 1-Undecanol | 16 | 32 |
| 1-Dodecanol | 8 | 16 |
Source: Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus[10]
This data suggests that for n-alkanols, the antimicrobial activity against S. aureus increases with chain length up to a certain point. While specific comparative data for a wide range of C10 isomers is limited, it is plausible that the branching and hydroxyl group position would modulate this activity by affecting the alcohol's ability to partition into and disrupt the bacterial cell membrane.
Effects on Cell Membranes
Alcohols, particularly those with longer carbon chains, can intercalate into the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability.[11][12] This disruption can lead to leakage of cellular contents and ultimately cell death.[13] The potency of this effect is related to the hydrophobicity of the alcohol. While straight-chain alcohols are generally more potent in disrupting membranes than their branched-chain counterparts, this effect can be complex and may exhibit a "cutoff" where potency levels off or decreases with very long chains.[14] For C10 alcohols, it is expected that all isomers will have some level of membrane-disrupting activity, with the specific potency being influenced by their individual molecular geometries.
Effects on Cell Signaling Pathways
While extensive research has been conducted on the effects of ethanol on cellular signaling pathways,[6][8][15][16] specific data for C10 alcohol isomers is scarce. It is known that alcohols can modulate the function of membrane-bound proteins, including receptors and enzymes, which are key components of signaling cascades.[12] The disruption of the lipid bilayer by C10 alcohols can indirectly affect the function of these proteins by altering their local membrane environment.
Given the membrane-active nature of C10 alcohols, it is hypothesized that they could influence signaling pathways that are initiated at the cell membrane. However, without direct experimental evidence, any proposed signaling pathway diagrams would be speculative. Further research is required to elucidate the specific interactions of different C10 alcohol isomers with cellular signaling components.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of scientific comparison. The following are detailed methodologies for key experiments used to determine the physicochemical properties of C10 alcohols.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Thermometer (calibrated)
-
Boiling chips
Procedure:
-
Place a small volume of the C10 alcohol isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Set up a distillation apparatus with the flask in the heating mantle, a condenser attached, and a thermometer positioned so that the bulb is just below the side arm of the distillation head.
-
Gradually heat the sample.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
-
Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.
Determination of Water Solubility
Principle: This method involves the visual determination of the miscibility of the alcohol in water at a given temperature.
Apparatus:
-
Test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
-
Constant temperature water bath
Procedure:
-
Add a known volume (e.g., 1 mL) of the C10 alcohol isomer to a test tube.
-
Add a known volume of deionized water (e.g., 1 mL) to the same test tube.
-
Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.
-
Allow the mixture to stand in a constant temperature water bath (e.g., 25°C) for a period of time (e.g., 30 minutes) to reach equilibrium.
-
Observe the mixture. If a single, clear phase is present, the two are miscible at that ratio. If two distinct layers form, they are immiscible. If the solution is cloudy, it indicates partial solubility.
-
For quantitative analysis, the concentration of the alcohol in the aqueous phase can be determined using techniques such as gas chromatography.
Determination of Viscosity
Principle: Viscosity is a measure of a fluid's resistance to flow. It can be measured using a viscometer.
Apparatus:
-
Viscometer (e.g., Ostwald or Ubbelohde type)
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of the C10 alcohol isomer into the viscometer.
-
Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.
-
Using suction, draw the liquid up past the upper calibration mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
Repeat the measurement several times to ensure accuracy.
-
The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams created using the DOT language illustrate the logical workflows for determining the key physicochemical properties.
References
- 1. 3-decanol, 1565-81-7 [thegoodscentscompany.com]
- 2. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-DECANOL | 1120-06-5 [chemicalbook.com]
- 5. 2-decanol, 1120-06-5 [thegoodscentscompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chembk.com [chembk.com]
- 8. 3-decanol [flavscents.com]
- 9. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of alcohol on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsred.com [ijsred.com]
- 14. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-decanol [sitem.herts.ac.uk]
- 16. cleanroom.contecinc.com [cleanroom.contecinc.com]
A Comparative Analysis of the Toxicity of Branched-Chain Versus Straight-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
The structural isomerism of alcohols, specifically the distinction between straight-chain (n-alcohols) and branched-chain isomers, plays a significant role in their toxicological profiles. This guide provides a comparative study of the toxicity of these two classes of alcohols, supported by experimental data, detailed methodologies, and visualizations of key cellular pathways implicated in alcohol-induced toxicity. Understanding these differences is crucial for applications ranging from industrial toxicology to drug formulation and development.
Comparative Toxicity Data
The toxicity of alcohols can vary significantly based on their molecular structure, including chain length and the presence and position of branching. Generally, toxicity is influenced by factors such as membrane permeability, rate of metabolism, and the nature of the resulting metabolites.
In Vivo Developmental Toxicity
A study in Wistar rats investigated the developmental effects of one straight-chain alcohol (n-octanol) and five branched-chain alcohols administered at equimolar doses. The results indicated that the branched-chain isomers, particularly isononanols and 2-ethylhexanol, exhibited greater maternal and fetal toxicity at lower concentrations compared to the straight-chain n-octanol.[1]
| Alcohol | Structure | Dose (mmol/kg/day) | Maternal Toxicity | Fetal Toxicity (Malformations/Retardations) |
| n-Octanol | Straight-Chain | 10 | Pronounced | None Observed |
| 2-Ethylhexanol (2-EH) | Branched-Chain | 5 | Slight | Slight |
| 10 | Strong | Strong | ||
| Isodecanol | Branched-Chain | 5 | Some signs, no effects | None Observed |
| 10 | Present | Low incidence | ||
| Isononanols (two types) | Branched-Chain | 5 | Slight | Slight |
| 7.5 | Marked | Significant increase in malformations | ||
| 10 | Marked | Present | ||
| C7-9-11 alcohol | Branched-Chain | 10 | None | None |
Table 1: Summary of in vivo developmental toxicity of selected straight-chain and branched-chain alcohols in Wistar rats. Data extracted from a study on prenatal toxicity.[1]
In Vitro Cytotoxicity
Experimental Protocols
A standard method for assessing the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Culture the desired cell line (e.g., HepG2, A549) to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Exposure:
-
Prepare a series of dilutions of the test alcohols (both straight-chain and branched-chain isomers) in serum-free culture medium.
-
After the 24-hour incubation, remove the culture medium from the wells.
-
Add 100 µL of the various concentrations of the test alcohols to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the alcohols, if any) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of the test alcohol to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the alcohol that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining alcohol cytotoxicity using the MTT assay.
Signaling Pathway: Alcohol-Induced Apoptosis
The toxicity of short-chain alcohols, including ethanol, can lead to programmed cell death, or apoptosis, through various signaling cascades. A key mechanism involves the generation of reactive oxygen species (ROS) and the induction of mitochondrial dysfunction.
Caption: Generalized signaling pathway for alcohol-induced apoptosis.
Discussion
The available data suggests that branched-chain alcohols may exhibit higher toxicity, particularly in developmental studies, compared to their straight-chain counterparts of similar carbon number.[1] This could be attributed to several factors, including differences in their metabolism by enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). The metabolism of alcohols can produce toxic aldehydes and lead to the generation of reactive oxygen species (ROS), which induce cellular stress and can trigger apoptotic pathways.[4][5]
Short-chain alcohols are known to cause cytotoxicity through mechanisms that include the disruption of cell membranes, alterations in phospholipid metabolism, and induction of oxidative stress.[2][3] The signaling pathways leading to apoptosis often involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Alcohol metabolism can lead to mitochondrial damage, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[5] Additionally, some studies suggest that alcohols can influence death receptor signaling, such as the Fas/FasL pathway, leading to the activation of caspase-8.[6]
Conclusion
The structural differences between straight-chain and branched-chain alcohols have a discernible impact on their toxicological properties. Evidence from in vivo studies suggests that branching can increase developmental toxicity. The underlying mechanisms of alcohol toxicity are complex, involving metabolic activation, oxidative stress, and the induction of apoptotic cell death through multiple signaling pathways. For a more definitive comparison, further in vitro studies generating comprehensive IC50 data for a wide range of isomeric alcohols across various cell lines are warranted. Such data would be invaluable for researchers and professionals in toxicology and drug development for accurate risk assessment and informed formulation decisions.
References
- 1. Differential prenatal toxicity of one straight-chain and five branched-chain primary alcohols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current View on the Mechanisms of Alcohol-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanistic Review of Cell Death in Alcohol-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ethanol on pro-apoptotic mechanisms in polarized hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Isodecanol: A Guide for Laboratory Professionals
The proper management and disposal of isodecanol are critical for ensuring laboratory safety and environmental protection. This compound, a combustible liquid that can cause skin and eye irritation and is harmful to aquatic life, requires careful handling throughout its lifecycle, from use to final disposal.[1][2][3] This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste in a research environment, aligning with standard hazardous waste regulations.
I. Immediate Safety Protocols & Spill Management
Before handling this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).[1] In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical impermeable gloves.[1]
-
Body Protection: Protective clothing or a lab coat.[1]
-
Respiratory: Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[2]
Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately evacuate personnel from the affected area and keep people upwind of the spill.[1] Isolate the spill area for at least 50 meters (150 feet) in all directions.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area, as this compound is a combustible liquid.[1]
-
Containment: Collect the leaking and spilled liquid in sealable, chemically compatible containers.[1][3][4]
-
Absorption: Absorb the remaining liquid using sand or another inert absorbent material.[1][3][4]
-
Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Disposal: Store the sealed container and dispose of it as hazardous waste according to local, state, and federal regulations.[1][4]
II. This compound Waste Disposal Procedure
This compound must be disposed of as hazardous waste.[2][5] It should never be poured down the drain or mixed with regular trash.[2][6] Adherence to a structured disposal plan ensures regulatory compliance and safety.
Step 1: Waste Collection
-
Collect all this compound waste, including contaminated materials and rinsate, in a designated hazardous waste container.[6]
-
The container must be sturdy, leak-proof, and chemically compatible with this compound.[6][7]
-
Do not mix this compound with incompatible wastes, particularly strong oxidants.[3][6]
Step 2: Labeling Hazardous Waste
-
Properly label the waste container immediately. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[5][8]
-
The SAA must be at or near the point of waste generation.[5]
-
Keep the waste container securely sealed except when adding waste.[6]
-
Use secondary containment, such as a tray, to catch any potential leaks.[9]
-
Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste.[5][9]
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or has been in storage for up to one year, arrange for its removal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5][6]
-
The EHS department will transfer the waste to a licensed hazardous waste disposal company for final treatment and disposal, which may include incineration.[5][10]
III. Disposal of Empty this compound Containers
Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.[9]
-
Decontamination: A container is considered "empty" under federal regulations if all waste has been removed and no more than 1 inch of residue remains.[9] To decontaminate, triple-rinse the container with a suitable solvent.[9]
-
Rinsate Management: The rinsate from the cleaning process must be collected and disposed of as this compound hazardous waste.[9]
-
Final Disposal: Once properly decontaminated, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[1]
IV. Key Chemical and Safety Data
The following table summarizes important quantitative data for this compound, critical for safety assessments and handling procedures.
| Property | Value | Citations |
| Physical State | Colorless, slightly viscous liquid | [3][4] |
| Flash Point | 104 °C / 220 °F (closed cup) | [3] |
| Boiling Point | 220 °C / 428 °F | [3][4] |
| Auto-ignition Temp. | 266 °C | [3] |
| Explosive Limits | 0.8 - 4.5 % by volume in air | [3] |
| Water Solubility | Insoluble | [4] |
| UN Number | 3082 | [4] |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | [1][2] |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
This compound Waste Management Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. ICSC 0495 - ISODECYL ALCOHOL (MIXED ISOMERS) [chemicalsafety.ilo.org]
- 4. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. odu.edu [odu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ptb.de [ptb.de]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Guide to Handling Isodecanol
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Isodecanol, ensuring both personal safety and the integrity of your research.
This compound is a fatty alcohol that, while utilized in various industrial applications, requires careful handling in a laboratory setting due to its potential to cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical.
Personal Protective Equipment (PPE) for this compound
To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (tested according to EN 374).[1][3] | Prevents direct skin contact, which can cause irritation. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). | Protects against splashes that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing.[4] A lab coat or other protective clothing should be worn. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4] | Avoids inhalation of vapors, mists, or aerosols.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, well-ventilated place away from direct sunlight and sources of ignition.[4][6][7]
-
Keep containers tightly closed when not in use.
-
Store separately from strong oxidants.[4]
2. Preparation and Handling:
-
All handling should occur in a chemical fume hood or a well-ventilated area.[6]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid direct physical contact with the chemical.[6]
3. During Use:
-
Dispense the liquid carefully to avoid splashing.
-
Keep the container closed as much as possible when not in use.
-
Be aware of the location of the nearest safety shower and eyewash station.
4. Disposal:
-
This compound should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[4]
-
Do not dispose of this compound into drains or the environment.[1][3]
Contingency Plan: Spills and Exposure
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and seek medical attention.[4][6]
-
In Case of Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[4][5][6] Seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Rinse immediately with plenty of water for several minutes, removing contact lenses if present and easy to do.[4][5] Continue rinsing and seek medical attention.[4]
-
If Swallowed: Rinse mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.
Accidental Release Measures:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Wear appropriate PPE, including respiratory protection if necessary.[4]
-
Contain the spill using an inert absorbent material such as sand or earth.[4][5]
-
Collect the absorbed material into a sealable container for disposal.[4][5]
-
Clean the spill area thoroughly.
This compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
